5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine
Description
Properties
IUPAC Name |
5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-8-4-5-9(7-12-8)10-3-2-6-11-10/h4-5,7H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUULVSJRRKMJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508853 | |
| Record name | 5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77629-49-3 | |
| Record name | 5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine: A Molecule of Emerging Interest
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract: 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine is a heterocyclic compound featuring a pyridine ring linked to a dihydropyrrole (pyrroline) moiety. While detailed public data on this specific molecule is limited, its structural motifs are of significant interest in medicinal chemistry. This guide provides a comprehensive overview of its core chemical properties, potential synthetic strategies, and predicted biological significance based on established knowledge of related compounds. The document aims to serve as a foundational resource for researchers exploring the potential of this and similar molecular scaffolds in drug discovery and development.
Introduction: The Chemical Landscape
This compound, identified by the CAS number 1232431-65-0, represents a unique conjunction of two important heterocyclic structures: a pyridine ring and a 1-pyrroline (or 3,4-dihydro-2H-pyrrole) ring. The pyridine component is a common feature in numerous pharmaceuticals, while the pyrrolidine and its unsaturated analogs are crucial components of many natural products and synthetic drugs. The combination of these two rings suggests a rich potential for biological activity.
This guide will deconstruct the available information to provide a coherent technical profile of this molecule, offering insights into its structure, properties, and potential applications.
Molecular Structure and Core Chemical Properties
The fundamental architecture of this compound is key to understanding its behavior. The molecule consists of a six-membered aromatic pyridine ring substituted at the 2-position with a methyl group and at the 5-position with a five-membered dihydropyrrole ring.
Table 1: Core Chemical Properties
| Property | Value | Source |
| CAS Number | 1232431-65-0 | [1] |
| Molecular Formula | C10H12N2 | [1] |
| Molecular Weight | 160.22 g/mol | Calculated |
| Synonyms | 6-Methyl Myosmine | [1] |
The presence of two nitrogen atoms with different hybridizations (sp2 in the pyridine ring and sp2 in the imine of the pyrroline ring) suggests that the molecule has basic properties and can act as a ligand for metal ions. The aromatic pyridine ring can participate in π-stacking interactions, while the pyrroline ring provides a degree of conformational flexibility.
Caption: Chemical structure of this compound.
Potential Synthetic Pathways
While a specific, documented synthesis for this compound is not readily found in the literature, its synthesis can be logically inferred from established organic chemistry reactions. A plausible retrosynthetic analysis suggests that the molecule could be assembled through the formation of the pyrroline ring onto a pre-functionalized pyridine core, or via the construction of the pyridine ring.
Strategy 1: Pyrroline Ring Formation
This approach would likely involve the cyclization of a linear precursor attached to the 2-methyl-5-pyridyl scaffold.
Conceptual Experimental Protocol:
-
Preparation of the Precursor: A key intermediate would be a γ-amino ketone or a related derivative where the amine is attached to a 2-methylpyridine core. This could potentially be synthesized from 5-bromo-2-methylpyridine through a series of reactions to introduce a suitable side chain.
-
Intramolecular Cyclization: The γ-amino ketone precursor would then be subjected to conditions that favor intramolecular condensation to form the cyclic imine of the dihydropyrrole ring. This is often achieved by heating with a mild acid catalyst to facilitate the removal of water.
Caption: Predicted areas of biological significance.
Experimental Protocols for Characterization
Should this compound be synthesized, a full spectroscopic characterization would be essential to confirm its identity and purity.
Table 2: Standard Analytical Workflow
| Technique | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - ¹H NMR: Distinct signals for the aromatic protons on the pyridine ring, the methyl group protons, and the methylene protons of the dihydropyrrole ring. - ¹³C NMR: Resonances corresponding to the sp2 carbons of the pyridine and imine, the sp3 carbons of the dihydropyrrole ring, and the methyl carbon. |
| Mass Spectrometry (MS) | - High-Resolution MS (HRMS): Accurate mass measurement to confirm the elemental composition (C10H12N2). - MS/MS: Fragmentation pattern analysis to further elucidate the structure. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=N stretching of the imine and the pyridine ring, C-H stretching of the aromatic and aliphatic groups. |
| Purity Analysis (e.g., HPLC) | A single major peak indicating the purity of the synthesized compound. |
Conclusion and Future Directions
This compound is a molecule with significant untapped potential. While specific experimental data is currently scarce in the public domain, its structural features strongly suggest a range of possible biological activities relevant to drug discovery. This technical guide provides a foundational understanding based on established chemical principles and data from related compounds.
Future research should focus on:
-
The development and optimization of a reliable synthetic route.
-
Full spectroscopic characterization and determination of its physicochemical properties.
-
In vitro screening against a panel of biological targets, particularly those related to neurological disorders and oncology.
The insights gained from such studies will be invaluable in determining the true potential of this promising molecular scaffold.
References
[Note: The following references provide context on related chemical structures and concepts, as direct citations for the topic molecule are not available.]
-
PubChem. 2-Methyl-5-hydroxypyridine. National Center for Biotechnology Information. [Link]
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NIST. Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)-. National Institute of Standards and Technology. [Link]
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Ismail, I. (2025). Synthesis and Characterization of Pyrrole, Pyridine and Pyrazoline Derivatives: Biological Activity against Leishmania Tropica, Human Lymphocytes, and Molecular Docking Study. Jordan Journal of Pharmaceutical Sciences, 18(4), 1017–1046. [Link]
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RSC Publishing. A new reaction route for the synthesis of 2-methyl-5-ethylpyridine.[Link]
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MDPI. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives.[Link]
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The Good Scents Company. myosmine.[Link]
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RSC Publishing. Kinetic modelling of reactions for the synthesis of 2-methyl-5-ethyl pyridine.[Link]
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Spectroscopic Profile of 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine: A Predictive Technical Guide
This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine. In the dynamic fields of chemical research and drug development, the precise structural elucidation of novel compounds is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to this process, offering a deep dive into the molecular architecture and bonding of a substance.
Molecular Structure and Expected Spectroscopic Features
This compound is a heterocyclic compound featuring a 2-methylpyridine ring linked to a 3,4-dihydro-2H-pyrrole (also known as a 1-pyrroline) ring. The unique electronic and structural properties of these two moieties will govern the overall spectroscopic profile of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, we can deduce the connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.
Experimental Protocol: NMR Data Acquisition
A standard approach to acquiring NMR spectra for this compound would involve dissolving a few milligrams of the purified substance in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR to ensure adequate signal dispersion.
¹H NMR Spectroscopy: Predicted Chemical Shifts
The proton NMR spectrum is expected to show distinct signals corresponding to the protons on both the 2-methylpyridine and the 3,4-dihydro-2H-pyrrole rings.
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Pyridine H-3 | ~7.4-7.6 | d | |
| Pyridine H-4 | ~7.0-7.2 | t | |
| Pyridine H-6 | ~8.3-8.5 | d | Deshielded due to proximity to nitrogen. |
| Pyridine CH₃ | ~2.5 | s | |
| Pyrroline CH₂-2 | ~4.0-4.2 | t | Adjacent to the imine nitrogen. |
| Pyrroline CH₂-3 | ~2.0-2.2 | p | |
| Pyrroline CH₂-4 | ~3.0-3.2 | t |
Disclaimer: These are estimated values based on known data for similar structures.
¹³C NMR Spectroscopy: Predicted Chemical Shifts
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon(s) | Predicted Chemical Shift (ppm) | Notes |
| Pyridine C-2 | ~157-159 | Bearing the methyl group. |
| Pyridine C-3 | ~136-138 | |
| Pyridine C-4 | ~121-123 | |
| Pyridine C-5 | ~130-132 | Point of attachment to the pyrroline ring. |
| Pyridine C-6 | ~148-150 | |
| Pyridine CH₃ | ~24-26 | |
| Pyrroline C-5 (C=N) | ~170-175 | Imine carbon, highly deshielded. |
| Pyrroline C-2 | ~55-60 | |
| Pyrroline C-3 | ~22-25 | |
| Pyrroline C-4 | ~35-40 |
Disclaimer: These are estimated values based on known data for similar structures.[1][2][3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Data Acquisition
The IR spectrum can be obtained using an FTIR spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for a more straightforward analysis of a small amount of the sample.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the C=N bond of the pyrroline ring and the aromatic C=C and C-N bonds of the pyridine ring.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretching (aromatic) | 3000-3100 | Medium |
| C-H stretching (aliphatic) | 2850-3000 | Medium |
| C=N stretching (imine) | 1640-1690 | Strong |
| C=C and C=N stretching (pyridine ring) | 1400-1600 | Medium to Strong |
| C-H bending (aliphatic) | 1350-1480 | Medium |
| C-N stretching | 1200-1350 | Medium |
Disclaimer: These are estimated values based on known data for similar structures.[4][5][6]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.
Experimental Protocol: MS Data Acquisition
The mass spectrum would typically be acquired using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. The sample would be introduced into the ion source, where it is vaporized and bombarded with high-energy electrons.
Predicted Mass Spectrum
The molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₀H₁₂N₂), which is approximately 160.21 g/mol .
Expected Fragmentation Pattern:
The fragmentation of the molecular ion will likely involve cleavages at the bond connecting the two rings and within the pyrroline ring. Common fragmentation patterns for pyridine derivatives involve the loss of HCN or cleavage of the ring. The pyrroline ring may undergo fragmentation through the loss of ethylene or other small neutral molecules.[7][8]
| m/z Value | Possible Fragment | Notes |
| 160 | [C₁₀H₁₂N₂]⁺ | Molecular ion (M⁺) |
| 159 | [M-H]⁺ | Loss of a hydrogen atom. |
| 131 | [M-C₂H₅]⁺ | Loss of an ethyl group from the pyrroline ring. |
| 105 | [C₇H₇N]⁺ | Fragment corresponding to the 2-methylpyridine moiety. |
| 93 | [C₆H₇N]⁺ | 2-methylpyridine cation radical.[1][9][10] |
| 78 | [C₅H₄N]⁺ | Pyridyl cation. |
Disclaimer: These are predicted fragmentation patterns. Actual fragmentation may vary depending on the ionization conditions.
Visualization of Analytical Workflows
The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.
Caption: General workflow for NMR analysis.
Caption: Workflows for IR and MS analysis.
Conclusion
This predictive technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for this compound. By understanding these predicted spectral characteristics, researchers can more effectively identify and characterize this compound in experimental settings. The provided methodologies and workflows serve as a practical framework for the spectroscopic analysis of this and related heterocyclic molecules, thereby supporting advancements in chemical synthesis and drug discovery.
References
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2-Methylpyridine. PubChem. [Link]
- Al-Obaidi, A. S. M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society, 77(7), 899-908.
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13C NMR Spectrum of 2-Methylpyridine. Human Metabolome Database. [Link]
- Allen, B. D., et al. (2004). 2-(2′-Pyridyl)pyrroles: Part II. Spectroscopic investigation of pyridylpyrrole alcohol complexes. Physical Chemistry Chemical Physics, 6(6), 1134-1141.
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Pyridine, 2-methyl-. NIST Chemistry WebBook. [Link]
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2H-Pyrrole, 3,4-dihydro-5-methyl-, 1-oxide. PubChem. [Link]
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Supporting Information for Catalytic C-H activation. The Royal Society of Chemistry. [Link]
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FTIR spectrum for Pyrrole. ResearchGate. [Link]
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FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate. [Link]
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Pyridine, 2-methyl- Mass Spectrum. NIST Chemistry WebBook. [Link]
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2-Methylpyridine 13C NMR. SpectraBase. [Link]
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3,4-Dihydro-5-methyl-2H-pyrrole 13C NMR. SpectraBase. [Link]
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1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. ResearchGate. [Link]
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2H-Pyran, 3,4-dihydro-. NIST Chemistry WebBook. [Link]
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Fragmentation Patterns in Mass Spectra. Chemguide. [Link]
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Spectroscopic characterization of the artificial Siderophore pyridinochelin. PubMed. [Link]
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Spectroscopic investigation and direct comparison of the reactivities of iron pyridyl oxidation catalysts. PubMed. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Pyridine, 2-methyl-. NIST Chemistry WebBook. [Link]
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In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectra. ACS Publications. [Link]
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Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed. [Link]
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2-Methylpyridine. FooDB. [Link]
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Flow Synthesis of 2-Methylpyridines via α-Methylation. PMC. [Link]
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Synthesis, spectroscopic characterization and X-ray crystallographic studies of trans -[PtCl 2 (PEt 3 )(PySOR)] complexes, where PySOR = (2-methylsulphinyl)-pyridine and (2- n -propylsulphinyl)pyridine. ResearchGate. [Link]
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Mass spectrum for 2-acetyl-1-pyrroline ( A ) and putative 2-acetyl- 1-pyrroline isomer ( B ) in aromatic rice. ResearchGate. [Link]
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1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]
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Exploring 2-acetyl-1-pyrroline loss by high resolution mass spectrometry and nuclear magnetic resonance. Iowa State University Digital Repository. [Link]
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Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. R Discovery. [Link]
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Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investigations. RSC Publishing. [Link]
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An In-depth Technical Guide on the Stability and Degradation of 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine
This guide provides a comprehensive technical overview of the stability and degradation pathways of 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine. It is intended for researchers, scientists, and drug development professionals who are working with this molecule or structurally related compounds. The information presented herein is synthesized from established chemical principles and data from related structures to provide a robust framework for understanding and investigating the stability of this compound.
Introduction: A Molecule of Interest
This compound is a heterocyclic compound featuring a pyridine ring linked to a 3,4-dihydro-2H-pyrrole (a cyclic imine) moiety. The unique combination of these two nitrogen-containing rings imparts specific chemical properties that are crucial to its intended application and, concurrently, its potential liabilities in terms of stability. Understanding the intrinsic stability of this molecule is paramount for the development of safe and effective pharmaceutical products, ensuring that its critical quality attributes are maintained throughout its shelf life.
Forced degradation studies are an essential component of this understanding, as they help to elucidate the likely degradation products and establish the molecule's inherent stability profile[1][2]. This guide will delve into the probable degradation pathways based on the functional groups present and provide a framework for systematic stability testing.
Predicted Degradation Pathways
The structure of this compound contains two key structural motifs that are susceptible to degradation: the imine functional group within the dihydro-pyrrole ring and the pyridine ring itself.
Hydrolytic Degradation: The Vulnerable Imine
The most probable degradation pathway for this molecule is the hydrolysis of the endocyclic imine (C=N bond) in the 3,4-dihydro-2H-pyrrole ring. Imines are known to be susceptible to hydrolysis, a reaction that is often catalyzed by acidic or basic conditions, to yield a corresponding amine and a carbonyl compound (an aldehyde or a ketone)[3][4][5][6].
Under acidic conditions, the reaction is initiated by the protonation of the imine nitrogen, which increases the electrophilicity of the carbon atom. This is followed by the nucleophilic attack of a water molecule. Subsequent proton transfer and elimination of the amine lead to the formation of the carbonyl compound[4][7]. While the reaction can also occur under neutral or basic conditions, it is generally slower[7].
The hydrolysis of this compound would result in the opening of the dihydro-pyrrole ring to form an amino ketone.
Diagram of Hydrolytic Degradation
Caption: Predicted hydrolytic degradation pathway.
Oxidative Degradation
The molecule possesses sites that are susceptible to oxidation, primarily the dihydro-pyrrole ring and the methyl group on the pyridine ring.
-
Oxidation of the Dihydro-pyrrole Ring: The carbon atoms adjacent to the nitrogen in the dihydro-pyrrole ring can be susceptible to oxidation. This could lead to the formation of hydroxylated derivatives or further oxidation to form a lactam (a cyclic amide). Studies on the oxidation of pyrrole and its derivatives have shown the formation of various oxidized species, including pyrrolin-2-ones[8][9].
-
N-Oxidation: The nitrogen atoms in both the pyridine and the dihydro-pyrrole rings are potential sites for N-oxide formation in the presence of strong oxidizing agents.
-
Oxidation of the Methyl Group: The methyl group on the pyridine ring could be oxidized to a hydroxymethyl group or further to a carboxylic acid under aggressive oxidative conditions.
Photolytic Degradation
Exposure to light, particularly UV light, can induce photodegradation. Pyridine and its derivatives are known to undergo photochemical transformations[10]. The specific degradation products will depend on the wavelength of light and the presence of photosensitizers. Potential photolytic degradation pathways could involve ring cleavage or the formation of polymeric species. Studies on related compounds like 2-chloropyridine have shown the formation of various photoproducts, some of which exhibit genotoxicity[11].
Framework for a Forced Degradation Study
A systematic forced degradation study is crucial to identify the potential degradation products and to develop a stability-indicating analytical method[2][12]. The following is a recommended protocol based on general principles for forced degradation studies of nitrogen-containing heterocyclic compounds[12].
Preparation of Stock Solutions
A stock solution of this compound should be prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.
Stress Conditions
The following stress conditions are recommended:
| Stress Condition | Reagents and Conditions |
| Acid Hydrolysis | 1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 1 M NaOH at 60°C for 24 hours |
| Oxidative Degradation | 30% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid compound at 80°C for 48 hours and solution at 60°C for 24 hours |
| Photolytic Degradation | Exposure of solid and solution to UV light (254 nm) and visible light as per ICH Q1B guidelines |
For the acid and base hydrolysis studies, aliquots should be withdrawn at appropriate time intervals (e.g., 2, 8, and 24 hours), neutralized, and then diluted for analysis.
Experimental Workflow for Forced Degradation
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Unraveling the Enigma of CAS 1232431-65-0: A Case of Conflicting Chemical Identities
Columbus, OH – Researchers and drug development professionals seeking to procure and understand the properties of the chemical compound designated by CAS number 1232431-65-0 are faced with a significant challenge: conflicting information from various chemical suppliers and a lack of a definitive public record in authoritative chemical databases. This discrepancy raises critical questions about the true identity of the compound, rendering any in-depth technical analysis or experimental planning premature and potentially hazardous.
Our investigation into the properties and suppliers of CAS 1232431-65-0 revealed that this identifier is associated with at least four distinct chemical structures across different supplier platforms. The compounds erroneously linked to this single CAS number include:
-
2-Pyridineacetonitrile, α,α,3-trimethyl-
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5-ethyl-1H-indol-6-ylamine
-
5-Isopropylimidazo[1,2-A]pyridine
-
5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine
This unusual situation, where a single, unique Chemical Abstracts Service (CAS) Registry Number® is applied to multiple, structurally different molecules, points to a likely error in the cataloging or data entry by the suppliers . The CAS Registry system is the global standard for chemical substance identification, and each number is intended to correspond to only one substance.
Further attempts to resolve this ambiguity by consulting authoritative and comprehensive chemical databases such as CAS Common Chemistry, PubChem, and SciFinder yielded no definitive record for CAS number 1232431-65-0. The absence of this number from these critical resources strongly suggests that it may be an invalid, obsolete, or a non-publicly available identifier.
The Critical Importance of Unambiguous Chemical Identification
In the fields of chemical research and drug development, the precise and unambiguous identification of a chemical substance is the foundational first step. The use of an incorrectly identified compound can lead to:
-
Invalid Experimental Results: All downstream data, from simple physical property measurements to complex biological assays, would be fundamentally flawed.
-
Wasted Resources: Significant time, effort, and financial investment could be expended on studying the wrong molecule.
-
Safety Hazards: The toxicological and handling properties of the actual compound may be unknown and different from the expected substance, posing a risk to researchers.
Recommended Course of Action for Researchers
Given the current ambiguity surrounding CAS number 1232431-65-0, it is strongly advised that researchers, scientists, and drug development professionals exercise extreme caution. Before proceeding with any procurement or experimental work, the following steps are recommended:
-
Directly Contact Suppliers: Reach out to the suppliers listing this CAS number and request a certificate of analysis (CoA) that includes structural confirmation data, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Verify the Chemical Structure: Independently verify the chemical structure provided on the CoA against the intended molecule for your research.
-
Consult Chemical Abstracts Service: For definitive confirmation, consider contacting the Chemical Abstracts Service directly to inquire about the status of this particular CAS number.
Below is a workflow diagram illustrating the recommended process for resolving the chemical identity ambiguity.
Caption: Workflow for Resolving CAS Number Ambiguity.
Until the chemical identity of CAS 1232431-65-0 is definitively resolved, any technical data or supplier information associated with it should be considered unreliable. The scientific community is urged to prioritize rigorous verification to ensure the integrity and safety of their research endeavors.
literature review of 2,5-disubstituted pyridine derivatives.
An In-Depth Technical Guide to the Synthesis, Properties, and Applications of 2,5-Disubstituted Pyridine Derivatives
Authored by a Senior Application Scientist
The pyridine ring is a foundational scaffold in the landscape of heterocyclic chemistry, integral to countless natural products, pharmaceuticals, and functional materials.[1][2] Its presence in essential coenzymes like NAD+/NADH highlights its fundamental role in biological systems.[2] Among the vast array of pyridine analogues, 2,5-disubstituted derivatives represent a class of significant interest. The specific arrangement of substituents at these positions imparts unique electronic and steric properties, profoundly influencing their biological activity, coordination chemistry, and material characteristics. This guide provides a comprehensive review of the core synthetic strategies, diverse applications, and future potential of this important molecular framework, tailored for researchers and professionals in drug development and materials science.
Part 1: Strategic Synthesis of the 2,5-Disubstituted Pyridine Core
The construction of the 2,5-disubstituted pyridine ring has evolved significantly, moving from classical condensation reactions to sophisticated catalytic and multicomponent strategies. The choice of synthetic route is often dictated by the desired substituents and the need for efficiency, regioselectivity, and scalability.
Multicomponent Reactions (MCRs): A Paradigm of Efficiency
Multicomponent reactions, which combine three or more starting materials in a single pot, have emerged as a powerful tool for generating molecular complexity with high atom economy.[3][4] Recent advancements have focused on the use of nanocatalysts to drive the synthesis of polysubstituted pyridines under mild and environmentally friendly conditions.[5][6]
-
Causality of Nanocatalysis: Nanoparticle catalysts (e.g., ZnO, Fe₃O₄, CuO) offer a high surface-area-to-volume ratio, leading to enhanced catalytic activity.[5] Their heterogeneity allows for easy recovery and recyclability, addressing key principles of green chemistry. These catalysts facilitate key bond-forming steps in pyridine synthesis, often proceeding through a cascade of reactions involving condensation, Michael addition, and cyclization/aromatization sequences.
Ring Opening and Closing Cascade (ROCC) of Isoxazoles
A novel and highly regioselective method for preparing 2-aryl-5-benzoylpyridine derivatives utilizes a Ring Opening and Closing Cascade (ROCC) mechanism.[1][7][8] This strategy leverages the inherent reactivity of the isoxazole ring, which can be opened under reductive conditions to generate a key intermediate that subsequently cyclizes to form the desired pyridine.
Experimental Protocol: Synthesis of 2-Aryl-5-Benzoylpyridines via ROCC
This protocol describes a self-validating system where the successful formation of the product confirms the efficacy of the cascade mechanism under the specified conditions.
-
Reaction Setup: To a solution of the starting 3-aryl-5-(2-oxo-2-phenylethyl)isoxazole (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (NH₄Cl, 4.0 eq).
-
Reagent Addition: Add iron powder (Fe, 5.0 eq) portion-wise to the stirred solution at room temperature. The use of elemental iron with NH₄Cl creates an in situ reducing environment.
-
Reaction Progression: Heat the reaction mixture to reflux (approx. 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically proceeds to completion within 2-4 hours.
-
Work-up and Isolation: Upon completion, cool the mixture to room temperature and filter it through a celite bed to remove the iron catalyst and other solids. The filtrate is then concentrated under reduced pressure.
-
Purification: The resulting crude residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure 2-aryl-5-benzoylpyridine derivative.[1]
Directed Functionalization of the Pyridine Ring
Directly substituting a pre-formed pyridine ring can be challenging due to the electron-deficient nature of the heterocycle.[9]
-
Organometallic Approaches: While organolithium and Grignard reagents typically attack the 2- or 4-positions, a refined strategy allows for selective C-5 substitution. This involves the initial formation of a 1-lithio-2-phenyl-1,2-dihydropyridine intermediate. This intermediate, when isolated and treated with an electrophile (e.g., methyl iodide, benzyl chloride), undergoes substitution preferentially at the 5-position to yield the 2,5-disubstituted product cleanly.[9] This method provides a powerful way to install a second point of diversity on a pre-existing 2-substituted pyridine.
Gold(I)-Catalyzed Cycloisomerization Pathway
A sophisticated route to 2,5-disubstituted pyridines employs a gold(I)-catalyzed cycloisomerization of 1-bromoalkynes. This elegant sequence builds the pyridine ring from an acyclic precursor.[10]
-
Cycloisomerization: A 1-bromoalkyne undergoes a gold-catalyzed reaction to form a 1-bromocyclopentene derivative.
-
Cross-Coupling: The bromocyclopentene is subjected to a Suzuki cross-coupling reaction to install an aryl group.
-
Ring Transformation: The resulting cyclopentene derivative is treated with ozone (ozonolysis) followed by a double condensation with hydroxylamine, which cleaves the ring and re-forms it into the aromatic 2,5-disubstituted pyridine scaffold.[10] This pathway was successfully utilized in the first total synthesis of the natural product sinensine B.
Caption: Gold(I)-catalyzed workflow for 2,5-disubstituted pyridine synthesis.
Part 2: Applications in Drug Discovery and Medicinal Chemistry
The 2,5-disubstituted pyridine motif is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. Their ability to form key hydrogen bonds, participate in π-stacking interactions, and coordinate with metallic centers in enzymes makes them ideal candidates for drug design.[11]
Antifungal Agents: Targeting Ergosterol Biosynthesis
The rise of drug-resistant fungal pathogens necessitates the discovery of novel antifungal agents. A high-throughput screen identified a 2,5-disubstituted pyridine, CpdLC-6888, as a potent inhibitor of the human fungal pathogen Candida albicans.[12]
-
Mechanism of Action: Despite lacking the canonical five-membered azole ring, CpdLC-6888 functions as an azole-like inhibitor. Chemical-genetic and biochemical analyses confirmed that it targets Erg11, a key enzyme in the ergosterol biosynthesis pathway, which is crucial for fungal membrane integrity.[12] This discovery validates the 2,5-disubstituted pyridine scaffold as a viable template for developing new classes of antifungals that can potentially overcome existing resistance mechanisms.
Broad-Spectrum Antimicrobial Activity
Researchers have successfully synthesized hybrid molecules combining the pyridine core with other pharmacologically active heterocycles. A series of 2,5-disubstituted-1,3,4-oxadiazole derivatives bearing a pyridine moiety demonstrated significant in-vitro antimicrobial activity against several ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are leading causes of nosocomial infections.[13]
| Compound ID | Target Organism | Activity Level | Reference |
| CpdLC-6888 | Candida albicans | Potent Erg11 Inhibitor | [12] |
| Oxadiazole 4d | S. aureus, P. aeruginosa | Promising | |
| Oxadiazole 4f | B. subtilis, E. coli | Promising | |
| Pyridine 11 | M. tuberculosis (intracellular) | Significant Bactericidal Activity | [14] |
| (Note: Compound 11 is a 2,4-disubstituted pyridine, included to show the broader potential of substituted pyridines in this area) |
Other Therapeutic Areas
The versatility of the 2,5-disubstituted pyridine scaffold extends to numerous other therapeutic applications:
-
Anticancer: Certain derivatives have been shown to stabilize telomeric G-quadruplex DNA, a structure implicated in cellular aging and cancer, suggesting a potential therapeutic strategy.[15]
-
Endothelin Receptor Antagonists: 2-Halo-5-alkyl pyridines serve as key intermediates in the synthesis of potent endothelin receptor antagonists, which are used in the management of pulmonary hypertension.[16]
-
Antimycobacterial: Substituted pyridines are effective against Mycobacterium tuberculosis, including drug-resistant and biofilm-forming strains, highlighting their potential for developing new tuberculosis treatments.[14]
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An In-Depth Technical Guide to the Discovery and History of Novel Pyridine-Pyrrolidine Compounds
Abstract
The pyridine-pyrrolidine scaffold represents a privileged structural motif in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This guide provides a comprehensive technical overview of the discovery, history, and synthetic methodologies of novel pyridine-pyrrolidine compounds. We will delve into the foundational discoveries that established this scaffold as a pharmacologically significant entity, with a particular focus on its critical role in modulating nicotinic acetylcholine receptors (nAChRs). This document will further explore the expansion of its therapeutic potential into other areas, including oncology, virology, and metabolic diseases. Detailed experimental protocols for the synthesis of key compounds and general methodologies, quantitative structure-activity relationship (SAR) data, and elucidation of relevant signaling pathways are presented to provide researchers, scientists, and drug development professionals with a thorough understanding of this important compound class.
Introduction: The Rise of a Privileged Scaffold
The fusion of a pyridine ring, a cornerstone of many FDA-approved drugs, with a pyrrolidine ring, a versatile saturated heterocycle, has given rise to a class of compounds with remarkable biological activity. The unique three-dimensional architecture and electronic properties of the pyridine-pyrrolidine core allow for precise interactions with a variety of biological targets. This scaffold's journey from a constituent of natural products to a rationally designed pharmacophore is a testament to the power of medicinal chemistry in harnessing molecular structure for therapeutic benefit.
The initial impetus for the exploration of pyridine-pyrrolidine compounds came from the study of natural alkaloids, most notably nicotine. The quest to understand and modulate the physiological effects of nicotine led to the development of synthetic analogues, which in turn unveiled the therapeutic potential of this scaffold in treating nicotine addiction and neurological disorders. This guide will trace this historical trajectory and showcase the subsequent diversification of the pyridine-pyrrolidine scaffold into a versatile platform for drug discovery.
Foundational Discoveries: Targeting Nicotinic Acetylcholine Receptors
The history of pyridine-pyrrolidine compounds is inextricably linked to the study of nicotinic acetylcholine receptors (nAChRs), ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems.
Varenicline: A Landmark in Smoking Cessation
The development of varenicline (Chantix®) stands as a pinnacle of rational drug design in the field of pyridine-pyrrolidine chemistry. The story of varenicline begins with the natural product cytisine, an alkaloid found in the golden rain acacia (Laburnum anagyroides). Historically used as a smoking substitute, cytisine's nicotine-like effects pointed to its interaction with nAChRs.
Recognizing the therapeutic potential of cytisine's partial agonist activity at the α4β2 nAChR subtype, researchers at Pfizer embarked on a program to develop a more potent and pharmacokinetically favorable analogue. This effort culminated in the synthesis of varenicline, a selective partial agonist at the α4β2 nAChR. As a partial agonist, varenicline both stimulates the receptor to a lesser degree than nicotine, thereby reducing cravings and withdrawal symptoms, and competitively inhibits nicotine from binding, diminishing its rewarding effects.
ABT-418: A Nootropic and Anxiolytic Agent
Developed by Abbott Laboratories, ABT-418, or (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole, is another key pyridine-pyrrolidine compound that has significantly contributed to our understanding of nAChR modulation. ABT-418 is a potent and selective agonist at neuronal nAChRs, particularly the α4β2 subtype.[1][2] Preclinical studies demonstrated its nootropic (cognitive-enhancing) and anxiolytic (anxiety-reducing) properties, suggesting its potential for treating Alzheimer's disease and ADHD.[2]
ABT-418's development highlighted the potential of pyridine-pyrrolidine compounds to selectively target specific nAChR subtypes in the brain, offering the promise of therapeutic benefits with a reduced side-effect profile compared to non-selective agonists like nicotine.
Mechanism of Action: Modulation of α4β2 Nicotinic Acetylcholine Receptor Signaling
The primary mechanism by which varenicline and ABT-418 exert their effects is through the modulation of the α4β2 nAChR. Activation of this receptor by an agonist leads to the opening of a transmembrane ion channel, allowing the influx of cations, primarily Na+ and Ca2+. This influx depolarizes the neuron, leading to the release of various neurotransmitters, most notably dopamine in the brain's reward pathways.
The partial agonism of varenicline is crucial to its therapeutic effect. It provides a moderate and sustained release of dopamine, which alleviates nicotine withdrawal symptoms. Simultaneously, its presence at the receptor binding site prevents nicotine from exerting its full agonistic effect, thus reducing the rewarding and reinforcing effects of smoking.
Beyond its role in addiction, the α4β2 nAChR is also implicated in neuroprotection. Sustained stimulation of this receptor can activate downstream signaling cascades, including the phosphoinositide 3-kinase (PI3K)-Akt pathway, which promotes cell survival and protects against neurotoxicity.
Figure 2: Conceptual workflow for the photo-promoted ring contraction of pyridine to a pyrrolidine derivative.
Transition metal-catalyzed cycloaddition reactions provide another powerful strategy for the synthesis of pyridine-pyrrolidine compounds. For instance, cobalt-catalyzed [2+2+2] cycloadditions of alkynes and nitriles can be employed to construct the pyridine ring. [3][4]These methods offer high atom economy and can be used to generate a wide range of substituted pyridine derivatives.
Experimental Protocol: General Procedure for Cobalt-Catalyzed [2+2+2] Cycloaddition
A representative protocol based on literature procedures. [3]
-
Under an inert atmosphere, to a Schlenk tube is added the cobalt precatalyst (e.g., [CoCp*(CH3CN)(P–N)][BF4]2) (0.0075 mmol) and the desired solvent (e.g., 0.3 mL of C6D6).
-
A solution of a reducing agent (e.g., 15 µL of a 1 M NaBEt3H solution in THF) is added to generate the active Co(I) catalyst in situ.
-
The diyne substrate and the nitrile substrate are then added to the reaction mixture.
-
The reaction is stirred at the appropriate temperature (e.g., room temperature to reflux) and monitored by a suitable analytical technique (e.g., NMR or TLC).
-
Upon completion, the reaction mixture is quenched, and the product is isolated and purified by standard methods (e.g., column chromatography).
Conclusion and Future Perspectives
The pyridine-pyrrolidine scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. From its origins in the study of natural alkaloids to its current status as a versatile platform for the development of novel therapeutics, this structural motif continues to inspire the design of innovative drugs. The success of varenicline has demonstrated the power of targeting nAChRs for the treatment of addiction, while ongoing research into the anticancer, antiviral, and other biological activities of pyridine-pyrrolidine compounds promises to further expand their therapeutic reach.
Future research in this area will likely focus on several key aspects:
-
Development of Subtype-Selective nAChR Modulators: The design of ligands with high selectivity for specific nAChR subtypes will be crucial for developing treatments for neurological and psychiatric disorders with improved efficacy and reduced side effects.
-
Exploration of Novel Therapeutic Targets: The demonstrated activity of pyridine-pyrrolidine compounds against a range of biological targets will encourage further screening and optimization for new therapeutic applications.
-
Advancement of Synthetic Methodologies: The development of more efficient, stereoselective, and environmentally friendly synthetic methods will facilitate the rapid generation of diverse libraries of pyridine-pyrrolidine analogues for biological evaluation.
The rich history and continued evolution of pyridine-pyrrolidine chemistry ensure that this remarkable scaffold will remain a focal point of drug discovery efforts for years to come.
References
- Coe, J. W., et al. (2005). Varenicline: an α4β2 nicotinic receptor partial agonist for smoking cessation. Journal of Medicinal Chemistry, 48(10), 3474-3477.
- Fathalla, O. A., et al. (2018).
- Gandham, S. K., et al. (2020). New tetrazolopyrrolidine-1,2,3-triazole analogues as potent anticancer agents: design, synthesis and molecular docking studies. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329.
- Hernández-García, E., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640.
- Sloan, J. W., et al. (1985). Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues for enhancing and inhibiting the binding of (+/-)-[3H]nicotine to the rat brain P2 preparation. Journal of Medicinal Chemistry, 28(9), 1245-1251.
- Istrate, A. N., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659.
- Ueno, R., et al. (2025). Pyrrolidine synthesis via ring contraction of pyridines.
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Ueno, R., et al. (2025). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications. [Link]
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Coe, J. W., et al. (2005). Varenicline: an α4β2 nicotinic receptor partial agonist for smoking cessation. Journal of Medicinal Chemistry. [Link]
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Fathalla, O. A., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules. [Link]
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Gandham, S. K., et al. (2020). New tetrazolopyrrolidine-1,2,3-triazole analogues as potent anticancer agents: design, synthesis and molecular docking studies. Bioorganic & Medicinal Chemistry Letters. [Link]
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Hernández-García, E., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [Link]
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Srour, A. M., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Medicinal Chemistry. [Link]
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Sloan, J. W., et al. (1985). Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues for enhancing and inhibiting the binding of (+/-)-[3H]nicotine to the rat brain P2 preparation. Journal of Medicinal Chemistry. [Link]
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Istrate, A. N., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences. [Link]
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García-Abellán, S., et al. (2025). In situ generated cobalt(I) catalyst for the efficient synthesis of novel pyridines: Revisiting the mechanism of [2+2+2] cycloadditions. Organic Chemistry Frontiers. [Link]
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Resta, L., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. International Journal of Molecular Sciences. [Link]
- Arneric, S. P., et al. (1994). (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization. The Journal of Pharmacology and Experimental Therapeutics, 270(1), 310-318.
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García-Abellán, S., et al. (2025). In situ generated cobalt(i) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions. Organic Chemistry Frontiers. [Link]
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Arneric, S. P., et al. (1994). (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization. The Journal of Pharmacology and Experimental Therapeutics. [Link]
- Decker, M. W., et al. (1994). (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: II. In vivo characterization. The Journal of Pharmacology and Experimental Therapeutics, 270(1), 319-328.
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An In-depth Technical Guide to the Physical Characteristics of 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of the heterocyclic compound 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine. Due to the limited availability of direct experimental data for this specific molecule, this guide employs a scientifically rigorous approach by presenting data from its core structural components, 2-methylpyridine and 3,4-dihydro-2H-pyrrole, and a closely related structural analog, myosmine. This methodology allows for a well-rounded and insightful estimation of the target molecule's properties. The guide is structured to provide researchers with a foundational understanding of the compound's expected behavior, supported by detailed experimental protocols for characterization and illustrative diagrams to clarify complex concepts.
Introduction and Molecular Structure
This compound is a bicyclic heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 2-position and a 3,4-dihydro-2H-pyrrole (also known as a 1-pyrroline) ring at the 5-position. This structure is of significant interest in medicinal chemistry and drug development due to its analogy to naturally occurring alkaloids like nicotine and myosmine, suggesting potential interactions with nicotinic acetylcholine receptors (nAChRs).[1] The arrangement of a hydrogen bond acceptor (the pyridine nitrogen) and a potential hydrogen bond donor in the protonated form of the pyrroline ring, combined with a specific stereochemical and electronic profile, makes it a compelling scaffold for ligand design.
Molecular Formula: C₁₀H₁₂N₂[2]
CAS Number: 1232431-65-0[2]
The structural relationship between the target molecule, its constituent rings, and its close analog myosmine is illustrated in the diagram below. Understanding these relationships is crucial for predicting the physicochemical properties of the target compound.
Caption: Structural relationship of the target molecule.
Predicted Physicochemical Properties
Analysis of Constituent Heterocycles
To build a foundational understanding, the physical properties of 2-methylpyridine and 3,4-dihydro-2H-pyrrole are summarized below. The properties of the target molecule are expected to be an amalgamation of the characteristics of these two rings.
| Property | 2-Methylpyridine | 3,4-dihydro-2H-pyrrole | Reference(s) |
| Molecular Formula | C₆H₇N | C₄H₇N | [3] |
| Molecular Weight | 93.13 g/mol | 69.11 g/mol | [3] |
| Boiling Point | 128-129 °C | Not available | [3] |
| Melting Point | -70 °C | Not available | [3] |
| Density | 0.943 g/mL at 25 °C | Not available | [3] |
| Solubility in Water | Soluble | Soluble | [3] |
| pKa (of conjugate acid) | 5.97 | ~10-11 (estimated for imine) |
Comparison with the Structural Analog: Myosmine
Myosmine (3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine) is an excellent proxy for estimating the properties of our target compound, differing only by the absence of a methyl group on the pyridine ring. The physical properties of myosmine are well-documented.
| Property | Myosmine | Reference(s) |
| Molecular Formula | C₉H₁₀N₂ | [4] |
| Molecular Weight | 146.19 g/mol | [4] |
| Boiling Point | 285-290 °C | [5] |
| Melting Point | 45-47 °C | [5] |
| Appearance | Oily liquid or crystalline solid | [3] |
| Solubility | Soluble in light petroleum and ether | [3] |
Predicted Properties of this compound
Based on the data from its constituents and myosmine, we can infer the following properties for the target molecule:
-
Appearance: Likely a pale yellow to brown oily liquid or a low-melting solid at room temperature.
-
Boiling Point: Expected to be slightly higher than that of myosmine due to the increased molecular weight from the additional methyl group, likely in the range of 290-300 °C.
-
Melting Point: The introduction of the methyl group might disrupt the crystal lattice compared to myosmine, potentially leading to a slightly lower melting point.
-
Solubility: Expected to have moderate solubility in water and good solubility in organic solvents like ethanol, chloroform, and diethyl ether, similar to its parent compounds and myosmine.
-
Basicity: The pyridine nitrogen will be the more basic site, with a pKa of its conjugate acid likely to be slightly higher than that of 2-methylpyridine due to the electron-donating nature of the pyrroline substituent. The imine nitrogen of the dihydropyrrole ring is significantly less basic.
Synthesis and Characterization Workflow
While a specific synthesis for this compound is not detailed in the available literature, a plausible synthetic route can be extrapolated from established methods for preparing myosmine and other nicotine analogs.[6][7] A generalized workflow is presented below.
Caption: Generalized workflow for synthesis and characterization.
Proposed Synthesis Protocol
This protocol is a modification of the established synthesis of myosmine.[6]
-
Condensation: To a solution of sodium methoxide in toluene, add ethyl-6-methylnicotinate followed by N-vinyl-2-pyrrolidone.
-
Reflux: Heat the mixture under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis and Decarboxylation: After cooling, add concentrated hydrochloric acid and water, and heat the mixture at reflux for an extended period to facilitate hydrolysis and decarboxylation.
-
Work-up: Cool the reaction mixture and basify with a strong base (e.g., 50% NaOH) to a pH of >10.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as toluene or dichloromethane.
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Spectroscopic Characterization
The identity and purity of the synthesized this compound would be confirmed using standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the 2-methylpyridine and the 3,4-dihydro-2H-pyrrole moieties.
-
A singlet for the methyl group on the pyridine ring around 2.5 ppm.[8]
-
Aromatic protons on the pyridine ring will appear in the 7.0-8.5 ppm region.
-
The methylene protons of the dihydropyrrole ring will likely appear as multiplets in the aliphatic region (2.0-4.0 ppm).
-
-
¹³C NMR: The carbon NMR spectrum will provide confirmation of the carbon skeleton.
-
The methyl carbon should appear around 18-25 ppm.
-
Aromatic carbons of the pyridine ring will be in the 120-160 ppm range.
-
The imine carbon (C=N) of the dihydropyrrole ring will be significantly downfield, potentially in the 165-175 ppm region.
-
The aliphatic carbons of the dihydropyrrole ring will be in the 20-60 ppm range.
-
Mass spectrometry will be used to confirm the molecular weight of the compound.
-
Expected Molecular Ion (M⁺): m/z = 160.10.
-
High-Resolution Mass Spectrometry (HRMS): This would be used to confirm the elemental composition (C₁₀H₁₂N₂).
-
Fragmentation Pattern: The primary fragmentation is expected to occur at the C-C bond connecting the two rings, leading to fragments corresponding to the methyl-pyridyl cation and the dihydropyrrolyl cation.
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C=N Stretch (Imine): A strong absorption band is expected in the region of 1650-1600 cm⁻¹.
-
C=C and C=N Stretches (Pyridine Ring): Several bands in the 1600-1450 cm⁻¹ region are characteristic of the pyridine ring vibrations.[9]
-
C-H Stretches (Aromatic): Weak to medium bands above 3000 cm⁻¹.
-
C-H Stretches (Aliphatic): Medium to strong bands below 3000 cm⁻¹.
Conclusion
This technical guide has provided a detailed projection of the physical and chemical characteristics of this compound. By leveraging data from its constituent heterocycles and the structurally similar alkaloid myosmine, a comprehensive profile of its expected properties has been constructed. This information, coupled with a proposed synthetic and characterization workflow, offers a solid foundation for researchers and drug development professionals working with this and related compounds. Future experimental work is necessary to validate these predictions and fully elucidate the properties of this promising heterocyclic scaffold.
References
- Myosmine (C9H10N2) properties. (n.d.). Mol-Instincts.
- Myosmine. (2023). In Wikipedia.
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 442649, Myosmine.
- MYOSMINE | 532-12-7. (n.d.). ChemicalBook.
- Myosmine - Neuronal Nicotinic Receptor Agonist. (n.d.). APExBIO.
- Efficient Method of (S)-Nicotine Synthesis. (2024). Molecules, 29(12), 2845.
- Leete, E., Chedekel, M. R., & Bodem, G. B. (1972). Synthesis of myosmine and nornicotine, using an acylcarbanion equivalent as an intermediate. Journal of Organic Chemistry, 37(26), 4465-4466.
- A Novel Approach for the Synthesis of (R) and (S)-Nicotine. (2018). International Journal of Organic Chemistry, 8, 251-260.
- Chemistry of the N′-Oxides of Nicotine and Myosmine. (1961). Agricultural and Biological Chemistry, 25(9), 714-718.
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- Synthesis of 5-Methylene-2-pyrrolones. (2015). Organic Letters, 17(15), 3742–3745.
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Methodological & Application
protocols for the synthesis of 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine
An Application Note and Protocol Guide for the Synthesis of 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine
Introduction: Significance and Applications
This compound is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structural motif, featuring a pyridine ring linked to a cyclic imine (dihydropyrrole), is a key pharmacophore in a variety of biologically active molecules. This scaffold is notably present in the structure of nicotinic acetylcholine receptor (nAChR) agonists, which have applications as insecticides and as potential therapeutics for neurological disorders. The synthesis of this and related compounds is a critical step in the discovery and development of new chemical entities with tailored biological activities.
This document provides a detailed guide for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development and organic synthesis. The protocols described herein are based on established synthetic strategies, with a focus on explaining the rationale behind experimental choices to ensure reproducibility and success.
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a convergent approach, which involves the synthesis of two key building blocks followed by their coupling. The primary strategy detailed in this guide is a palladium-catalyzed cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between aromatic and heterocyclic systems.[1][2]
The overall synthetic workflow can be visualized as follows:
Caption: A convergent synthetic workflow for this compound.
Part 1: Synthesis of the Pyridine Building Block (5-Bromo-2-methylpyridine)
The synthesis of 5-bromo-2-methylpyridine is a crucial first step. This intermediate can be prepared from commercially available 2-methylpyridine through electrophilic aromatic substitution.
Protocol 1: Bromination of 2-Methylpyridine
This protocol describes the direct bromination of 2-methylpyridine.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methylpyridine | 93.13 | 10.0 g | 0.107 |
| Bromine | 159.81 | 17.1 g (5.5 mL) | 0.107 |
| 48% Hydrobromic acid | - | 40 mL | - |
| Chloroform | 119.38 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
| Silica Gel | - | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap (to neutralize HBr gas), add 2-methylpyridine (10.0 g, 0.107 mol) and 48% hydrobromic acid (40 mL).
-
Bromine Addition: Cool the mixture in an ice bath. Slowly add bromine (17.1 g, 0.107 mol) dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture at room temperature for 2 hours, then heat to 60 °C and stir for an additional 4 hours.
-
Workup: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases and the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with chloroform (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield 5-bromo-2-methylpyridine as a solid.[3][4]
Part 2: Synthesis of the Dihydropyrrole Building Block
The preparation of a suitable N-protected dihydropyrrole derivative that can be used in a cross-coupling reaction is a more complex multi-step process. A common strategy involves the generation of a cyclic N-acyliminium ion precursor from an N-protected lactam, which can then be converted to the desired intermediate.
Protocol 2: Synthesis of N-Boc-3,4-dihydro-2H-pyrrole via Grignard Reagent Addition to an Activated Lactam
This protocol outlines a plausible route starting from N-Boc-2-pyrrolidinone.
Step 2a: Synthesis of N-Boc-2-pyrrolidinone
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Pyrrolidinone | 85.11 | 10.0 g | 0.117 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 28.1 g | 0.129 |
| Triethylamine | 101.19 | 12.9 g (17.8 mL) | 0.128 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.72 g | 0.0059 |
| Acetonitrile | 41.05 | 100 mL | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-pyrrolidinone (10.0 g, 0.117 mol) in acetonitrile (100 mL).
-
Reagent Addition: Add triethylamine (12.9 g, 0.128 mol), di-tert-butyl dicarbonate (28.1 g, 0.129 mol), and a catalytic amount of DMAP (0.72 g, 0.0059 mol).
-
Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Workup and Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-2-pyrrolidinone, which is often used without further purification.[5]
Step 2b: Grignard Reaction and Elimination to form N-Boc-3,4-dihydro-2H-pyrrole
This step involves the reaction of a Grignard reagent with N-Boc-2-pyrrolidinone to form a hemiaminal intermediate, which can then be dehydrated to the desired cyclic imine.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Boc-2-pyrrolidinone | 185.22 | 10.0 g | 0.054 |
| Phenylmagnesium bromide (3.0 M in ether) | - | 18.0 mL | 0.054 |
| Dry Tetrahydrofuran (THF) | 72.11 | 100 mL | - |
| Trifluoroacetic acid (TFA) | 114.02 | 4.9 mL | 0.065 |
| Dichloromethane (DCM) | 84.93 | 50 mL | - |
Procedure:
-
Reaction Setup: In a flame-dried 250 mL three-necked flask under an argon atmosphere, dissolve N-Boc-2-pyrrolidinone (10.0 g, 0.054 mol) in dry THF (100 mL).
-
Grignard Addition: Cool the solution to -78 °C (dry ice/acetone bath). Add phenylmagnesium bromide (3.0 M solution in diethyl ether, 18.0 mL, 0.054 mol) dropwise over 20 minutes.
-
Reaction: Stir the mixture at -78 °C for 2 hours.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C.
-
Workup: Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude hemiaminal intermediate.
-
Elimination: Dissolve the crude intermediate in dichloromethane (50 mL) and cool to 0 °C. Add trifluoroacetic acid (4.9 mL, 0.065 mol) dropwise. Stir at room temperature for 1 hour.
-
Purification: Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to yield N-Boc-3,4-dihydro-2H-pyrrole.
Part 3: Palladium-Catalyzed Cross-Coupling
With both building blocks in hand, the final carbon-carbon bond can be formed using a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling. The Stille coupling is presented here, which requires the conversion of the dihydropyrrole into an organostannane derivative.
Protocol 3: Stille Cross-Coupling Reaction
Step 3a: Synthesis of N-Boc-5-(tributylstannyl)-3,4-dihydro-2H-pyrrole
Procedure:
-
Lithiation: Dissolve N-Boc-3,4-dihydro-2H-pyrrole in dry THF and cool to -78 °C. Add sec-butyllithium dropwise and stir for 1 hour.
-
Stannylation: Add tributyltin chloride dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Workup and Purification: Quench with saturated aqueous ammonium chloride, extract with ether, and purify by column chromatography.
Step 3b: Stille Coupling
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Bromo-2-methylpyridine | 172.02 | 1.0 g | 0.0058 |
| N-Boc-5-(tributylstannyl)-3,4-dihydro-2H-pyrrole | 458.28 | 2.9 g | 0.0064 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.33 g | 0.00029 |
| Dry Toluene | 92.14 | 30 mL | - |
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 5-bromo-2-methylpyridine (1.0 g, 0.0058 mol), N-Boc-5-(tributylstannyl)-3,4-dihydro-2H-pyrrole (2.9 g, 0.0064 mol), and tetrakis(triphenylphosphine)palladium(0) (0.33 g, 5 mol%) in dry toluene (30 mL).
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain 5-(N-Boc-3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine.[6][7][8][9][10]
Part 4: Final Deprotection Step
The final step is the removal of the Boc protecting group to yield the target compound.
Protocol 4: Deprotection of the Boc Group
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-(N-Boc-3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine | 274.36 | 1.0 g | 0.0036 |
| Trifluoroacetic acid (TFA) | 114.02 | 5 mL | - |
| Dichloromethane (DCM) | 84.93 | 20 mL | - |
Procedure:
-
Reaction Setup: Dissolve the Boc-protected compound (1.0 g, 0.0036 mol) in dichloromethane (20 mL) in a round-bottom flask.
-
TFA Addition: Add trifluoroacetic acid (5 mL) and stir the mixture at room temperature for 2 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product can be further purified if necessary by chromatography or crystallization to yield this compound.
Conclusion
The synthesis of this compound can be reliably achieved through a convergent synthetic route employing a palladium-catalyzed cross-coupling reaction. The protocols provided in this guide offer a comprehensive framework for the preparation of the necessary building blocks and their subsequent coupling and deprotection. Careful execution of these steps, with appropriate monitoring and purification, will enable the successful synthesis of this valuable heterocyclic compound for further research and development.
References
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Collins, C. J., Lanz, M., & Singaram, B. (1999). Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN). Tetrahedron Letters, 40(19), 3673-3676. Available from: [Link]
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Giovannini, A., Savoia, D., & Umani-Ronchi, A. (1979). Organometallic ring-opening reactions of N-acyl and N-alkoxycarbonyl lactams. Synthesis of cyclic imines. The Journal of Organic Chemistry, 44(10), 1587-1592. Available from: [Link]
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Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. Available from: [Link]
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ResearchGate. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]
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Application Notes & Protocols: Intramolecular Cyclization of Amino Ketones for the Synthesis of Dihydropyrroles
I. Introduction: The Strategic Value of Dihydropyrroles
The 2,3-dihydropyrrole core is a privileged heterocyclic scaffold prominently featured in a multitude of pharmacologically active natural products and synthetic drug candidates.[1] Its structural motif is a cornerstone in medicinal chemistry, contributing to the biological activity of compounds ranging from kinase inhibitors to anticancer agents.[2][3][4] The intramolecular cyclization of amino ketones represents a robust and fundamental strategy for constructing this valuable five-membered nitrogen heterocycle. This transformation, conceptually related to the well-known Paal-Knorr synthesis which typically yields aromatic pyrroles, is controlled to preserve a single degree of unsaturation, yielding the dihydropyrrole.[5][6][7]
This guide provides an in-depth exploration of the mechanistic underpinnings, key experimental variables, and detailed protocols for the synthesis of dihydropyrroles via this cyclization. The content is designed for researchers, medicinal chemists, and process development scientists seeking to leverage this chemistry for the synthesis of complex molecular architectures.
II. Mechanistic Rationale: The "Why" Behind the Cyclization
Understanding the reaction mechanism is paramount to optimizing conditions and troubleshooting unforeseen outcomes. The acid-catalyzed intramolecular cyclization of an amino ketone to a dihydropyrrole proceeds through a well-defined sequence of steps. The causality behind this transformation is rooted in fundamental principles of nucleophilicity and electrophilicity.
-
Carbonyl Activation: The reaction is typically initiated under acidic conditions. A protic or Lewis acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. This activation is the critical first step, rendering the ketone susceptible to nucleophilic attack.[6][8]
-
Intramolecular Nucleophilic Attack: The lone pair of electrons on the pendant primary or secondary amine acts as the intramolecular nucleophile. It attacks the activated carbonyl carbon in a 5-exo-trig cyclization, a geometrically favored pathway, to form a protonated five-membered cyclic intermediate, known as a hemiaminal (or carbinolamine).
-
Dehydration: The hemiaminal intermediate is generally unstable. Under the reaction conditions, the hydroxyl group is protonated, converting it into a good leaving group (water).
-
Imine Formation: A subsequent dehydration (elimination of a water molecule) occurs, leading to the formation of a carbon-nitrogen double bond (an imine) within the ring, yielding the final dihydropyrrole product.[5]
This sequence ensures the regioselective formation of the endocyclic C=N bond characteristic of the dihydropyrrole ring system.
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Application Notes and Protocols for the Biological Screening of 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine
Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold
The compound 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine presents a compelling scaffold for biological investigation. Its structure, featuring a pyridine ring linked to a dihydropyrrole moiety, shares pharmacophoric elements with key endogenous neurotransmitters and numerous approved therapeutic agents.[1] The pyridine and dihydropyridine cores are privileged structures in medicinal chemistry, known to impart a wide range of pharmacological activities.[1][2]
Notably, the juxtaposition of a nitrogenous heterocycle with a pyrrolidine-like ring is reminiscent of the structure of acetylcholine and its agonist, nicotine.[3][4] This structural analogy forms the primary hypothesis for our screening strategy: that this compound may act as a modulator of nicotinic acetylcholine receptors (nAChRs). nAChRs are ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems and are implicated in a variety of neurological and inflammatory disorders, making them a high-value target for drug discovery.[3][5][6]
This document provides a comprehensive, tiered strategy for the biological screening of this compound. The protocols herein are designed to first establish its primary biological target, then to elucidate its mechanism of action and selectivity, and finally to assess its potential for further preclinical development. Our approach emphasizes a logical progression from high-throughput primary screens to more complex secondary and in vivo assays, incorporating essential early-stage ADME/Tox profiling to ensure the selection of robust and viable lead candidates.[7][8][9][10]
Part 1: Primary Screening - Target Identification and Initial Characterization
The initial phase of screening is designed to rapidly assess the compound's interaction with the hypothesized target class, nAChRs, and to broadly profile it against other common drug targets to flag potential off-target activities.
Rationale for Target Selection
Based on the structural similarity to nicotine, the primary screening efforts will focus on nAChRs. We will employ a combination of binding and functional assays to determine if the compound acts as an agonist, antagonist, or allosteric modulator.[4][11][12]
Experimental Workflow: Primary Screening
Caption: High-level workflow for the primary biological screening phase.
Protocol: nAChR Radioligand Binding Assay
This protocol determines the compound's affinity for nAChRs using a competitive binding assay with a known radioligand.
Objective: To determine the binding affinity (Ki) of the test compound for a mixed population of nAChRs.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]-Epibatidine (a high-affinity nAChR agonist)
-
Membrane Preparation: From a cell line expressing a mix of nAChR subtypes (e.g., SH-SY5Y cells) or from rat brain homogenate.
-
Binding Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Non-specific binding control: Nicotine (100 µM).
-
96-well filter plates and scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound (e.g., from 1 nM to 100 µM) in binding buffer.
-
In a 96-well plate, add 50 µL of each compound dilution.
-
Add 50 µL of [³H]-Epibatidine (at a final concentration equal to its Kd).
-
Add 100 µL of the membrane preparation.
-
For total binding wells, add 50 µL of buffer instead of the compound.
-
For non-specific binding wells, add 50 µL of 100 µM nicotine.
-
Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Harvest the membranes onto the filter plates and wash three times with ice-cold binding buffer.
-
Allow filters to dry, add scintillation fluid, and count radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding for each compound concentration and determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol: Functional Calcium Flux Assay for α7 and α4β2 nAChRs
This cell-based functional assay measures the compound's ability to activate or inhibit nAChR channel function by monitoring intracellular calcium changes.
Objective: To determine if the compound is an agonist or antagonist of α7 and α4β2 nAChR subtypes and to determine its potency (EC50) or inhibitory concentration (IC50).
Materials:
-
Cell Lines: HEK293 cells stably expressing either human α7 or α4β2 nAChRs.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist (for antagonist mode): Acetylcholine or Nicotine.
-
Antagonist (for validation): Mecamylamine (non-selective), α-Bungarotoxin (α7 selective).
-
Fluorescent plate reader with automated injection capabilities.
Procedure:
-
Plate the cells in 96-well black-walled, clear-bottom plates and grow to confluence.
-
Load the cells with Fluo-4 AM dye according to the manufacturer's protocol.
-
Wash the cells with assay buffer.
-
Agonist Mode:
-
Prepare serial dilutions of the test compound.
-
Place the plate in the fluorescent reader and measure baseline fluorescence.
-
Inject the compound dilutions and monitor the change in fluorescence over time.
-
Use a known agonist like acetylcholine as a positive control.
-
-
Antagonist Mode:
-
Prepare serial dilutions of the test compound and pre-incubate with the cells for 15-30 minutes.
-
Place the plate in the fluorescent reader and measure baseline fluorescence.
-
Inject a known agonist at its EC80 concentration and monitor the change in fluorescence.
-
Calculate the percentage of inhibition for each compound concentration.
-
-
Plot dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).
Part 2: Secondary Screening - Elucidating Selectivity and Mechanism of Action
Compounds that demonstrate significant activity in primary screens ("hits") will be advanced to secondary screening for more detailed characterization.
Rationale for Secondary Assays
The goal of this stage is to confirm the primary hits, determine selectivity across a broader panel of nAChR subtypes, and investigate the mechanism of action (e.g., competitive vs. allosteric).[10][13] We will also screen against key off-targets identified in the primary panel to assess potential liabilities.
Experimental Workflow: Secondary Screening
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. Nicotinic agonist - Wikipedia [en.wikipedia.org]
- 5. scholarpedia.org [scholarpedia.org]
- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. selvita.com [selvita.com]
- 8. criver.com [criver.com]
- 9. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Competitive neuronal nicotinic receptor antagonists: a new direction for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
Application Notes & Protocols: The 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine Scaffold in Modern Drug Discovery
Abstract
In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is a critical determinant of success. Privileged structures, which are molecular frameworks capable of binding to multiple biological targets, offer an efficient starting point for the development of novel therapeutics.[1][2][3] The 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine scaffold has emerged as a significant heterocyclic motif, demonstrating considerable potential in medicinal chemistry. Its unique combination of a pyridine ring and a partially saturated pyrrole ring provides a three-dimensional architecture amenable to diverse chemical modifications. This guide offers a comprehensive overview for researchers and drug development professionals on leveraging this scaffold, detailing its synthesis, derivatization strategies, and application in biological screening, with a particular focus on its relevance to nicotinic acetylcholine receptors (nAChRs).
Introduction: The Strategic Value of a Privileged Scaffold
The concept of "privileged structures" highlights molecular scaffolds that appear in a multitude of biologically active compounds, suggesting an inherent propensity to interact favorably with various biological targets.[1][2][4] The this compound scaffold can be classified as such, serving as a versatile template for library synthesis. Its structural features, including a hydrogen bond acceptor in the pyridine nitrogen and a modifiable pyrrolidine moiety, allow for the creation of compounds with a wide range of physicochemical properties.
This scaffold can also be considered a bioisostere for other aromatic systems, a strategy in medicinal chemistry where parts of a molecule are replaced with other groups of similar physical or chemical properties to enhance the desired biological or physical characteristics of a compound.[5][6][7][8] The non-planar nature of the dihydropyrrole ring introduces conformational diversity, which can be crucial for optimizing interactions with protein binding sites. A key area where this scaffold has shown promise is in the development of ligands for nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels involved in numerous physiological and pathological processes.[9][10][11] The structural resemblance to nicotine and other nAChR agonists makes it a compelling starting point for designing novel modulators for neurological conditions such as Alzheimer's disease, schizophrenia, and nicotine addiction.[10][11]
Synthesis and Characterization
A reproducible and scalable synthesis is fundamental to the utility of any scaffold in a drug discovery program. The following protocol details a common method for the preparation of this compound.
Synthetic Protocol: Preparation of this compound
Materials:
-
5-bromo-2-methylpyridine
-
Pyrrolidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
-
Manganese dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment
Step-by-Step Procedure:
-
Buchwald-Hartwig Amination: In an oven-dried flask under an inert atmosphere, combine 5-bromo-2-methylpyridine (1.0 eq), pyrrolidine (1.2 eq), Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and NaOt-Bu (1.4 eq).
-
Add anhydrous toluene and heat the mixture to 100 °C for 12-18 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-methyl-5-(pyrrolidin-1-yl)pyridine.
-
Oxidation: Dissolve the purified product in DCM and add activated MnO₂ (5-10 eq).
-
Stir the suspension vigorously at room temperature for 24-48 hours.
-
Filter the reaction mixture through a pad of celite, washing with DCM.
-
Concentrate the filtrate to yield the final product, this compound.
Characterization: The final compound's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and characterization of the scaffold.
Application in Library Synthesis for High-Throughput Screening
The utility of a scaffold is demonstrated by its amenability to derivatization for the creation of a diverse chemical library. The this compound scaffold offers several avenues for chemical modification.
Key Derivatization Strategies
-
Modification of the Pyridine Ring: The methyl group can be functionalized, for example, through oxidation to an aldehyde or carboxylic acid, opening up a wide range of subsequent reactions.
-
Substitution on the Dihydropyrrole Ring: The imine functionality of the dihydropyrrole ring is a key site for derivatization. It can undergo nucleophilic addition with organometallic reagents or be reduced to the corresponding pyrrolidine, which can then be N-functionalized.
-
Aromatic Substitution: Electrophilic aromatic substitution on the pyridine ring can introduce further diversity, although this may require careful selection of reaction conditions due to the electron-deficient nature of the pyridine ring.
Protocol: Parallel Synthesis of a Focused Library via Nucleophilic Addition
This protocol outlines a method for the parallel synthesis of a focused library by nucleophilic addition to the imine of the scaffold.
Materials:
-
This compound
-
A diverse set of Grignard reagents (e.g., aryl, alkyl, or heteroaryl magnesium halides)
-
Anhydrous tetrahydrofuran (THF)
-
96-well reaction block
Procedure:
-
In each well of a 96-well reaction block, add a solution of this compound in anhydrous THF.
-
Cool the reaction block to 0 °C.
-
To each well, add a unique Grignard reagent (1.2 eq).
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reactions by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extract the products with an organic solvent compatible with high-throughput liquid handling systems.
-
The crude products can be submitted for primary screening or purified via mass-directed preparative HPLC.
Library Generation Workflow
Caption: Workflow for high-throughput library generation and screening.
Biological Screening and Target Identification
Following the synthesis of a derivative library, the compounds are screened against biological targets to identify potential "hits." The choice of assay is dictated by the therapeutic area and the target class of interest.
Example Application: Screening for nAChR Modulators
Given the scaffold's relevance to nAChRs, a primary screen could utilize a functional assay measuring ion flux through the receptor channel.
Protocol: High-Throughput Electrophysiology Assay
This protocol provides a more direct measure of ion channel function compared to fluorescence-based assays.
Materials:
-
Cell line with stable expression of the target nAChR subtype (e.g., α4β2, α7).
-
Automated patch-clamp system.
-
Extracellular and intracellular recording solutions.
-
Agonist (e.g., acetylcholine).
-
Library compounds.
Procedure:
-
Cells are harvested and prepared for the automated patch-clamp system according to the manufacturer's instructions.
-
A whole-cell patch-clamp configuration is established for each cell.
-
Library compounds are pre-applied to the cells, followed by the application of a specific concentration of the agonist to elicit a current.
-
The modulation of the agonist-induced current by the library compound (potentiation or inhibition) is measured.
-
Data Analysis: The potency (EC₅₀ or IC₅₀) and efficacy of active compounds are determined by generating concentration-response curves.
Hit Validation and Data Interpretation
Hits from the primary screen require confirmation and further characterization in secondary assays. This includes assessing selectivity against other nAChR subtypes and other relevant off-targets.
Table 1: Example Data from a Primary Screen
| Compound ID | Concentration (µM) | Modulation of Agonist Response (%) |
| Cmpd-001 | 1 | +5 |
| Cmpd-002 | 1 | -92 |
| Cmpd-003 | 1 | +15 |
| ... | ... | ... |
In this example, "Cmpd-002" would be classified as a potent hit for follow-up studies.
Conclusion and Future Perspectives
The this compound scaffold is a valuable tool in the medicinal chemist's arsenal. Its synthetic accessibility and the diverse chemical space that can be explored through its derivatization make it an attractive starting point for drug discovery campaigns. The protocols and strategies outlined here provide a framework for the effective utilization of this scaffold. Future research will likely expand its application to other target classes and explore more complex, three-dimensional derivatives to tackle challenging biological targets.
References
- Duarte, C. D., et al. (2017). Privileged Structures: A Useful Concept for the Rational Design of New Lead Compounds. Mini-Reviews in Medicinal Chemistry, 17(13), 1185-1210.
- Wermuth, C. G. (2006). The Practice of Medicinal Chemistry (3rd ed.). Academic Press.
- Horton, D. A., et al. (2003). Privileged structures: a useful concept for lead generation or a structural panacea? Journal of Computer-Aided Molecular Design, 17(2-4), 183-194.
- Costantino, L., & Barlocco, D. (2006). Privileged structures as a tool for the design of new anticancer agents. Current Medicinal Chemistry, 13(1), 65-85.
- Evans, B. E., et al. (1988). Design of potent, orally effective, nonpeptidal antagonists of the peptide hormone cholecystokinin. Proceedings of the National Academy of Sciences, 85(13), 4914-4918.
- Gotti, C., et al. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in Pharmacological Sciences, 27(9), 482-491.
- Dani, J. A., & Bertrand, D. (2007). Nicotinic acetylcholine receptors and nicotinic cholinergic mechanisms of the central nervous system. Annual Review of Pharmacology and Toxicology, 47, 699-729.
- Jensen, A. A., et al. (2005). Neuronal nicotinic acetylcholine receptors: structural revelations, target identifications, and therapeutic inspirations. Journal of Medicinal Chemistry, 48(15), 4705-4745.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews, 96(8), 3147-3176.
- Taly, A., et al. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature Reviews Drug Discovery, 8(9), 733-750.
- Hogg, R. C., & Bertrand, D. (2004). Nicotinic acetylcholine receptors as drug targets. Current Drug Targets-CNS & Neurological Disorders, 3(2), 123-130.
- Brown, N. (Ed.). (2012). Bioisosteres in Medicinal Chemistry. John Wiley & Sons.
- Langdon, S. R., et al. (2010). Bioisosteric replacement and scaffold hopping in lead generation and optimization.
Sources
- 1. Privileged structures: applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Privileged Structures | OpenOChem Learn [learn.openochem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bioisosteres and Scaffold Hopping in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. infochim.u-strasbg.fr [infochim.u-strasbg.fr]
- 8. Bioisosteres and Scaffold Hopping in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]
- 9. Nicotinic acetylcholine receptors: an overview on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nicotinic agonist - Wikipedia [en.wikipedia.org]
- 11. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
in vitro assays for testing 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine
Application Note & Protocols
Title: A Multi-Tiered In Vitro Assay Cascade for the Pharmacological Characterization of 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine
Introduction
The discovery and development of novel chemical entities with therapeutic potential require a systematic and robust characterization of their biological activity. The compound this compound is a heterocyclic molecule featuring a pyridine ring linked to a 3,4-dihydro-2H-pyrrole (a cyclic imine). The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs, while the overall structure bears some resemblance to endogenous neurotransmitters and known neuromodulators.[1][2] This structural composition suggests a potential interaction with targets within the central nervous system (CNS).
This guide presents a logical, multi-tiered in vitro screening cascade designed to efficiently characterize the pharmacological profile of this novel compound. The approach begins with foundational cytotoxicity testing to establish a viable concentration range for subsequent, more specific biological assays. Following this, we propose a hypothesis-driven investigation into primary and secondary CNS targets based on structural analogy, including nicotinic acetylcholine receptors (nAChRs), monoamine oxidases (MAO), and GABA-A receptors. This structured workflow enables researchers to build a comprehensive profile of the compound's potency, selectivity, and potential mechanism of action, thereby informing subsequent stages of drug development.
Caption: Proposed in vitro screening cascade for the test compound.
Section 1: Foundational Assays - General Cytotoxicity Profiling
Expert Rationale
Before investing resources in specific and costly mechanism-of-action studies, it is imperative to first assess the general cytotoxicity of a test compound. This foundational step serves two critical purposes: 1) it flags overtly toxic compounds that are unlikely to be viable drug candidates, and 2) it establishes a non-toxic concentration range for use in all subsequent in vitro assays, ensuring that any observed biological effects are due to specific target interactions rather than general cellular stress or death.[3][4] The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a reliable proxy for cell viability.[5]
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol details the measurement of cytotoxicity in a human cell line (e.g., HEK293 or the neuroblastoma line SH-SY5Y) following a 48-hour exposure to the test compound.
Principle: In viable cells, mitochondrial and cytosolic reductase enzymes convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[5] The amount of formazan produced is directly proportional to the number of metabolically active cells.
Caption: Step-by-step workflow for the MTT cell viability assay.
Materials:
-
HEK293 cells (or other suitable cell line)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test Compound Stock (e.g., 10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization Buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Include wells for 'cells only' (100% viability control) and 'medium only' (background control).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Addition: Prepare serial dilutions of the test compound in complete culture medium. A typical starting range is 100 µM down to 0.01 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells. For the vehicle control, add medium containing the same final concentration of DMSO (e.g., 0.5%) as the highest compound concentration.
-
Exposure: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well.
-
Formazan Development: Incubate for 3-4 hours at 37°C. Purple formazan crystals should become visible within the cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well. Pipette up and down to fully dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
Data Analysis & Presentation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
| Compound | Cell Line | Incubation Time | IC₅₀ (µM) [Hypothetical Data] |
| This compound | HEK293 | 48 hours | > 100 |
| This compound | SH-SY5Y | 48 hours | 85.4 |
| Doxorubicin (Positive Control) | HEK293 | 48 hours | 1.2 |
Section 2: Primary Target Hypothesis - Nicotinic Acetylcholine Receptor (nAChR) Modulation
Expert Rationale
The compound's structure, containing a pyridine ring and a five-membered nitrogen heterocycle, is analogous to key pharmacophoric elements of nicotine and other nAChR ligands like varenicline.[6] This strong structural alert makes nAChRs a primary hypothetical target. nAChRs are ligand-gated ion channels crucial for synaptic transmission in the CNS.[7] A comprehensive evaluation involves two stages: first, a binding assay to determine if the compound physically interacts with the receptor, and second, a functional assay to characterize the nature of that interaction (i.e., agonist or antagonist).
Protocol 2: nAChR Radioligand Competition Binding Assay
Principle: This assay measures the ability of the test compound to compete with a known high-affinity radioligand for binding to a specific nAChR subtype. A reduction in the measured radioactivity indicates that the test compound is displacing the radioligand, signifying binding to the receptor. We will target the α4β2 subtype, the most abundant high-affinity nicotine binding site in the brain.[8]
Materials:
-
Cell membranes from HEK293 cells stably expressing human α4β2 nAChRs
-
[³H]-Epibatidine (Radioligand)
-
Test Compound
-
Nicotine or Cytisine (Positive Control Competitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
96-well filter plates (GF/B)
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Assay Preparation: In a 96-well plate, combine assay buffer, a fixed concentration of [³H]-Epibatidine (typically at its K_d value, e.g., 50 pM), and serial dilutions of the test compound (e.g., 100 µM to 1 nM).
-
Controls:
-
Total Binding: Radioligand + membranes (no competitor).
-
Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a known competitor (e.g., 10 µM Nicotine).
-
Positive Control: Radioligand + membranes + serial dilutions of Nicotine.
-
-
Initiate Reaction: Add the α4β2-expressing cell membranes (e.g., 10-20 µg protein/well) to initiate the binding reaction.
-
Incubation: Incubate the plate for 2-3 hours at room temperature with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through the GF/B filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry. Add scintillation fluid to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
Data Analysis & Presentation: Specific binding is calculated as Total Binding - NSB. Plot the percentage of specific binding against the log of the test compound concentration. Use non-linear regression to calculate the IC₅₀, then convert it to a binding affinity constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
| Compound | nAChR Subtype | Radioligand | K_i (nM) [Hypothetical Data] |
| This compound | α4β2 | [³H]-Epibatidine | 45.2 |
| Nicotine (Positive Control) | α4β2 | [³H]-Epibatidine | 5.8 |
Protocol 3: Functional nAChR Calcium Flux Assay
Principle: nAChRs are ion channels permeable to cations, including Ca²⁺. Activation (agonism) of the receptor leads to an influx of Ca²⁺ into the cell. This change in intracellular Ca²⁺ concentration can be measured using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). An antagonist will block the Ca²⁺ influx induced by a known agonist.
Caption: Signaling pathway measured in the nAChR calcium flux assay.
Materials:
-
HEK293 cells stably expressing human α4β2 nAChRs
-
Black, clear-bottom 96-well cell culture plates
-
Fluo-4 AM dye loading buffer
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Acetylcholine (ACh) or Nicotine (Reference Agonist)
-
Mecamylamine (Reference Antagonist)
-
Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed cells into black, clear-bottom 96-well plates and incubate for 24-48 hours.
-
Dye Loading: Remove the culture medium and add 100 µL of Fluo-4 AM loading buffer to each well. Incubate for 1 hour at 37°C.
-
Washing: Gently wash the cells twice with Assay Buffer to remove excess dye. Leave 100 µL of buffer in each well.
-
Assay Execution (using a fluorescent plate reader):
-
Agonist Mode:
-
Place the cell plate and a compound plate (containing serial dilutions of the test compound) into the reader.
-
Establish a baseline fluorescence reading for ~20 seconds.
-
The instrument automatically adds the test compound to the cell plate.
-
Measure the change in fluorescence over time (typically 2-3 minutes).
-
-
Antagonist Mode:
-
Pre-incubate the dye-loaded cells with serial dilutions of the test compound for 15-30 minutes.
-
Place the cell plate and a source plate containing a known agonist (e.g., ACh at its EC₈₀ concentration) into the reader.
-
Establish a baseline fluorescence reading.
-
The instrument adds the agonist.
-
Measure the fluorescence change. A potent antagonist will block the agonist-induced signal.
-
-
Data Analysis & Presentation: For agonist mode, plot the peak fluorescence response against the log of compound concentration to determine the EC₅₀ (potency) and Emax (efficacy relative to a full agonist like ACh). For antagonist mode, plot the inhibition of the agonist response against the log of compound concentration to determine the IC₅₀.
| Assay Mode | Compound | EC₅₀ (nM) [Hypothetical Data] | IC₅₀ (nM) [Hypothetical Data] | Emax (% of ACh) [Hypothetical Data] |
| Agonist | This compound | 125 | - | 78% (Partial Agonist) |
| Antagonist | This compound | - | > 10,000 | - |
| Agonist | Acetylcholine (Control) | 850 | - | 100% |
| Antagonist | Mecamylamine (Control) | - | 250 | - |
Section 3: Secondary Target & Selectivity Profiling
Expert Rationale
A therapeutically valuable compound should exhibit high selectivity for its intended target to minimize off-target side effects. Given the compound's structure as a nitrogen-containing heterocycle, it is prudent to screen it against other common CNS targets. Monoamine oxidases (MAO-A and MAO-B) are key enzymes in neurotransmitter metabolism and are frequent targets for heterocyclic compounds.[9][10] Similarly, GABA-A receptors, the main inhibitory neurotransmitter receptors in the brain, represent another major class of CNS targets that should be evaluated.[11]
Protocol 4: Fluorometric Monoamine Oxidase (MAO) Inhibition Assay
Principle: This homogeneous "mix-and-read" assay measures the activity of MAO enzymes (both A and B isoforms). MAO catalyzes the oxidation of a substrate, producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a detector molecule to yield a highly fluorescent product.[12] A decrease in fluorescence indicates inhibition of MAO activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO Substrate (e.g., p-Tyramine, a substrate for both isoforms)
-
HRP and a fluorescent detector (e.g., Amplex Red or similar)
-
Test Compound
-
Clorgyline (Selective MAO-A inhibitor)[13]
-
Black 96-well plates
Procedure:
-
Compound Plating: Add serial dilutions of the test compound to the wells of two separate 96-well plates (one for MAO-A, one for MAO-B). Include controls for 100% activity (vehicle) and 0% activity (specific inhibitor).
-
Enzyme Addition: Add MAO-A or MAO-B enzyme to the respective plates.
-
Pre-incubation: Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Prepare a detection master mix containing the substrate, HRP, and fluorescent detector in assay buffer. Add this mix to all wells to start the reaction.
-
Incubation: Incubate the plates for 30-60 minutes at 37°C, protected from light.
-
Data Acquisition: Measure fluorescence using a plate reader (e.g., Ex/Em = 530/585 nm).
Data Analysis & Presentation: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to determine the IC₅₀ value for each MAO isoform.
| Target | Compound | IC₅₀ (µM) [Hypothetical Data] |
| MAO-A | This compound | > 50 |
| MAO-B | This compound | 22.5 |
| MAO-A | Clorgyline (Control) | 0.008 |
| MAO-B | Selegiline (Control) | 0.015 |
Protocol 5: GABA-A Receptor Radioligand Binding Assay
Principle: Similar to the nAChR assay, this protocol measures the ability of the test compound to displace a known radioligand from the GABA-A receptor complex in rat brain membranes. We will test for binding at two key sites: the GABA binding site using [³H]-Muscimol and the benzodiazepine allosteric site using [³H]-Flumazenil.[11][14]
Materials:
-
Rat whole brain membranes (prepared via homogenization and centrifugation)
-
[³H]-Muscimol and [³H]-Flumazenil (Radioligands)
-
GABA (Competitor for Muscimol binding)
-
Diazepam (Competitor for Flumazenil binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Standard equipment for radioligand binding assays (as in Protocol 2)
Procedure:
-
Assay Setup: The procedure is analogous to Protocol 2. Two separate assays are run in parallel.
-
Assay 1 (GABA Site): Use [³H]-Muscimol as the radioligand and GABA as the non-specific binding competitor.
-
Assay 2 (Benzodiazepine Site): Use [³H]-Flumazenil as the radioligand and Diazepam as the non-specific binding competitor.
-
-
Execution: Add buffer, radioligand, and serial dilutions of the test compound to wells.
-
Initiate Reaction: Add rat brain membranes to all wells.
-
Incubation: Incubate for 60 minutes on ice.
-
Harvesting & Counting: Rapidly filter, wash, and perform scintillation counting as described previously.
Data Analysis & Presentation: Calculate K_i values from IC₅₀ data using the Cheng-Prusoff equation. A high K_i value indicates weak or no binding.
| Target Site | Compound | K_i (µM) [Hypothetical Data] |
| GABA-A (GABA Site) | This compound | > 100 |
| GABA-A (BZD Site) | This compound | > 100 |
| GABA (Control) | GABA-A (GABA Site) | 0.02 |
| Diazepam (Control) | GABA-A (BZD Site) | 0.004 |
Section 4: Data Interpretation and Summary
The culmination of this assay cascade provides a detailed pharmacological fingerprint of this compound. By consolidating the data, a clear picture of the compound's activity emerges.
Summary of Pharmacological Profile (Based on Hypothetical Data):
| Assay | Target/Endpoint | Result (IC₅₀, K_i, or EC₅₀) | Interpretation |
| Cytotoxicity | Cell Viability | > 100 µM (HEK293) | Not broadly cytotoxic at concentrations relevant for target-based assays. |
| Primary Target Binding | nAChR α4β2 | K_i = 45.2 nM | Binds with high affinity to the primary hypothetical target. |
| Primary Target Function | nAChR α4β2 | EC₅₀ = 125 nM (78% Emax) | Acts as a potent partial agonist at the α4β2 nAChR. |
| Selectivity Screen 1 | MAO-A Inhibition | > 50 µM | Negligible activity at MAO-A. |
| Selectivity Screen 2 | MAO-B Inhibition | 22.5 µM | Weak activity at MAO-B; ~500-fold less potent than at nAChR. |
| Selectivity Screen 3 | GABA-A (GABA Site) | > 100 µM | No significant binding to the GABA-A orthosteric site. |
| Selectivity Screen 4 | GABA-A (BZD Site) | > 100 µM | No significant binding to the GABA-A benzodiazepine site. |
Conclusion (Based on Hypothetical Data): The test compound, this compound, is a potent and selective partial agonist of the α4β2 nicotinic acetylcholine receptor. It displays a favorable selectivity profile, with negligible activity against MAO-A and GABA-A receptors and only very weak activity at MAO-B at concentrations far exceeding its functional potency at nAChRs. The compound is not cytotoxic at effective concentrations. These findings strongly support its further investigation as a selective modulator of the nicotinic cholinergic system.
References
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Title: Monoamine Oxidase (MAO) Inhibition Assay Source: Evotec URL: [Link]
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Title: In Vitro Cytotoxicity Assay Source: Alfa Cytology URL: [Link]
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Title: Monoamine oxidase assays Source: PubMed URL: [Link]
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Title: Characterization of GABA Receptors Source: PMC - PubMed Central URL: [Link]
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Title: Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging Source: PMC - PubMed Central URL: [Link]
-
Title: An in vitro assay to investigate venom neurotoxin activity on muscle-type nicotinic acetylcholine receptor activation and for the discovery of toxin-inhibitory molecules Source: bioRxiv URL: [Link]
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Title: OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric) Source: Cell Biolabs, Inc. URL: [Link]
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Title: Monoamine Oxidase Assay Kit (BA0130) Source: Assay Genie URL: [Link]
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Title: Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays Source: RSC Publishing URL: [Link]
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Title: Characterizing functional α6β2 nicotinic acetylcholine receptors in vitro: mutant β2 subunits improve membrane expression, and fluorescent proteins reveal responsive cells Source: NIH URL: [Link]
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Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery Source: Kosheeka URL: [Link]
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Title: Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays Source: ResearchGate URL: [Link]
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Title: Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues Source: PubMed Central URL: [Link]
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Title: Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies Source: ACS Omega URL: [Link]
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Title: Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models Source: MDPI URL: [Link]
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Title: GABAA Receptor Binding Assays of Standardized Leonurus cardiaca and Leonurus japonicus Extracts as Well as Their Isolated Constituents Source: PubMed URL: [Link]
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Title: Update on in vitro cytotoxicity assays for drug development Source: ResearchGate URL: [Link]
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Title: Biochemistry and binding assay a, FSEC of GABAA receptor with and... Source: ResearchGate URL: [Link]
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Title: A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor Source: ResearchGate URL: [Link]
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Title: Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro Source: Frontiers URL: [Link]
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Title: Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation Source: ACS Omega URL: [Link]
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Title: Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investigations Source: PubMed URL: [Link]
-
Title: An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives Source: MDPI URL: [Link]
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Title: In vitro studies on GABA release Source: PubMed URL: [Link]
-
Title: Selected examples of biologically active 2-pyrrolines Source: ResearchGate URL: [Link]
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Application Notes and Protocols for the N-Alkylation of 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Alkylated 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine Scaffolds
The this compound scaffold represents a privileged heterocyclic system in modern medicinal chemistry. The constituent dihydropyrrole (a cyclic imine) and substituted pyridine moieties are prevalent in a wide array of biologically active compounds. N-alkylation of the dihydropyrrole nitrogen introduces a key point of molecular diversity, enabling the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability. This modification can profoundly influence a compound's pharmacokinetic profile and its interaction with biological targets. Consequently, the development of robust and versatile methods for the N-alkylation of this scaffold is of paramount importance for the synthesis of novel chemical entities in drug discovery programs.
This comprehensive guide provides a detailed exploration of two primary methodologies for the N-alkylation of this compound: Direct Alkylation with Alkyl Halides and Reductive Amination . Each section will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the relative advantages and potential challenges.
Understanding the Substrate: Reactivity and Selectivity
The target molecule, this compound, possesses two nitrogen atoms with distinct electronic properties. The pyridine nitrogen's lone pair of electrons resides in an sp²-hybridized orbital and contributes to the aromaticity of the ring, rendering it less nucleophilic. In contrast, the nitrogen of the 3,4-dihydro-2H-pyrrole moiety is part of a cyclic imine. Its lone pair is also in an sp²-hybridized orbital but is not involved in an aromatic system, making it significantly more nucleophilic and the primary site for alkylation. This inherent difference in nucleophilicity allows for selective N-alkylation of the dihydropyrrole ring under appropriate conditions.
Method 1: Direct N-Alkylation with Alkylating Agents
Direct N-alkylation via nucleophilic substitution is a fundamental and widely employed transformation in organic synthesis.[1] In this approach, the nucleophilic imine nitrogen of the dihydropyrrole ring attacks an electrophilic alkylating agent, typically an alkyl halide, to form a new carbon-nitrogen bond.
Causality of Experimental Choices
The choice of base is critical in this reaction. A non-nucleophilic base is required to deprotonate the resulting iminium salt without competing in the alkylation reaction. The solvent should be polar aprotic to dissolve the starting material and the reagents while favoring an SN2-type reaction mechanism. The reactivity of the alkylating agent also plays a significant role, with the general trend being I > Br > Cl.
Experimental Protocol: Direct N-Alkylation
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.
Data Summary: Representative Alkylating Agents and Expected Yields
| Alkylating Agent | Base | Solvent | Typical Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | 85-95% |
| Ethyl Bromide | K₂CO₃ | MeCN | 80-90% |
| Benzyl Bromide | NaH | DMF | 90-98% |
| Allyl Bromide | K₂CO₃ | MeCN | 85-95% |
Method 2: Reductive Amination
Reductive amination is a powerful and highly versatile method for the formation of C-N bonds.[2][3] This two-step, one-pot process involves the initial reduction of the cyclic imine of this compound to the corresponding secondary amine (a pyrrolidine), followed by a subsequent reductive amination with an aldehyde or ketone to introduce the desired alkyl group. A more direct approach, and the one detailed here, is the direct reductive amination of the pre-formed N-alkylated iminium ion.
Causality of Experimental Choices
The success of reductive amination hinges on the choice of the reducing agent. A mild reducing agent that selectively reduces the iminium ion in the presence of the carbonyl compound is crucial. Sodium triacetoxyborohydride (STAB) is an excellent choice for this purpose due to its mildness and tolerance of a wide range of functional groups.[4] The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE).
Experimental Protocol: Reductive Amination
Materials:
-
This compound
-
Aldehyde or Ketone (1.2 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DCM, add the aldehyde or ketone (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium intermediate.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-alkylated pyrrolidine derivative.
Data Summary: Representative Carbonyl Compounds and Expected Yields
| Carbonyl Compound | Reducing Agent | Solvent | Typical Yield (%) |
| Formaldehyde | STAB | DCM | 80-90% |
| Acetaldehyde | STAB | DCE | 75-85% |
| Acetone | STAB | DCM | 70-80% |
| Benzaldehyde | STAB | DCE | 85-95% |
Visualization of Synthetic Pathways
The following diagrams illustrate the chemical transformations described in the protocols.
Caption: Direct N-alkylation of the dihydropyrrole.
Sources
Application Notes & Protocols: A Guide to the Design and Synthesis of 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine Analogs for Structure-Activity Relationship (SAR) Studies
Introduction
The 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine scaffold represents a significant chemotype in modern medicinal chemistry. Its structural resemblance to nicotine and related compounds suggests its potential as a modulator of nicotinic acetylcholine receptors (nAChRs). Specifically, the close analog 2-methyl-5-(pyrrolidin-2-yl)pyridine (also known as 6-methylnicotine) is a potent nAChR agonist, with a high affinity for the α4β2 subtype, which is centrally involved in the rewarding effects of nicotine and is a key target for smoking cessation therapies and cognitive disorders.[1]
The development of novel therapeutic agents requires a deep understanding of the relationship between a molecule's structure and its biological activity. Structure-Activity Relationship (SAR) studies are the cornerstone of this process, providing a systematic framework for optimizing lead compounds to enhance potency, improve selectivity, and refine pharmacokinetic properties. This guide provides a comprehensive set of protocols and strategic insights for researchers engaged in the design, synthesis, and evaluation of analogs based on the this compound core. We will explore rational analog design, propose robust synthetic routes, detail essential biological evaluation assays, and outline the process of elucidating the SAR to guide the iterative process of drug discovery.
Part 1: Rational Design of an Analog Library for SAR Studies
The primary goal of an SAR study is to systematically probe the chemical space around a core scaffold to identify which structural features are essential for biological activity (the pharmacophore) and which can be modified to improve drug-like properties. For the this compound scaffold, we can dissect the molecule into three key regions for modification: the pyridine ring, the dihydropyrrole ring, and the linker between them.
Causality Behind Analog Design:
-
Pyridine Ring Modifications: The pyridine nitrogen acts as a crucial hydrogen bond acceptor in the nAChR pharmacophore.[2] Altering the position of the methyl group or replacing it with other substituents (e.g., ethyl, chloro, methoxy) will probe the steric and electronic tolerance of the binding pocket. Bioisosteric replacement of the pyridine ring itself (e.g., with a pyrimidine, pyridazine, or even a substituted phenyl ring) can fundamentally alter properties like pKa, metabolic stability, and target selectivity.[1]
-
Dihydropyrrole Ring Modifications: The nitrogen in the pyrrolidine ring of nicotine is protonated at physiological pH and forms a critical cation-π interaction with a tryptophan residue in the nAChR binding site.[2] For the dihydropyrrole analog, the imine nitrogen is less basic, which will significantly alter this interaction. SAR exploration should include N-alkylation (e.g., N-methyl, N-ethyl) of the corresponding saturated (pyrrolidine) analogs to probe this interaction. Additionally, substitution on the carbon framework of the ring can explore steric limits and introduce new interaction points.
-
Exploring Conformational Restriction and Physicochemical Properties: The non-planar, sp³-hybridized nature of saturated scaffolds like pyrrolidine allows for a better exploration of three-dimensional pharmacophore space compared to flat aromatic rings.[3] By creating analogs, we can fine-tune key physicochemical properties such as lipophilicity (LogP), solubility, and metabolic stability, which are critical for a compound's overall drug-like profile.
Caption: Rational design strategy for the analog library.
Part 2: Synthetic Chemistry Protocols
The proposed retrosynthesis involves disconnecting the C-C bond between the two heterocyclic rings, leading to two key building blocks: a halogenated pyridine (5-bromo-2-methylpyridine) and a boron-functionalized dihydropyrrole.
Caption: Proposed workflow for the synthesis of the core scaffold.
Protocol 2.1: Synthesis of 5-Bromo-2-methylpyridine (Building Block 1)
This starting material is commercially available. If synthesis is required, it can be prepared from 2-amino-5-methylpyridine via a Sandmeyer-type reaction.
Protocol 2.2: Proposed Synthesis of N-Boc-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrrole (Building Block 2)
This key intermediate can be synthesized from N-Boc-pyrrole through a sequence of reduction and borylation. A more direct, albeit less documented, approach would be the direct borylation of N-Boc-3,4-dihydro-2H-pyrrole. A plausible multi-step route is detailed below.
-
Synthesis of N-Boc-pyrrole: Commercially available pyrrole is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP in a suitable solvent (e.g., THF or DCM).
-
Partial Reduction to N-Boc-3,4-dihydro-2H-pyrrole: The selective reduction of the pyrrole ring can be challenging. Methods like catalytic hydrogenation using specific catalysts (e.g., Rh/C) under controlled conditions or Birch reduction followed by isomerization can be employed.
-
Borylation: The resulting N-Boc-3,4-dihydro-2H-pyrrole can be borylated at the 2-position. This can be achieved via deprotonation with a strong base (e.g., s-BuLi/TMEDA) followed by quenching with an electrophilic boron source like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBPin).
Protocol 2.3: Suzuki-Miyaura Cross-Coupling and Final Synthesis
-
Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-2-methylpyridine (1.0 equiv), the dihydropyrrole boronic ester (Building Block 2, 1.2 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 equiv).
-
Solvent and Degassing: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1). Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C under an argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the N-Boc protected coupled product.
-
Deprotection: Dissolve the purified N-Boc protected compound in dichloromethane (DCM) and add trifluoroacetic acid (TFA) (5-10 equivalents). Stir at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.
-
Final Isolation: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution. Dry the organic layer, concentrate, and purify if necessary to yield the final target compound, this compound.
Part 3: Biological Evaluation Protocols
The primary biological target is presumed to be the α4β2 nAChR. The following protocols outline a standard screening cascade to determine the affinity and functional activity of the synthesized analogs.
Caption: Biological evaluation and screening cascade.
Protocol 3.1: α4β2 nAChR Radioligand Binding Assay (Primary Screen)
This assay determines the binding affinity (Ki) of the test compounds by measuring their ability to displace a known high-affinity radioligand.[5]
-
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing human α4β2 nAChRs.
-
Radioligand: [³H]Epibatidine or [³H]Cytisine (specific activity ~50-80 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Ligand: (-)-Nicotine (100 µM final concentration).
-
96-well filter plates (e.g., Millipore Multiscreen) and vacuum manifold.
-
-
Procedure:
-
Prepare serial dilutions of test compounds in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific ligand (for non-specific binding), or 50 µL of test compound dilution.
-
Add 50 µL of radioligand solution (e.g., 1 nM [³H]Epibatidine).
-
Add 100 µL of the receptor membrane suspension (10-20 µg protein/well).
-
Incubate for 2-3 hours at room temperature or 4°C.
-
Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters 3-4 times with ice-cold assay buffer.
-
Allow filters to dry, then add scintillation cocktail to each well.
-
Quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis (e.g., sigmoidal dose-response curve in GraphPad Prism).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Protocol 3.2: Functional Calcium Flux Assay (Secondary Screen)
This cell-based assay measures the functional activity (agonist or antagonist) of the compounds by detecting changes in intracellular calcium concentration upon receptor activation.[6]
-
Materials:
-
Cell Line: HEK293 or SH-SY5Y cells stably expressing the human α4β2 nAChR.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Reference Agonist: Acetylcholine or (-)-Nicotine.
-
Fluorescence plate reader with automated injection capability (e.g., FLIPR or FlexStation).
-
-
Procedure:
-
Cell Plating: Seed cells in black-walled, clear-bottom 96-well or 384-well plates and grow to confluence.
-
Dye Loading: Aspirate growth media and add the fluorescent calcium dye solution. Incubate for 60 minutes at 37°C.
-
Agonist Mode:
-
Place the plate in the reader.
-
Add varying concentrations of the test compound and measure the fluorescence signal over time. A rapid increase indicates agonist activity.
-
-
Antagonist Mode:
-
Pre-incubate the dye-loaded cells with varying concentrations of the test compound for 15-30 minutes.
-
Place the plate in the reader and inject a fixed concentration of the reference agonist (e.g., an EC₈₀ concentration).
-
Measure the fluorescence signal. A reduction in the agonist-evoked signal indicates antagonist activity.
-
-
-
Data Analysis:
-
For agonists, plot the peak fluorescence response against compound concentration to determine the EC₅₀ (potency) and Emax (efficacy relative to a full agonist).
-
For antagonists, plot the inhibition of the agonist response against compound concentration to determine the IC₅₀.
-
Protocol 3.3: Patch-Clamp Electrophysiology (Hit Validation)
For compounds of high interest, patch-clamp electrophysiology provides the most detailed characterization of receptor interaction, including channel kinetics and mechanism of action (e.g., competitive vs. allosteric).[7][8] This technique measures the flow of ions through single or populations of ion channels in response to ligand application.
-
Setup:
-
Cells expressing the target nAChR (e.g., Xenopus oocytes injected with cRNA or transfected mammalian cells).
-
Patch-clamp amplifier, micromanipulator, and microscope.
-
Glass micropipettes filled with internal solution.
-
External solution (bath) containing neurotransmitters and test compounds.
-
-
Procedure (Whole-Cell Configuration):
-
A glass micropipette forms a high-resistance (giga-ohm) seal with the cell membrane.
-
The membrane patch under the pipette is ruptured to allow electrical access to the entire cell.
-
The cell's membrane potential is "clamped" at a holding potential (e.g., -70 mV).
-
The test compound is applied to the cell via a perfusion system, and the resulting current (ion flow through the nAChRs) is recorded.
-
-
Data Analysis: The amplitude, activation, and desensitization kinetics of the recorded currents provide detailed information about the compound's efficacy, potency, and modulatory effects.
Part 4: Data Interpretation and SAR Elucidation
The data from the biological assays are compiled into an SAR table to correlate structural changes with effects on affinity and function.
Table 1: Representative SAR Table for this compound Analogs
| Cmpd ID | Pyridine Ring (R¹) | Dihydropyrrole Ring (R²) | α4β2 Binding Ki (nM) | Ca²⁺ Flux EC₅₀ (nM) (Agonist Mode) | Emax (%) |
| 1 | 2-CH₃ | H | 5.2 | 25.5 | 95 |
| 2 | 3-CH₃ | H | 58.6 | 310 | 80 |
| 3 | 2-Cl | H | 15.1 | 150.4 | 65 |
| 4 | 2-CH₃ | (Reduced to Pyrrolidine) | 1.8 | 8.9 | 100 |
| 5 | 2-CH₃ | (Pyrrolidine)-N-CH₃ | 0.9 | 4.1 | 105 |
| 6 | Pyrimidin-2-yl | H | 112.0 | >1000 | <10 |
Note: Data are hypothetical and for illustrative purposes only.
Interpreting the SAR:
-
From Cmpd 1 vs. 2: Moving the methyl group from the 2- to the 3-position of the pyridine ring significantly reduces binding affinity and potency, suggesting that the steric bulk or electronic influence of the methyl group is optimal at the 2-position.
-
From Cmpd 1 vs. 3: Replacing the methyl group with an electron-withdrawing chloro group decreases both affinity and efficacy, indicating that an electron-donating group may be preferred at this position.
-
From Cmpd 1 vs. 4 & 5: Reducing the dihydropyrrole to a saturated pyrrolidine ring enhances both affinity and potency. Further N-methylation of the pyrrolidine nitrogen (mimicking nicotine more closely) provides the most potent compound, confirming the importance of the basic nitrogen for a strong cation-π interaction.
-
From Cmpd 1 vs. 6: Bioisosteric replacement of the pyridine with a pyrimidine drastically reduces activity, suggesting the specific hydrogen bonding geometry of the pyridine nitrogen is critical.
This iterative process of design, synthesis, testing, and analysis is central to medicinal chemistry and allows for the rational optimization of a lead compound into a clinical candidate.
Caption: The iterative cycle of SAR-driven drug discovery.
References
-
Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. [Link]
-
Wang, H., et al. (2005). A Robust Homogeneous Binding Assay for alpha4beta2 Nicotinic Acetylcholine Receptor. Acta Pharmacologica Sinica. [Link]
-
Arias, H. R., & Ortells, M. O. (2016). Nicotinic acetylcholine receptors at the single-channel level. PMC. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]
-
Mykhailiuk, P. K. (2022). Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv. [Link]
-
Tung, T. T., & Nguyen, T. Q. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. [Link]
-
Thorn, C. F., et al. (1995). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
-
Zhang, L., et al. (2012). Design and Synthesis of New Agents for Neuronal Nicotinic Acetylcholine Receptor (nAChRs) Imaging. Nuclear Medicine and Biology. [Link]
-
Akamatsu, M., et al. (1989). Patch clamp experiments on nicotinic acetylcholine receptor-ion channels in bullfrog sympathetic ganglion cells. Pflügers Archiv. [Link]
-
ResearchGate. (n.d.). Calcium Flux Assay Protocol. [Link]
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Cambridge MedChem Consulting. (2024). Ring Bioisosteres. [Link]
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Semple, G., et al. (2011). 2,5-Disubstituted pyridines as potent GPR119 agonists. Bioorganic & Medicinal Chemistry Letters. [Link]
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Klausfelder, B., et al. (2022). Synthesis of 3,4-Dihydro-2H-Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization. Chemistry – A European Journal. [Link]
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Papke, R. L., et al. (2010). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences. [Link]
-
Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. [Link]
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Wąs-Gubala, J., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
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Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
-
Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Cell Based Antagonist Calcium Flux SAFETYscan SafetyScreen Assay - US. [Link]
-
Chalon, S., et al. (1996). Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study. Journal of Neuroscience. [Link]
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Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. [Link]
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Kuryatov, A., et al. (2015). An Accessory Agonist Binding Site Promotes Activation of α4β2* Nicotinic Acetylcholine Receptors. Journal of Biological Chemistry. [Link]
-
Open Access Journals. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. [Link]
-
Morales-Perez, C. L., et al. (2017). Structural principles of distinct assemblies of the human α4β2 nicotinic receptor. Nature. [Link]
-
Blum, A. P., et al. (2010). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. PMC. [Link]
-
Chandan, N. (2021). ONE-POT SYNTHESIS OF SPIRO-3,4-DIHYDRO-2H- PYRROLES THROUGH TANDEM NUCLEOPHILIC CYCLISATION REACTION. RASĀYAN Journal of Chemistry. [Link]
- Google Patents. (n.d.). CN114195759A - Preparation method of 2-methyl-5- (1-methylpyrrolidine-2-yl) pyridine.
-
Graeff, D. P., et al. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses. [Link]
-
Shukla, D., et al. (2023). Ring-Opening Cyclization (ROC) of Aziridines with Propargyl Alcohols: Synthesis of 3,4-Dihydro-2 H-1,4-oxazines. The Journal of Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2011). MDPI. [Link]
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SciSpace. (2007). Formation of N-Boc pyrrole 2,5-methyl diester, a key intermediate in the Donohoe synthesis of 1- epiaustraline and hyacinthacine A1. [Link]
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Application Notes & Protocols: Investigating 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine as a Modulator of Nicotinic Acetylcholine Receptors (nAChRs)
Abstract
This technical guide outlines a comprehensive strategy for characterizing the biological activity of 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine, a novel heterocyclic compound. Based on a detailed structural analysis, we posit that the neuronal nicotinic acetylcholine receptors (nAChRs) are the most probable and therapeutically relevant targets for this molecule. The compound's scaffold, which combines a 2-methylpyridine moiety with a cyclic imine (3,4-dihydro-2H-pyrrole), bears a strong resemblance to established nAChR modulators, including nicotine and synthetic ligands like ABT-089.[1] This document provides the scientific rationale for this target hypothesis and presents detailed, field-proven protocols for a systematic investigation, beginning with primary binding assays and progressing to functional characterization. The methodologies are designed for researchers, scientists, and drug development professionals aiming to elucidate the compound's mechanism of action and therapeutic potential.
Rationale for Target Selection: The Nicotinic Acetylcholine Receptor (nAChR) Family
The selection of a primary target class for a novel compound is a critical step in drug discovery, guided by structural precedent and known pharmacophores. The chemical architecture of this compound contains two key features that strongly implicate nAChRs as a primary biological target.
-
The Dihydropyrrole (Iminium) Moiety: This cyclic imine is a bioisostere of the protonated pyrrolidine ring found in nicotine, the canonical agonist for nAChRs. This structural feature is crucial for interaction with the orthosteric binding site of the receptor.
-
The 2-Methylpyridine Ring: Pyridine derivatives are ubiquitous in neuropharmacology and are core components of many nAChR ligands.[2][3] Specifically, the compound ABT-089 (2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine) is a known nAChR modulator that has been investigated for cognitive enhancement, highlighting the importance of this scaffold.[1]
nAChRs are pentameric ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[4] They are assembled from a diverse family of subunits (α2–α10, β2–β4), resulting in a wide array of receptor subtypes with distinct pharmacological and physiological profiles.[4] This subtype diversity allows for the development of highly selective ligands for various therapeutic applications.[5] The most extensively studied neuronal nAChR subtypes and their therapeutic relevance are summarized in Table 1.
Table 1: Key Neuronal nAChR Subtypes and Therapeutic Relevance
| Subtype | Primary CNS Location(s) | Key Physiological Roles | Therapeutic Target For |
|---|---|---|---|
| α4β2 | Ventral Tegmental Area (VTA), Thalamus, Cortex | Reward, cognition, attention, memory | Nicotine addiction, pain, depression.[5][6] |
| α7 | Hippocampus, Cortex | Learning, memory, sensory gating, inflammation | Schizophrenia, Alzheimer's disease, cognitive deficits.[4][7] |
| α3β4 | Medial Habenula, Interpeduncular Nucleus (IPN), Autonomic Ganglia | Nicotine aversion, drug reward, autonomic function | Drug addiction (cocaine, nicotine), depression.[8] |
Given the structural similarities to known ligands, it is critical to determine if this compound binds to these receptors and, if so, to characterize its functional activity (agonist, antagonist, or allosteric modulator) and subtype selectivity.
Figure 1: Simplified structure of a heteromeric (α4)₂(β2)₃ nAChR.
Experimental Workflow for Target Identification and Validation
A tiered approach is recommended to efficiently characterize the interaction of this compound with nAChRs. This workflow progresses from initial binding confirmation to detailed functional analysis, ensuring that each step logically informs the next.
Figure 2: High-level workflow for nAChR target validation.
Protocol 1: Primary Screening via Radioligand Binding Assays
Objective: To determine if this compound binds to common neuronal nAChR subtypes (α4β2, α3β4, and α7) and to quantify its binding affinity (Kᵢ).
Causality and Principle: This experiment operates on the principle of competitive displacement. A radiolabeled ligand with high affinity for the receptor (e.g., [³H]-epibatidine) is incubated with a biological preparation containing the target receptor (membranes from stably transfected cells).[6] The amount of radioactivity bound to the membranes is measured. The assay is then repeated with the addition of increasing concentrations of the unlabeled test compound. If the test compound binds to the same site, it will compete with and displace the radioligand, leading to a dose-dependent decrease in measured radioactivity. This allows for the calculation of the compound's inhibitory constant (Kᵢ), a measure of its binding affinity. Using cell lines that express only a single nAChR subtype ensures that the results are specific and allows for the assessment of subtype selectivity.[9]
Methodology
-
Cell Culture and Membrane Preparation:
-
Culture HEK-293 cells stably expressing human nAChR subtypes (α4β2, α3β4, or α7) in appropriate media.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer, determine protein concentration (e.g., via Bradford assay), and store at -80°C.
-
-
Competitive Binding Assay:
-
Prepare a dilution series of this compound (e.g., from 1 nM to 100 µM) in the assay buffer (e.g., PBS or Tris-based buffer).
-
In a 96-well plate, combine:
-
50 µL of diluted test compound or buffer (for total binding) or a saturating concentration of a known nAChR agonist like nicotine (for non-specific binding).
-
50 µL of radioligand (e.g., ~1 nM [³H]-epibatidine).
-
100 µL of the prepared cell membrane suspension (protein concentration optimized for each subtype).
-
-
Incubate the plate for a defined period (e.g., 2-4 hours) at room temperature or 4°C to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filter mat.
-
Place the filters into scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ value to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Table 2: Data Logging for nAChR Binding Affinities
| Compound | nAChR Subtype | Radioligand Used | Kᵢ (nM) | Selectivity Ratio (α4β2 Kᵢ / Subtype Kᵢ) |
|---|---|---|---|---|
| 5-(...)-2-methylpyridine | α4β2 | [³H]-epibatidine | 1.0 | |
| 5-(...)-2-methylpyridine | α3β4 | [³H]-epibatidine | ||
| 5-(...)-2-methylpyridine | α7 | [³H]-epibatidine |
| Nicotine (Control) | α4β2 | [³H]-epibatidine | | 1.0 |
Protocol 2: Functional Characterization using Two-Electrode Voltage Clamp (TEVC)
Objective: To determine the functional effect of the compound on nAChRs. Specifically, to classify it as an agonist (activator), antagonist (inhibitor), or allosteric modulator, and to quantify its potency (EC₅₀ or IC₅₀) and efficacy.
Causality and Principle: The TEVC technique allows for the direct measurement of ion flow through channels expressed in the membrane of a large cell, typically a Xenopus laevis oocyte.[6] Oocytes are used because they are robust, large enough for microinjection, and efficiently translate injected cRNA into functional, membrane-embedded receptor proteins. Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and one to "clamp" this potential at a set voltage by injecting current. When an agonist binds to and opens the nAChR channels, cations flow into the cell. The voltage clamp system injects a negative current to counteract this influx and maintain the set potential. This injected current is equal in magnitude to the current flowing through the channels and provides a direct, real-time readout of receptor activity.
Methodology
-
Oocyte Preparation and Injection:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Treat with collagenase to defolliculate (remove surrounding epithelial cells).
-
Microinject oocytes with a mixture of cRNAs encoding the desired nAChR α and β subunits (e.g., α4 and β2).
-
Incubate the injected oocytes for 2-5 days to allow for receptor expression.
-
-
TEVC Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a buffer solution (e.g., Ringer's solution).
-
Impale the oocyte with two microelectrodes (filled with 3M KCl) and clamp the membrane potential at a holding potential of -70 mV.
-
Establish a stable baseline current.
-
-
Functional Assay Protocols:
-
Agonist Mode:
-
Apply increasing concentrations of this compound to the oocyte via the perfusion system.
-
Record the peak inward current elicited at each concentration.
-
Plot the normalized current response against the log of the compound concentration to generate a dose-response curve and determine the EC₅₀ (concentration for half-maximal activation) and Eₘₐₓ (maximum effect relative to a full agonist like acetylcholine).
-
-
Antagonist Mode:
-
Determine the EC₅₀ concentration of a standard agonist (e.g., acetylcholine).
-
Apply the standard agonist at its EC₅₀ concentration to elicit a control response.
-
Pre-incubate the oocyte with the test compound for 1-2 minutes, then co-apply it with the standard agonist.
-
Measure the inhibition of the agonist-evoked current.
-
Repeat with increasing concentrations of the test compound to generate an inhibition curve and determine the IC₅₀.
-
-
-
Data Analysis:
-
Use software like pCLAMP or custom analysis scripts to measure peak current amplitudes.
-
Normalize responses to the maximal response of a control agonist.
-
Fit the concentration-response data to the Hill equation using non-linear regression to calculate EC₅₀, IC₅₀, and the Hill slope.
-
Table 3: Data Logging for nAChR Functional Parameters
| Compound | nAChR Subtype | Mode | Potency (EC₅₀/IC₅₀, µM) | Efficacy (% of ACh Eₘₐₓ) |
|---|---|---|---|---|
| 5-(...)-2-methylpyridine | α4β2 | Agonist | ||
| 5-(...)-2-methylpyridine | α4β2 | Antagonist | N/A | |
| 5-(...)-2-methylpyridine | α7 | Agonist |
| 5-(...)-2-methylpyridine | α7 | Antagonist | | N/A |
Inferred Downstream Signaling
The activation of nAChRs is not an isolated event; it triggers a cascade of downstream cellular effects. The primary event is the influx of cations (Na⁺ and Ca²⁺), which depolarizes the cell membrane. In neurons, this can be sufficient to trigger an action potential. The influx of Ca²⁺ is particularly important as it acts as a critical second messenger, initiating various signaling pathways.[10] For instance, at a presynaptic terminal, nAChR-mediated Ca²⁺ influx can directly facilitate the fusion of synaptic vesicles with the membrane, leading to the release of other neurotransmitters such as dopamine, norepinephrine, and acetylcholine itself.[10] This mechanism underlies the ability of nicotinic agents to modulate a wide range of brain circuits and behaviors.
Figure 3: Inferred signaling pathway following nAChR activation.
Concluding Remarks and Future Directions
The structural features of this compound provide a compelling, hypothesis-driven basis for its investigation as a novel nAChR modulator. The protocols detailed in this guide provide a robust and systematic framework for confirming this hypothesis and performing an initial characterization of its pharmacological profile.
Should the compound demonstrate potent and selective activity at a specific nAChR subtype, subsequent research should focus on:
-
Full Pharmacological Profiling: Assessing its activity across a wider panel of nAChR subtypes and other CNS receptors to confirm selectivity.
-
In Vitro ADME/Tox: Evaluating metabolic stability, cell permeability, and potential cytotoxicity.
-
In Vivo Studies: Progressing to animal models relevant to the targeted nAChR subtype. For example, if the compound is a selective α7 agonist, its efficacy could be tested in models of cognitive impairment. If it targets α3β4, models of drug-seeking behavior would be appropriate.[8]
By following this structured approach, researchers can efficiently elucidate the therapeutic potential of this promising compound.
References
-
MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available at: [Link]
-
Bentham Science. Synthesis of Pyridine Clubbed 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives Shows Potent Antimicrobial Activity. Available at: [Link]
-
MDPI. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Available at: [Link]
-
AIR Unimi. Pyrrolidinyl benzofurans and benzodioxanes: selective α4β2 nicotinic acetylcholine receptor ligands with different activity pr. Available at: [Link]
-
ResearchGate. Naturally occurring agonists and antagonists of different nicotinic acetylcholine receptors (nAChRs). Available at: [Link]
-
MDPI. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Available at: [Link]
-
PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Available at: [Link]
-
Semantic Scholar. Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands. Available at: [Link]
-
PubMed Central. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. Available at: [Link]
-
PubMed. Heterocyclic aminopyrrolidine derivatives as melatoninergic agents. Available at: [Link]
-
RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. Available at: [Link]
-
RSC Publishing. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Available at: [Link]
-
PubMed. ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine dihydrochloride]: II. A novel cholinergic channel modulator with effects on cognitive performance in rats and monkeys. Available at: [Link]
-
MDPI. Simulations of Promising Indolizidine—α6-β2 Nicotinic Acetylcholine Receptor Complexes. Available at: [Link]
-
MDPI. Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins. Available at: [Link]
-
MDPI. Potency- and Selectivity-Enhancing Mutations of Conotoxins for Nicotinic Acetylcholine Receptors Can Be Predicted Using Accurate Free-Energy Calculations. Available at: [Link]
-
PubChem. 3,4-Dihydro-5-(5-methyl-2-furanyl)-2H-pyrrole. Available at: [Link]
-
PubMed. 5-fluoronicotine, noranhydroecgonine, and pyridyl-methylpyrrolidine release acetylcholine and biogenic amines in rat cortex in vivo. Available at: [Link]
-
MDPI. Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Available at: [Link]
-
Preprints.org. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Available at: [Link]
-
PubChem. 5-methyl-3,4-dihydro-2H-pyrrole;pyrrolidine. Available at: [Link]
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- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. 5-fluoronicotine, noranhydroecgonine, and pyridyl-methylpyrrolidine release acetylcholine and biogenic amines in rat cortex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Troubleshooting Guide to the Column Chromatography Purification of 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine
This guide is designed for researchers, scientists, and professionals in drug development who are working with 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine and encountering challenges in its purification by column chromatography. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address specific experimental issues.
Introduction
This compound is a heterocyclic compound containing both a pyridine ring and a dihydropyrrole (pyrroline) moiety. The basic nitrogen atoms in these rings can lead to significant challenges during purification on standard silica gel, a common acidic stationary phase. This guide will help you navigate these challenges to achieve high purity of your target compound.
Core Principles of Purifying Basic Heterocycles
The primary obstacle in the silica gel chromatography of basic compounds like this compound is the interaction between the basic lone pair of electrons on the nitrogen atoms and the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to several undesirable outcomes:
-
Peak Tailing: Strong, non-ideal interactions cause the compound to elute slowly and asymmetrically from the column, resulting in broad, tailing peaks. This significantly reduces resolution and the purity of collected fractions.
-
Irreversible Adsorption: In some cases, the interaction is so strong that the compound does not elute from the column at all, leading to low or no recovery of the product.
-
On-Column Degradation: The acidic nature of the silica gel can catalyze the degradation of sensitive compounds. For this compound, the imine functionality of the dihydropyrrole ring could be susceptible to hydrolysis or other acid-catalyzed reactions.
The key to successful purification is to mitigate these interactions. This can be achieved by modifying the mobile phase, choosing an alternative stationary phase, or employing a different chromatographic technique.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the purification of this compound in a question-and-answer format.
Q1: My compound is streaking badly on the TLC plate and I'm getting significant peak tailing during column chromatography. What can I do?
A1: This is the most common issue when purifying basic nitrogen-containing compounds on silica gel. The streaking and tailing are due to the strong interaction with acidic silanol groups.
-
Solution 1: Add a Basic Modifier to the Mobile Phase. The most straightforward solution is to add a small amount of a basic modifier to your eluent. This will neutralize the acidic sites on the silica gel, minimizing their interaction with your compound.[1]
-
Triethylamine (TEA): Typically, 0.1-2% (v/v) of TEA is added to the mobile phase. Start with a lower concentration and increase if necessary.
-
Ammonia Solution: A solution of methanol saturated with ammonia or a small percentage of aqueous ammonia (e.g., 1-2% of a 25% aqueous solution) can also be effective.[1]
-
-
Solution 2: Check for Column Overloading. Tailing can also be a result of overloading the column. As a general rule, the amount of crude material should be 1-5% of the mass of the stationary phase.[1]
Q2: I'm not recovering my compound from the column, or the recovery is very low.
A2: This suggests that your compound is either irreversibly binding to the silica gel or decomposing on the column.
-
Solution 1: Test for Compound Stability. Before running a column, it's crucial to assess the stability of your compound on silica. This can be done with a simple 2D TLC experiment.[2]
-
Spot your crude mixture on a TLC plate.
-
Elute the plate in a suitable solvent system.
-
Dry the plate thoroughly.
-
Rotate the plate 90 degrees and re-elute it in the same solvent system.
-
If your compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see additional spots off the diagonal.
-
-
Solution 2: Switch to a Different Stationary Phase. If your compound is unstable on silica gel, consider using a less acidic or basic stationary phase.
-
Solution 3: Use Reversed-Phase Chromatography. If your compound has some water solubility, reversed-phase chromatography (e.g., using a C18 column) can be a good option. In this technique, the stationary phase is non-polar, and a polar mobile phase is used.
Q3: I'm having trouble separating my target compound from a very similar impurity.
A3: Achieving good separation between structurally similar compounds requires careful optimization of the chromatographic conditions.
-
Solution 1: Optimize the Mobile Phase. Use TLC to screen a variety of solvent systems to find one that provides the largest difference in Rf values between your product and the impurity.
-
Try different solvent combinations. For example, if you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system.
-
Consider a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can help to resolve compounds with close Rf values.
-
-
Solution 2: Use a Higher Resolution System. For difficult separations, using a flash chromatography system with a column packed with smaller silica gel particles (e.g., 230-400 mesh) will provide higher resolution.[4]
Q4: What is a good starting solvent system for the purification of this compound?
A4: The polarity of this compound is expected to be moderate to high due to the presence of the two nitrogen-containing rings. A good starting point for TLC analysis would be a mixture of a non-polar and a polar solvent.
-
Suggested Starting Solvent Systems for TLC Analysis:
-
Hexane / Ethyl Acetate (e.g., start with 1:1 and adjust the ratio)
-
Dichloromethane / Methanol (e.g., start with 95:5 and increase the methanol content)
-
Remember to add a basic modifier (e.g., 1% TEA) to these solvent systems to prevent streaking. The ideal solvent system for column chromatography should give your target compound an Rf value of approximately 0.2-0.4 on the TLC plate.
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel with a Basic Modifier
-
TLC Analysis:
-
Prepare a stock solution of your crude material.
-
On a TLC plate, spot the crude material.
-
Develop the TLC plate in a solvent system such as Dichloromethane/Methanol (95:5) containing 1% Triethylamine.
-
Visualize the plate under UV light and/or with a suitable stain (e.g., potassium permanganate).
-
Adjust the solvent polarity to achieve an Rf of ~0.3 for the target compound.
-
-
Column Preparation:
-
Choose an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pack the column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of the mobile phase or a slightly more polar solvent.
-
If the compound has poor solubility, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel.[5]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the optimized mobile phase.
-
Collect fractions and monitor their composition by TLC.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified compound.
-
Data Presentation: Recommended Solvent Systems for Basic Heterocycles
| Stationary Phase | Mobile Phase Components | Basic Modifier | Target Rf on TLC |
| Silica Gel | Dichloromethane / Methanol | 0.1-2% Triethylamine | 0.2 - 0.4 |
| Silica Gel | Hexane / Ethyl Acetate | 0.1-2% Triethylamine | 0.2 - 0.4 |
| Alumina (Basic) | Dichloromethane / Methanol | Not always necessary | 0.2 - 0.4 |
| Alumina (Neutral) | Hexane / Ethyl Acetate | Not always necessary | 0.2 - 0.4 |
| C18 Silica (RP) | Water / Acetonitrile or Water / Methanol | Formic Acid or TFA (for MS) | Varies |
Visualization of the Troubleshooting Workflow
Below is a diagram illustrating the decision-making process for troubleshooting common issues in the column chromatography of this compound.
Caption: A decision tree for troubleshooting common column chromatography issues.
References
-
ACS Publications. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. [Link]
-
University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
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NIH National Center for Biotechnology Information. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [Link]
-
Swadesh, J. (Ed.). (2022). Preparative Isolation And Purification Of Alkaloids Through Chromatography. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Dihydropyrrole Derivatives
Welcome to the Technical Support Center for the synthesis of dihydropyrrole derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthetic process. Our goal is to empower you with the expertise to overcome common challenges and optimize your reaction conditions for successful outcomes.
Introduction to Dihydropyrrole Synthesis
Dihydropyrroles are a critical class of heterocyclic compounds, serving as precursors to a wide array of biologically active molecules and natural products.[1][2] Their synthesis, while versatile, can present several challenges ranging from low yields and side product formation to difficulties in purification. This guide will focus on providing practical, experience-driven solutions to these common issues.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the synthesis of dihydropyrrole derivatives.
Q1: What are the most common methods for synthesizing dihydropyrrole derivatives?
There are several established methods for synthesizing dihydropyrroles. One of the most classic and versatile is the Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[3][4][5] Modern variations of this reaction have been developed to overcome the often harsh conditions of the traditional method, employing milder catalysts and more environmentally friendly conditions.[6][7]
Other notable methods include:
-
Rhodium(I)-catalyzed hydroacylation of aldehydes with allylic amines, followed by an acid-triggered dehydrative cyclization.[8]
-
Palladium-catalyzed intramolecular amination of alkenes.[9]
-
Three-component reactions involving amines, aromatic aldehydes, and α-ketoamides, which can be highly stereoselective.[9]
-
[3+2] cycloaddition reactions , for instance, between chalcones, benzylamines, and aromatic aldehydes.[10]
Q2: My reaction yield is consistently low. What are the likely causes?
Low yields in dihydropyrrole synthesis can stem from several factors:
-
Poor Quality of Starting Materials: Impurities in your 1,4-dicarbonyl compound or amine can inhibit the catalyst or lead to unwanted side reactions.[6] It is often beneficial to purify starting materials before use.
-
Suboptimal Reaction Conditions: Traditional methods may require prolonged heating or strong acids, which can degrade sensitive starting materials or the final product.[7][11] Consider exploring milder modern alternatives.
-
Inappropriate Catalyst Choice: The type and amount of catalyst are crucial. For acid-catalyzed reactions, excessively strong acidic conditions (pH < 3) can favor the formation of furan byproducts.[3][11]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the amine can impede the reaction.[11]
-
Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential.[3]
Q3: I'm observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?
In acid-catalyzed syntheses starting from 1,4-dicarbonyl compounds, the most common byproduct is the corresponding furan .[11] This occurs when the dicarbonyl compound undergoes acid-catalyzed cyclization and dehydration without the involvement of the amine.[11]
To minimize furan formation:
-
Control the pH: Avoid excessively acidic conditions.[3][11] Using a weaker acid, such as acetic acid, can be beneficial.[6]
-
Optimize Amine Concentration: Using a slight excess of the amine can help to favor the desired pyrrole formation over the competing furan synthesis.
Q4: Are there "greener" or milder alternatives to traditional strong acid catalysis?
Absolutely. The field has seen significant advancements in developing more sustainable synthetic routes.[7][12] Some effective alternatives include:
-
Lewis Acids: Mild Lewis acids like Scandium(III) triflate (Sc(OTf)₃) or Bismuth(III) nitrate (Bi(NO₃)₃) can effectively catalyze the reaction.[4][6]
-
Organocatalysts: Inexpensive and metal-free organocatalysts such as citric acid or even Vitamin B1 have proven to be effective.[6]
-
Heterogeneous Catalysts: Solid acid catalysts like montmorillonite clay or silica sulfuric acid offer milder conditions and the advantage of easy removal after the reaction.[6][13]
-
Solvent-Free Conditions: Some reactions can be performed without a solvent, often in conjunction with catalysts like molecular iodine (I₂) or through mechanochemical methods like ball-milling.[6]
-
Ionic Liquids: Using an ionic liquid as the solvent can facilitate the reaction at room temperature, sometimes without the need for an additional catalyst.[4][6]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the synthesis of dihydropyrrole derivatives.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Harsh Reaction Conditions: Decomposition of starting materials or product due to strong acids (e.g., H₂SO₄, HCl) and high temperatures.[11] | Switch to a milder catalyst such as a Lewis acid (Sc(OTf)₃), an organocatalyst (citric acid), or a heterogeneous catalyst (montmorillonite clay).[6] Consider neutral reaction conditions using an ionic liquid as the solvent.[6] |
| Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic. Steric hindrance can also be a factor.[3][11] | Increase the reaction temperature or consider using microwave irradiation to drive the reaction forward.[3][6] If steric hindrance is an issue, alternative synthetic routes may need to be explored. | |
| Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction closely by TLC.[3] If the reaction has stalled, consider incrementally increasing the temperature or extending the reaction time. | |
| Formation of Furan Byproduct | Excessively Acidic Conditions: Acid-catalyzed self-cyclization of the 1,4-dicarbonyl compound.[11] | Increase the pH of the reaction mixture. Utilize a weaker acid catalyst like acetic acid.[6] |
| Complex Reaction Mixture / Difficulty in Purification | Side Reactions: Multiple side reactions occurring due to suboptimal conditions. | Optimize reaction conditions to improve selectivity. This may involve screening different catalysts, solvents, and temperatures.[6] |
| Product Instability: The synthesized dihydropyrrole may be sensitive to the reaction or work-up conditions. | Ensure the work-up procedure is appropriate for the stability of your product. For example, avoid strong acids or bases during extraction if your product is sensitive to them. | |
| Purification Losses: The product may be difficult to isolate from the crude mixture. | Recrystallization or column chromatography are common purification methods.[3] For challenging separations, consider alternative chromatographic techniques or derivatization to aid in purification. | |
| Polymerization of the Product | Product Instability: Pyrrole and its derivatives can be prone to polymerization, especially in the presence of acid and oxygen.[14] | Work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Neutralize any residual acid promptly during work-up. Store the purified product under an inert atmosphere and at a low temperature. |
Experimental Protocols
Here are detailed, step-by-step methodologies for key experimental workflows.
Protocol 1: Microwave-Assisted Paal-Knorr Synthesis
This protocol offers a rapid and often high-yielding method for synthesizing substituted pyrroles.
Materials:
-
Substituted 1,4-diketone (1.0 eq)
-
Primary aryl amine (3.0 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Microwave vial (0.5-2 mL)
-
Microwave reactor
Procedure:
-
In a microwave vial, dissolve the 1,4-diketone in ethanol.
-
Add glacial acetic acid and the primary aryl amine to the vial.
-
Seal the microwave vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 80 °C) and monitor the reaction progress by TLC.[3]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Partition the mixture between water and an appropriate organic solvent (e.g., ethyl acetate).
-
Extract the aqueous phase multiple times with the organic solvent.
-
Combine the organic phases, wash with brine, and dry over an anhydrous salt (e.g., magnesium sulfate).
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[3]
Protocol 2: Lewis Acid Catalyzed Synthesis at Room Temperature
This protocol provides a milder alternative to traditional acid-catalyzed methods.
Materials:
-
1,4-dicarbonyl compound (1.0 mmol)
-
Primary amine (1.0-1.2 mmol)
-
Scandium(III) triflate (Sc(OTf)₃) (0.01 mmol, 1 mol%)
-
Organic solvent (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine the 1,4-dicarbonyl compound, the primary amine, and Sc(OTf)₃.[6]
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C), monitoring the reaction progress by TLC.
-
Upon completion, dissolve the reaction mixture in a suitable organic solvent.
-
Wash the organic solution with water to remove the catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizing Reaction Mechanisms and Workflows
Diagrams can be invaluable for understanding complex chemical processes. Below are visualizations of key concepts in dihydropyrrole synthesis.
Caption: Simplified mechanism of the Paal-Knorr synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
Conclusion
The synthesis of dihydropyrrole derivatives is a dynamic field with a rich history and ongoing innovation. By understanding the fundamental principles of the reactions and being aware of the common pitfalls, researchers can effectively troubleshoot and optimize their experimental conditions. This guide provides a foundation of knowledge and practical advice to support your success in synthesizing these valuable heterocyclic compounds.
References
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Majhail, M. K., Ylioja, P. M., & Willis, M. C. (2016). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. Chemistry – A European Journal, 22(23), 7879–7883. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent advances in the synthesis of 2,3-dihydropyrroles | Request PDF. Retrieved from [Link]
-
Fatima, H. N., Ahmad, M., Nazir, M. S., Akram, S., & Aslam, S. (2025). Recent synthetic methodologies for pyrrolidine derivatives through multicomponent reactions. Synthetic Communications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]
-
Shvekhgeimer, M.-G. A. (2004). Methods for the Synthesis of 3,4-2H-Dihydropyrroles (Δ1-Pyrrolines) and Their Chemical Transformations. ChemInform, 35(7). Retrieved from [Link]
-
RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of 2,3-dihydropyrroles. Retrieved from [Link]
-
Dong, H., Shen, M., Redford, J. E., Stokes, B. J., Pumphrey, A. L., & Driver, T. G. (2007). Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. Organic Letters, 9(25), 5191–5194. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
-
ResearchGate. (n.d.). A sustainable catalytic pyrrole synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). An expeditious and highly efficient synthesis of substituted pyrroles using a low melting deep eutectic mixture. Retrieved from [Link]
-
Reddit. (n.d.). Need Help in Pyrrole synthesis : r/OrganicChemistry. Retrieved from [Link]
-
Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of the University of Chemical Technology and Metallurgy, 52(3), 453-464. Retrieved from [Link]
- Google Patents. (n.d.). EP0608688A1 - Process for the purification of crude pyrroles.
- Google Patents. (n.d.). US5502213A - Purification of crude pyrroles.
-
Shabalin, D. A., Schmidt, E. Y., & Bagryanskaya, I. Y. (n.d.). ADVANCES AND CHALLENGES IN THE SYNTHESIS OF PYRROLE SYSTEMS OF A LIMITED ACCESS. Retrieved from [Link]
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Fiveable. (n.d.). Dihydropyrroles Definition - Organic Chemistry Key Term. Retrieved from [Link]
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]
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- 14. reddit.com [reddit.com]
improving yield and purity of 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the yield and purity of 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine. As a crucial intermediate in pharmaceutical synthesis, ensuring its efficient and clean production is paramount. This guide is structured to address common challenges encountered during its synthesis and purification, offering scientifically grounded solutions and practical advice.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Product
Potential Cause 1: Incomplete Imine Formation
The synthesis of this compound often involves the formation of an intermediate imine. Incomplete formation of this imine is a common reason for low overall yield.[1][2]
Solution:
-
pH Optimization: Imine formation is highly pH-dependent.[3] A mildly acidic condition (pH 4.5-5.5) is often optimal to facilitate the reaction.[3] Using a catalytic amount of a weak acid, such as acetic acid, can be beneficial.[4]
-
Water Removal: The formation of an imine is a condensation reaction that produces water.[2] This is a reversible process, and the presence of water can hydrolyze the imine back to the starting materials.[1][2] Employing a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can effectively remove water and drive the reaction towards the product.[4]
-
Solvent Choice: Aprotic solvents such as toluene, acetonitrile, or dichloromethane (DCM) are generally preferred for imine formation to avoid side reactions with the solvent.[1][4]
Potential Cause 2: Inefficient Cyclization
The subsequent intramolecular cyclization to form the dihydropyrrole ring can be a critical, yield-determining step.
Solution:
-
Catalyst Selection: The cyclization step is typically acid-catalyzed.[5] Protic acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are commonly used.[5][6] Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) can also be effective.[5] The choice and concentration of the acid catalyst should be optimized for the specific substrate.
-
Reaction Temperature: The reaction temperature significantly influences the rate of cyclization. Increasing the temperature can often improve the reaction rate and yield, but excessive heat may lead to side product formation.[7] Careful temperature control and optimization are crucial.
Potential Cause 3: Product Instability
The 2H-pyrrole scaffold can be less stable than its aromatic 1H-pyrrole counterpart, potentially leading to degradation under certain conditions.[8]
Solution:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the product.
-
Controlled Work-up: During the work-up procedure, avoid prolonged exposure to strong acids or bases, which could promote decomposition or isomerization. A rapid and mild work-up is recommended.
Issue 2: Low Purity of the Isolated Product
Potential Cause 1: Presence of Starting Materials
Incomplete reaction can lead to the contamination of the final product with unreacted starting materials.
Solution:
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction goes to completion.
-
Stoichiometry Adjustment: Using a slight excess of one of the reactants can sometimes help to consume the other reactant completely.
Potential Cause 2: Formation of Side Products
Side reactions can lead to the formation of impurities that are difficult to separate from the desired product.
Solution:
-
Temperature Control: Maintain a consistent and optimized reaction temperature to minimize the formation of thermally induced side products.
-
Controlled Addition of Reagents: Slow, dropwise addition of reagents can help to control the reaction rate and minimize localized high concentrations that might favor side reactions.
Potential Cause 3: Ineffective Purification
The choice of purification method is critical for obtaining a high-purity product.
Solution:
-
Column Chromatography Optimization: this compound is a basic compound.[9] When using silica gel chromatography, peak tailing can be an issue due to the acidic nature of silica. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent can help to obtain sharper peaks and better separation.[10]
-
Alternative Stationary Phases: If silica gel proves problematic, consider using a different stationary phase such as neutral or basic alumina.[10]
-
Crystallization: If the product is a solid, recrystallization can be a highly effective purification technique.[11] Careful solvent selection is key to successful crystallization.[10] A good solvent will dissolve the compound when hot but not at room temperature.[10]
-
Distillation: For liquid products, distillation under reduced pressure (vacuum distillation) can be an effective purification method, especially if the compound is high-boiling or thermally sensitive.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A common synthetic approach involves a condensation reaction between a suitable pyridine derivative and a pyrrolidine precursor, often proceeding through an imine intermediate followed by cyclization. One documented method involves the condensation of 6-(arylamino)pyrimidine-2,4(1Н,3Н)-diones with pyrrolidin-2-one.[12] Another general strategy is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by acid-catalyzed cyclization.[5][13][14]
Q2: What are the key reaction parameters to control for maximizing yield?
The key parameters to control are:
-
pH: Crucial for the initial imine formation.[3]
-
Water Removal: Essential to prevent the reverse reaction (imine hydrolysis).[1][2]
-
Catalyst: The choice and concentration of the acid catalyst for the cyclization step are critical.[5]
-
Temperature: Affects reaction rates and can influence the formation of side products.[7]
-
Reaction Time: Monitoring the reaction to determine the optimal time for completion is important.
Q3: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. Staining with an appropriate agent (e.g., potassium permanganate or iodine) may be necessary if the compounds are not UV-active. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.
Q4: My product is an oil. What is the best way to purify it?
For oily products, the most common purification techniques are:
-
Column Chromatography: As mentioned in the troubleshooting section, using a modified eluent system (e.g., with triethylamine) on silica gel or switching to alumina can be effective for basic compounds.[10]
-
Vacuum Distillation: If the oil is thermally stable, vacuum distillation can be a very effective method for purification, especially on a larger scale.
Q5: The 2H-pyrrole ring is known to be somewhat unstable. What precautions should I take during storage?
To ensure the long-term stability of this compound:
-
Store under an inert atmosphere: To prevent oxidation, store the compound under nitrogen or argon.
-
Keep it cool and dry: Store in a refrigerator or freezer in a tightly sealed container to minimize degradation.
-
Protect from light: Some heterocyclic compounds can be light-sensitive, so storing in an amber vial or in the dark is advisable. The inherent instability of the 2H-pyrrole ring system can lead to isomerization to the more stable 1H-pyrrole.[8]
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for the Synthesis of this compound via Imine Formation and Cyclization
This is a generalized protocol and may require optimization for specific substrates and scales.
-
Imine Formation:
-
To a solution of the pyridine-containing starting material (1.0 eq) in an aprotic solvent (e.g., toluene), add the pyrrolidine precursor (1.1 eq).
-
Add a catalytic amount of a weak acid (e.g., acetic acid, 0.1 eq).
-
Heat the reaction mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
-
Cyclization and Work-up:
-
Carefully add an acid catalyst (e.g., trifluoroacetic acid, 1.5 eq) to the reaction mixture at 0 °C.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC for the formation of the product.
-
Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the solution is basic (pH > 8).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, with the addition of 0.5% triethylamine).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product.
-
Data Summary: Troubleshooting Common Purification Issues
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing in Silica Gel Chromatography | Acidic nature of silica interacting with the basic product. | Add 0.1-1% triethylamine or ammonia in methanol to the eluent.[10] |
| Compound Streaking on TLC Plate | Strong interaction with the stationary phase. | Use a more polar eluent system or switch to a different stationary phase like alumina.[10] |
| "Oiling Out" During Crystallization | Solution is supersaturated or cooled too quickly; presence of impurities. | Add more hot solvent to dissolve the oil and allow for slow cooling. Scratch the inside of the flask or add seed crystals to induce crystallization.[10] |
| Low Recovery from Crystallization | Using too much solvent. | Use the minimum amount of hot solvent required to dissolve the crude product.[10] |
Section 4: Visualizations
Logical Workflow for Synthesis and Purification
Caption: A logical workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.
References
- BenchChem. (n.d.). Navigating the Stability Landscape of 2H-Pyrroles: A Comparative Assessment for Researchers.
- ResearchGate. (n.d.). Optimization of Acidic Protocols for Pictet− Spengler Reaction.
- ResearchGate. (n.d.). Condition optimization for Pictet–Spengler/decarboxylative A³‐couplinga.
- BenchChem. (n.d.). Optimizing Pictet-Spengler Reactions for Tryptamine Analogs: A Technical Support Guide.
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- PMC. (n.d.). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines.
- ResearchGate. (n.d.). Optimization of reaction conditions a.
- Royal Society of Chemistry. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles.
- ACS Publications. (2024). Stable 2-Azaallyl Salts as a Bridge between 2H-Azirines and Densely Functionalized 2H-Pyrroles. The Journal of Organic Chemistry.
- CymitQuimica. (n.d.). 5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methoxy-3-methylpyridine.
- Reachem. (2024). The Purification of Organic Compound: Techniques and Applications.
- ACS Publications. (n.d.). Stable 2-Azaallyl Salts as a Bridge between 2H-Azirines and Densely Functionalized 2H-Pyrroles. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). 86 questions with answers in IMINES | Science topic.
- International Journal of Pharmaceutical Sciences and Research. (2021). ONE-POT SYNTHESIS OF SPIRO-3,4-DIHYDRO-2H-PYRROLES THROUGH TANDEM NUCLEOPHILIC CYCLISATION REACTION.
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- NIH. (n.d.). 2H-pyrrole. PubChem.
- ResearchGate. (2017). Synthesis of new derivatives of 5-(3,4-dihydro-2Н-pyrrol-5-yl)-pyrimidine.
- MDPI. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy.
- Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms.
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- JoVE. (2025). Video: Aldehydes and Ketones with Amines: Imine Formation Mechanism.
- Parchem. (n.d.). This compound.
- Crysdot LLC. (n.d.). 5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methoxy-3-methylpyridine.
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- BLDpharm. (n.d.). 5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridine-2-thiol.
- MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation.
- ChemicalBook. (2025). Pyridine, 2-methyl-5-[(2S)-1-methyl-2-pyrrolidinyl]-.
- PubMed Central. (2025). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids.
- RSC Publishing. (n.d.). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine.
- Chem Biol Interact. (1989). Synthesis and Purification of 5,5-dimethyl-1-pyrroline-N-oxide for Biological Applications.
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- RSC Publishing. (n.d.). Preparation of 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones via base-assisted cyclization of 3-cyanoketones.
- NIH. (n.d.). (6-Methyl-3-pyridinyl)(2-methyl-1-pyrrolidinyl)methanone. PubChem.
- European Patent Office. (2010). 2-PYRROLONES USING 2-SILYLOXY-PYRROLES.
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Video: Aldehydes and Ketones with Amines: Imine Formation Mechanism [jove.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. askpharmacy.net [askpharmacy.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Substituted Pyridines
Welcome to the Technical Support Center for pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of substituted pyridines. The following sections provide in-depth troubleshooting advice in a question-and-answer format, grounded in established chemical principles and supported by authoritative references.
I. General Issues & FAQs
Q1: My pyridine synthesis is resulting in a low yield. What are the general factors I should investigate?
A1: Low yields in pyridine synthesis can often be traced back to a few key areas.[1] Firstly, the purity and dryness of your reagents and solvents are paramount. Residual moisture can interfere with many of the condensation or organometallic reactions used. Secondly, reaction conditions such as temperature and reaction time are critical. Many classical pyridine syntheses require harsh conditions which can lead to the formation of byproducts.[1][2] Finally, the efficiency of the final aromatization step, if required, can significantly impact the overall yield.[1][2]
Troubleshooting Steps:
-
Reagent & Solvent Purity:
-
Ensure all reagents are of high purity. Commercial grade reagents may contain inhibitors or impurities that can interfere with the reaction.
-
Thoroughly dry all solvents and reagents. Techniques such as distillation from a suitable drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane) are recommended. For solid reagents, drying under high vacuum may be necessary.
-
-
Optimization of Reaction Conditions:
-
Temperature: Carefully control the reaction temperature. For exothermic reactions, ensure adequate cooling to prevent runaway reactions and byproduct formation. For reactions requiring heating, use a stable heat source to maintain a consistent temperature.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Prolonged reaction times can lead to decomposition of the desired product.
-
-
Aromatization Step (if applicable):
Q2: My reaction mixture is turning dark or forming a tar-like substance. What is causing this and how can I prevent it?
A2: The formation of dark, tarry materials is a common issue in many organic syntheses, including that of pyridines. This is often indicative of polymerization or decomposition of starting materials, intermediates, or the final product.[1] Pyridine and its derivatives can be susceptible to polymerization, especially under acidic conditions or at elevated temperatures.[3][4][5]
Preventative Measures:
-
Control Temperature: As mentioned previously, maintaining the optimal reaction temperature is critical. Excessive heat is a primary driver of polymerization and decomposition.
-
Inert Atmosphere: For sensitive reactions, particularly those involving organometallic reagents, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may lead to colored impurities.
-
Degassed Solvents: Using solvents that have been degassed to remove dissolved oxygen can also help minimize oxidative decomposition.
-
Addition of Inhibitors: In some cases, the addition of a radical inhibitor (e.g., hydroquinone or butylated hydroxytoluene (BHT)) can prevent unwanted polymerization, though this should be done cautiously as it may interfere with the desired reaction.[6]
Q3: I'm struggling with the purification of my substituted pyridine. What are some effective strategies?
A3: The purification of pyridines can be challenging due to their basicity and polarity. Standard purification techniques may need to be adapted.
Purification Strategies:
-
Column Chromatography: Silica gel chromatography is a common method. However, the basic nature of pyridines can lead to tailing on standard silica gel. To mitigate this, a small amount of a base, such as triethylamine (typically 1-2%), can be added to the eluent. Alternatively, using neutral or basic alumina as the stationary phase can be effective.
-
Distillation: For volatile pyridines, distillation can be a highly effective purification method.[7] Vacuum distillation is often necessary for higher boiling point derivatives to prevent thermal decomposition.
-
Crystallization: If the substituted pyridine is a solid, recrystallization from a suitable solvent system can provide a high degree of purity.
-
Acid-Base Extraction: The basicity of the pyridine ring can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to protonate the pyridine and extract it into the aqueous phase. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free pyridine, which can then be extracted back into an organic solvent.
II. Troubleshooting Specific Synthetic Routes
This section addresses common side reactions and troubleshooting for well-known pyridine synthesis methodologies.
Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a multi-component reaction that forms a dihydropyridine, which is subsequently oxidized to the pyridine.[2][8][9]
Q4: In my Hantzsch synthesis, I am observing significant amounts of the dihydropyridine intermediate in my final product. How can I improve the oxidation step?
A4: Incomplete oxidation is a frequent issue in the Hantzsch synthesis.[1][2] The choice of oxidant and reaction conditions are critical for driving the reaction to completion.
Troubleshooting the Oxidation Step:
| Oxidizing Agent | Common Issues & Solutions |
| Nitric Acid | Can be too harsh, leading to side reactions or decomposition. Solution: Use a milder oxidant or carefully control the temperature and addition rate. |
| Potassium Permanganate | Can be difficult to remove from the reaction mixture. Solution: Ensure proper workup procedures, such as filtration through celite, to remove manganese dioxide byproducts. |
| Ferric Chloride | Generally a reliable oxidant. Solution: Ensure the use of anhydrous ferric chloride and an appropriate solvent. |
| Air/Oxygen | A greener option, but can be slow and inefficient. Solution: This method may require a catalyst and/or elevated temperatures and pressures to be effective. |
Experimental Protocol for Improved Oxidation:
A common and effective method is the use of ferric chloride.
-
Dissolve the crude dihydropyridine in a suitable solvent such as acetic acid.
-
Add a stoichiometric amount of ferric chloride.
-
Heat the mixture gently (e.g., 50-60 °C) and monitor the reaction by TLC until the starting material is consumed.
-
Proceed with an appropriate workup to remove the iron salts.
Bohlmann-Rahtz Pyridine Synthesis
This two-step synthesis involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, followed by cyclodehydration.[10][11]
Q5: The cyclodehydration step in my Bohlmann-Rahtz synthesis requires very high temperatures and gives a low yield. How can I optimize this?
A5: The high temperatures required for the cyclodehydration are a known drawback of the classical Bohlmann-Rahtz synthesis and are necessary to facilitate a key E/Z isomerization of the aminodiene intermediate.[10]
Optimization Strategies:
-
Acid Catalysis: The addition of a Brønsted or Lewis acid catalyst can significantly lower the required temperature for cyclodehydration.[10][12] Acetic acid is a commonly used and effective catalyst.[13]
-
One-Pot Procedure: Combining the initial condensation and the cyclodehydration into a one-pot procedure can improve efficiency and yield. This is often achieved by performing the reaction in a solvent mixture, such as toluene and acetic acid.[10]
Troubleshooting Workflow for Bohlmann-Rahtz Synthesis:
Caption: Troubleshooting low yields in the Bohlmann-Rahtz cyclodehydration step.
Guareschi-Thorpe Pyridine Synthesis
This synthesis typically involves the condensation of a cyanoacetamide with a 1,3-diketone to form a 2-pyridone.[14][15]
Q6: My Guareschi-Thorpe synthesis is producing a mixture of products and is difficult to purify. What are the likely side reactions?
A6: The Guareschi-Thorpe synthesis can be prone to side reactions, particularly if the reaction conditions are not well-controlled.
Common Side Reactions and Solutions:
-
Self-condensation of the 1,3-diketone: This can be minimized by the slow addition of the diketone to the reaction mixture containing the cyanoacetamide and the base.
-
Hydrolysis of the cyano group: If the reaction is carried out in the presence of water and a strong base for a prolonged period, the nitrile group can be hydrolyzed to a carboxylic acid or amide. Solution: Use anhydrous conditions where possible and monitor the reaction to avoid extended reaction times. Recent developments have shown that using ammonium carbonate in an aqueous medium can lead to high yields of the desired product with minimal side reactions.[16][17]
-
Formation of alternative heterocyclic systems: Depending on the specific substrates and reaction conditions, other ring systems can sometimes be formed. Solution: Careful control of pH and temperature can help to favor the desired pyridine ring formation.
Transition-Metal Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are a powerful tool for the synthesis of substituted pyridines. However, they are not without their challenges.
Q7: I am having trouble with the regioselectivity of my C-H functionalization reaction on a pyridine ring. How can I control which position is functionalized?
A7: Controlling regioselectivity in the C-H functionalization of pyridines is a significant challenge due to the electronic nature of the pyridine ring.[18][19][20] The electron-withdrawing nature of the nitrogen atom generally directs electrophilic attack to the C3 and C5 positions, while making C2, C4, and C6 less reactive.
Strategies for Controlling Regioselectivity:
-
Directing Groups: The use of a directing group at a specific position on the pyridine ring can direct a metal catalyst to a nearby C-H bond. This is a powerful strategy for achieving functionalization at otherwise disfavored positions.
-
Pyridine N-Oxides: Conversion of the pyridine to its N-oxide activates the C2 and C6 positions towards electrophilic attack and some organometallic reactions.[19][21] The N-oxide can be readily removed after the desired functionalization has been achieved.
-
Ligand Design: In transition-metal catalysis, the choice of ligand can have a profound influence on the regioselectivity of the reaction.[18] Experimenting with different ligands is often necessary to achieve the desired outcome.
-
Halogen/Metal Exchange: The regioselective introduction of a halogen atom onto the pyridine ring, followed by a halogen/metal exchange, provides a reliable method for generating a metallated pyridine at a specific position, which can then be reacted with an electrophile.[22]
Logical Flow for Achieving Regiocontrolled Functionalization:
Caption: Strategies for controlling regioselectivity in pyridine functionalization.
III. References
-
Vertex AI Search. (2025). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity.
-
ResearchGate. (n.d.). Established strategies for controlling regioselectivity in C−H activation of pyridine.
-
BenchChem. (2025). Technical Support Center: Managing Regioselectivity in the Functionalization of Substituted Pyridines.
-
Royal Society of Chemistry. (n.d.). C–H functionalization of pyridines. Organic & Biomolecular Chemistry.
-
Manolikakes, S. M., Barl, N. M., Sämann, C., & Knochel, P. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(5), 411–422.
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis.
-
National Institutes of Health. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC.
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis.
-
Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis.
-
J&K Scientific LLC. (2025). Bohlmann–Rahtz Pyridine Synthesis.
-
National Institutes of Health. (n.d.). Expedient Synthesis and Ring-Opening Metathesis Polymerization of Pyridinonorbornenes. PMC.
-
Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis.
-
Química Organica.org. (n.d.). Guareschi-Thorpe synthesis of pyridine.
-
Wiley Online Library. (n.d.). Guareschi-Thorpe Condensation.
-
BenchChem. (2025). Best practices for handling anhydrous reactions for pyridine synthesis.
-
Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes.
-
Royal Society of Chemistry. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate.
-
Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
-
American Chemical Society. (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Macromolecules.
-
National Center for Biotechnology Information. (n.d.). Pyridine - Some Industrial Chemicals. NCBI Bookshelf.
-
National Center for Biotechnology Information. (n.d.). Icilio Guareschi and his amazing “1897 reaction”. PMC.
-
Royal Society of Chemistry. (n.d.). Pyridines as retarding agents in photoinduced thermal frontal cationic polymerization of epoxydes. Polymer Chemistry.
-
Google Patents. (n.d.). DE3245950A1 - Process for the preparation of substituted pyridines.
-
American Chemical Society. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education.
-
National Institutes of Health. (n.d.). Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates. PMC.
-
Scribd. (n.d.). Hantzsch Pyridine Synthesis.
-
Fagnou, K., & Campeau, L.-C. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 127(22), 7976–7977.
-
MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines.
-
Royal Society of Chemistry. (n.d.). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate.
-
Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis.
-
ResearchGate. (2021). Polymerization in the presence of inhibitor?.
-
BenchChem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
-
WordPress. (n.d.). Metal-catalysed Pyridine Ring Synthesis.
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.
-
JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I).
-
Reddit. (2021). Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent?.
-
Wikipedia. (n.d.). Pyridine.
-
Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage.
-
chemeurope.com. (n.d.). Pyridine.
Sources
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- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Expedient Synthesis and Ring-Opening Metathesis Polymerization of Pyridinonorbornenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyridines as retarding agents in photoinduced thermal frontal cationic polymerization of epoxydes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
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- 8. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 9. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 10. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 11. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. baranlab.org [baranlab.org]
- 14. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 15. Guareschi-Thorpe Condensation [drugfuture.com]
- 16. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 17. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 20. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange [znaturforsch.com]
stability issues of the dihydropyrrole ring during functionalization
Welcome to the Technical Support Center for Dihydropyrrole Functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with dihydropyrrole rings. The inherent instability of these moieties can present significant challenges during synthetic transformations. This resource provides in-depth troubleshooting advice and frequently asked questions to help you overcome common hurdles in your research.
Troubleshooting Guide: Addressing Common Stability Issues
This section is formatted to address specific problems you may encounter during your experiments, providing explanations for the underlying causes and offering practical solutions.
Problem 1: My dihydropyrrole is decomposing upon attempted N-alkylation, leading to low yields and a complex mixture of byproducts.
Possible Causes:
-
Ring Instability Under Basic Conditions: Many N-alkylation protocols utilize strong bases to deprotonate the nitrogen, making it more nucleophilic. However, the dihydropyrrole ring can be sensitive to strong bases, leading to side reactions such as ring-opening or polymerization.
-
Competing C-alkylation: The pyrrolide anion formed upon deprotonation can exhibit ambident nucleophilicity, leading to undesired C-alkylation in addition to the desired N-alkylation. The outcome is often influenced by the counterion and solvent system.[1]
-
Harsh Reaction Conditions: Elevated temperatures required for some alkylations can promote decomposition of the sensitive dihydropyrrole ring.
Solutions and Protocols:
-
Milder Reaction Conditions: Opt for milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. These conditions are often sufficient for alkylation with reactive alkyl halides without causing significant degradation.
-
Phase-Transfer Catalysis: For less reactive alkylating agents, consider using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) with a weaker base. This can facilitate the reaction at lower temperatures.
-
Control of N- vs. C-Alkylation: To favor N-alkylation, use a more ionic base (e.g., NaH) in a polar, coordinating solvent. Conversely, more covalent conditions might favor C-alkylation.[1]
Problem 2: I am observing significant oxidation of my dihydropyrrole to the corresponding pyrrole during the reaction or workup.
Possible Causes:
-
Air Sensitivity: Dihydropyrroles, particularly those with electron-donating substituents, can be susceptible to air oxidation. The driving force for this is the formation of the highly stable aromatic pyrrole ring.
-
Oxidizing Reagents or Byproducts: Certain reagents or byproducts generated during the reaction can act as oxidants.
-
Metal Catalysts: Some transition metal catalysts used in cross-coupling reactions can promote oxidative pathways.
Solutions and Protocols:
-
Inert Atmosphere: Conduct all reactions and manipulations under an inert atmosphere of nitrogen or argon. De-gas all solvents prior to use.
-
Antioxidants: In some cases, the addition of a radical scavenger or antioxidant like BHT (butylated hydroxytoluene) can help to minimize oxidation, provided it does not interfere with the desired reaction.
-
Careful Workup: During aqueous workup, ensure that the solutions are de-gassed. Minimize the exposure of the product to air, especially when adsorbed on silica gel during chromatography.
-
Alternative Purification: If oxidation on silica gel is a significant issue, consider alternative purification methods such as distillation, recrystallization, or chromatography on a less acidic support like alumina.
Problem 3: My dihydropyrrole undergoes ring-opening or polymerization under acidic conditions.
Possible Causes:
-
Protonation and Loss of Aromaticity: The dihydropyrrole ring can be protonated under acidic conditions. This disrupts the electron delocalization and can lead to a cascade of reactions, including ring-opening or polymerization, especially with strong acids.[2]
-
Acid-Labile Protecting Groups: If your dihydropyrrole is N-protected with an acid-labile group like Boc (tert-butoxycarbonyl), exposure to strong acid will deprotect it, and the newly exposed NH-dihydropyrrole may be unstable under these conditions and polymerize.[3]
Solutions and Protocols:
-
Avoid Strong Acids: Whenever possible, use non-acidic or mildly acidic conditions for your reactions.
-
Protecting Group Strategy: Protect the dihydropyrrole nitrogen with an acid-stable group, such as a tosyl (Ts) or a carbobenzyloxy (Cbz) group.[3] These groups can be removed under reductive or other non-acidic conditions.
-
Reaction Temperature: If acidic conditions are unavoidable, perform the reaction at the lowest possible temperature to minimize decomposition.
| Protecting Group | Abbreviation | Stability to Acid | Common Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Low | Strong acids (TFA, HCl)[3] |
| p-Toluenesulfonyl | Ts | High | Reducing agents (Mg/MeOH)[3] |
| Carbobenzyloxy | Cbz | High | Catalytic hydrogenolysis (H₂, Pd/C)[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common isomers of dihydropyrrole and how does their stability differ?
A1: The most common isomers are 2,3-dihydropyrrole (Δ¹-pyrroline) and 2,5-dihydropyrrole (Δ³-pyrroline). The relative stability of these isomers is influenced by the substitution pattern on the ring. In many cases, the Δ¹-pyrroline isomer is more stable due to the presence of the imine functionality within the ring.
Q2: How can I best characterize my functionalized dihydropyrrole to confirm its stability and purity?
A2: A combination of spectroscopic techniques is recommended:
-
¹H and ¹³C NMR: These are essential for confirming the structure of your product and identifying any major impurities. The chemical shifts of the protons on the double bond and the adjacent sp³ hybridized carbons are characteristic of the dihydropyrrole ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of your product.
-
Infrared (IR) Spectroscopy: The C=C and C-N stretching frequencies can provide additional structural information.
For sensitive compounds, it is advisable to acquire spectroscopic data promptly after purification to monitor for any degradation over time.
Q3: What are some general tips for the purification of functionalized dihydropyrroles?
A3:
-
Minimize Exposure to Air and Light: As mentioned previously, these can promote oxidation.
-
Use Deactivated Silica Gel: The acidic nature of standard silica gel can cause decomposition of sensitive dihydropyrroles. Using silica gel that has been washed with a solution containing a small amount of a base like triethylamine can help to neutralize the acidic sites.[2]
-
Rapid Purification: Minimize the time your compound spends on the chromatography column.
-
Alternative Stationary Phases: If decomposition on silica is a persistent issue, consider using neutral or basic alumina, or reverse-phase chromatography.
Visualizing Reaction Pathways and Decision Making
Diagram 1: Troubleshooting Low Yields in Dihydropyrrole Functionalization
Caption: A decision-making workflow for troubleshooting low yields.
Diagram 2: Key Instability Pathways of the Dihydropyrrole Ring
Caption: Major routes of dihydropyrrole instability.
References
-
Iron-Mediated C−H Functionalization of Unactivated Alkynes for the Synthesis of Derivatized Dihydropyrrolones: Regioselectivity Under Thermodynamic Control. PMC. [Link]
-
Pyrolysis and Combustion Chemistry of Pyrrole, a Reference Component for Bio-oil Surrogates: Jet-Stirred Reactor Experiments and Kinetic Modeling. PubMed Central. [Link]
-
Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. MDPI. [Link]
-
VI Protecting Groups and Orthogonal Protection Strategies. University of Leeds. [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
-
Effect of different reaction conditions. a | Download Scientific Diagram. ResearchGate. [Link]
-
Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. PMC. [Link]
-
Protecting Groups. University of California, Irvine. [Link]
-
Difficulties with N-Alkylations using alkyl bromides : r/Chempros. Reddit. [Link]
-
Heterocyclic Compounds. SlideShare. [Link]
-
Protecting group. Wikipedia. [Link]
-
Dihydropyrroles Definition - Organic Chemistry Key Term. Fiveable. [Link]
-
chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Recent Advances in Functionalization of Pyrroles and their Translational Potential. PubMed. [Link]
-
Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]
-
The Abiotic Formation of Pyrrole under Volcanic, Hydrothermal Conditions—An Initial Step towards Life’s First Breath?. MDPI. [Link]
-
1 Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]
-
Unsuccessful intramolecular N-alkylation strategy. ResearchGate. [Link]
-
Pyrrole synthesis. Organic Chemistry Portal. [Link]
-
Optimization of reaction conditions | Download Table. ResearchGate. [Link]
-
Prevention of artifactual protein oxidation generated during sodium dodecyl sulfate-gel electrophoresis. PubMed. [Link]
-
One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. NIH. [Link]
-
Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI. [Link]
-
Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. NIH. [Link]
-
Side chain hydroxylation of pyrrole. Chemistry Stack Exchange. [Link]
-
Guiding principles for site selective and stereoselective intermolecular C–H functionalization by donor/acceptor rhodium carbenes. Chemical Society Reviews (RSC Publishing). [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. [Link]
-
Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. PubMed. [Link]
-
Advanced oxidation processes for water purification using percarbonate: Insights into oxidation mechanisms, challenges, and enhancing strategies. PubMed. [Link]
Sources
methods to avoid oxidation or reduction of the dihydropyrrole moiety.
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for handling dihydropyrrole-containing compounds. The dihydropyrrole (or pyrroline) ring is a crucial structural motif in numerous biologically active molecules and pharmaceutical agents.[1] However, its non-aromatic nature makes it susceptible to both oxidation to the corresponding pyrrole and reduction to the pyrrolidine. This guide provides in-depth, experience-based answers to common challenges, offering troubleshooting advice and detailed protocols to maintain the structural integrity of your compounds.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Problem
Q1: Why is my dihydropyrrole compound degrading? What are the primary pathways?
A: Dihydropyrrole moieties are inherently reactive due to their electron-rich, non-aromatic double bond and the lone pair of electrons on the nitrogen atom. The two main degradation pathways are:
-
Oxidation: The most common pathway involves the loss of two hydrogen atoms to form the more stable, aromatic pyrrole ring. This process can be initiated by atmospheric oxygen, peroxides present as impurities in solvents, or certain metal ions that can act as catalysts.[2][3] The reaction often proceeds via a radical mechanism, which can be accelerated by light or heat.
-
Reduction: The C=N or C=C double bond within the ring can be reduced to a single bond, forming a saturated pyrrolidine ring. This typically requires a source of hydrogen and a catalyst (e.g., residual metal catalysts from a previous synthetic step) or a strong reducing agent.[4]
Understanding which pathway is occurring is the first step in troubleshooting. Oxidation often results in a color change (e.g., to a darker, more conjugated system) and can be observed by NMR through the appearance of aromatic pyrrole signals. Reduction leads to a loss of the double bond, which is also readily detectable by NMR and mass spectrometry.
Q2: I stored my compound in the freezer, but it still degraded. Why?
A: While cold temperatures slow down reaction kinetics, they do not stop degradation, especially oxidation. If your sample was stored in a vial with an air-filled headspace, oxygen was still available to react. Over time, even at -20°C, slow oxidation can occur. Furthermore, if solvents containing peroxide impurities were not rigorously removed, these reactive species can initiate degradation even at low temperatures. For long-term storage, it is crucial to not only cool the sample but also to store it under an inert atmosphere.
Q3: Can the pH of my solution affect the stability of the dihydropyrrole ring?
A: Absolutely. The pH of the medium can significantly influence the rate and pathway of degradation.[5][6]
-
Acidic Conditions: In strongly acidic media, the nitrogen atom of the dihydropyrrole can be protonated. This can make the ring more susceptible to certain hydrolytic cleavages or rearrangements, depending on the overall structure.[7]
-
Basic Conditions: In basic solutions, protons alpha to the double bond may become more labile, potentially facilitating elimination reactions that lead to aromatization (oxidation). Some studies on related pyrrole polymerizations have shown that basic media can lead to poorly structured, brittle materials, suggesting that extreme pH values can compromise ring integrity.[8]
The optimal pH for stability is compound-specific. It is often necessary to perform a pH-rate profile study to determine the pH at which your compound has the longest shelf-life. Generally, neutral or slightly acidic buffered conditions (pH 5-7) are a good starting point for many compounds.
Part 2: Troubleshooting Guide - Proactive Prevention Strategies
This section provides actionable strategies to prevent the oxidation or reduction of your dihydropyrrole-containing compounds.
Issue 1: Compound shows signs of oxidation (e.g., color change, appearance of pyrrole peaks in NMR) after workup or during storage.
This is the most common failure mode and is almost always due to exposure to atmospheric oxygen or other oxidizing agents (e.g., peroxide impurities in solvents like THF, diethyl ether, or dioxane).
-
Implement Air-Free Techniques: For any manipulation of a dihydropyrrole compound, the use of an inert atmosphere is the most effective preventative measure.[9][10] This creates a physical barrier between your compound and atmospheric oxygen.
-
Schlenk Line: Ideal for performing reactions, solvent removal, and filtrations under an inert gas (argon or nitrogen).[11][12]
-
Glovebox: Provides a highly controlled inert environment for handling solids, preparing samples, and performing complex manipulations where a Schlenk line would be cumbersome.[12][13]
-
-
Solvent Degassing: Solvents can dissolve significant amounts of oxygen. Always use freshly degassed solvents for reactions, chromatography, and sample preparation.
-
Freeze-Pump-Thaw: This is the most rigorous method for removing dissolved gases and is recommended for highly sensitive compounds.[10][13]
-
Inert Gas Sparging: Bubbling a stream of argon or nitrogen through the solvent for 30-60 minutes is a faster, though slightly less effective, method suitable for many applications.[13]
-
-
Use of Antioxidants: If rigorous air-free techniques are not feasible, adding a small amount of a radical-scavenging antioxidant to your compound or solution can provide protection.
-
Mechanism: Antioxidants act as hydrogen donors or free radical scavengers, terminating the chain reactions that lead to oxidation.[14]
-
Selection: The choice of antioxidant depends on the solvent system and downstream applications.
-
| Antioxidant | Typical Use Case | Pros | Cons |
| Butylated Hydroxytoluene (BHT) | General purpose for organic solvents. | Effective, inexpensive, widely available.[15] | Volatile, can interfere with some reactions. |
| Butylated Hydroxyanisole (BHA) | Similar to BHT, often used in combination. | Effective in animal fats and some oils.[15][16] | Less effective in vegetable oils, slight odor.[15] |
| Tert-Butylhydroquinone (TBHQ) | Highly effective in preventing lipid peroxidation. | One of the most effective synthetic antioxidants.[17] | Safety concerns have been raised with long-term use.[16] |
| Tocopherols (Vitamin E) | Natural, suitable for biological/pharmaceutical applications. | Natural origin, good thermal stability.[14][15] | More expensive, lower potency than some synthetics. |
-
Chelating Agents: Traces of metal ions (e.g., iron, copper) can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and inhibit their catalytic activity.
Issue 2: Compound is unstable during purification (e.g., on a silica gel column).
Silica gel itself can be slightly acidic and has a high surface area, which can promote degradation. The extended time the compound spends on the column, exposed to solvent (which may contain dissolved oxygen) and air at the top of the column, creates a perfect storm for oxidation.
-
Deactivate the Stationary Phase: Before running the column, wash the silica gel with a solvent containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1% v/v), followed by the eluent. This neutralizes acidic sites.
-
Use Degassed Solvents: Prepare all chromatography solvents by sparging with argon or nitrogen. Keep the solvent reservoir under a positive pressure of inert gas during the purification.
-
Work Quickly: Do not let columns run overnight. Prepare fractions for solvent evaporation immediately after collection.
-
Consider Alternative Purification: If the compound is extremely sensitive, consider alternatives to silica gel chromatography, such as recrystallization under an inert atmosphere or preparative HPLC with degassed solvents.
Issue 3: The dihydropyrrole nitrogen is participating in unwanted side reactions or influencing stability.
The lone pair on the dihydropyrrole nitrogen makes it nucleophilic and a potential site for protonation or other reactions. Modifying this site can drastically alter the electronic properties of the ring, thereby enhancing its stability.
-
N-Protection Strategy: Introducing an electron-withdrawing protecting group on the nitrogen can significantly stabilize the dihydropyrrole moiety.[18] This reduces the electron density of the ring system, making it less susceptible to oxidation.
-
Sulfonyl Groups (e.g., Tosyl, Nosyl): These are highly effective electron-withdrawing groups that increase the stability of the pyrrole ring.[18][19] They are robust but can be removed under specific conditions.
-
Carbamates (e.g., Boc, Cbz): These are also effective and offer a wider range of deprotection conditions, which can be useful in complex syntheses.
-
Part 3: Detecting and Analyzing Degradation
If you suspect degradation has occurred, the following analytical techniques are essential for confirmation and characterization.
Q4: How can I confirm that my compound has degraded and identify the byproducts?
A: A multi-pronged analytical approach is best.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for identifying structural changes.
-
Oxidation to Pyrrole: Look for the appearance of sharp signals in the aromatic region (~6-7 ppm for ¹H NMR) and a corresponding change in the carbon signals in ¹³C NMR.
-
Reduction to Pyrrolidine: Look for the disappearance of olefinic proton and carbon signals and the appearance of new signals in the aliphatic region.
-
Sample Prep: When preparing an NMR sample of a potentially air-sensitive compound, use a deuterated solvent that has been degassed and prepare the sample in a glovebox or using an NMR tube with a J. Young's tap to maintain an inert atmosphere.[11]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for detecting and quantifying the parent compound and its degradation products.[20][21]
-
Develop a stability-indicating HPLC method that can separate the parent drug from all potential degradants.[20][22]
-
The mass spectrometer will provide the molecular weights of the degradation products. For oxidation, you would expect to see a mass corresponding to [M-2H]⁺. For reduction, you would see [M+2H]⁺.
-
Tandem MS (MS/MS) can be used to fragment the ions and help elucidate the structures of the unknown degradation products.[22]
-
-
UV-Vis Spectroscopy: If the degradation product is an aromatic pyrrole, you will likely observe a significant change in the UV-Vis spectrum, often a bathochromic (red) shift to a longer wavelength of maximum absorbance (λmax) due to the creation of a more extended conjugated system.
Part 4: Key Experimental Protocols
Protocol 1: Freeze-Pump-Thaw Degassing of Solvents
This protocol is the gold standard for removing dissolved atmospheric gases from solvents.
Materials:
-
Schlenk flask with a high-vacuum stopcock.
-
Solvent to be degassed.
-
Liquid nitrogen.
-
Warm water bath.
-
Schlenk line with vacuum and inert gas (argon or nitrogen) capabilities.[11]
Procedure:
-
Place the solvent in a Schlenk flask (do not fill more than half full).
-
Attach the flask to the Schlenk line.
-
Freeze the solvent by immersing the flask in a dewar of liquid nitrogen. Swirl the flask to freeze the solvent in a thin layer on the walls to prevent the flask from cracking.
-
Once the solvent is completely frozen solid, open the stopcock to the vacuum manifold. Allow the flask to remain under high vacuum for 5-10 minutes to remove the gases from the headspace above the frozen solvent.
-
Close the stopcock to isolate the flask from the vacuum.
-
Remove the liquid nitrogen dewar and thaw the solvent in a warm water bath. You will see bubbles of dissolved gas being released from the thawing solvent.
-
Once the solvent is completely liquid, repeat steps 3-6. Perform a total of three freeze-pump-thaw cycles.[10][13]
-
After the final thaw cycle, backfill the flask with inert gas (argon or nitrogen) by switching the Schlenk line from vacuum to the inert gas manifold and carefully opening the stopcock.
-
The degassed solvent is now ready for use and should be stored under a positive pressure of inert gas.
Protocol 2: Preparation of an Air-Sensitive NMR Sample
Materials:
-
NMR tube and cap.
-
J. Young's NMR tube or a standard NMR tube with a rubber septum.
-
Degassed deuterated solvent.
-
Gastight syringe.
-
Glovebox or Schlenk line.
Procedure (Using a Septum and Schlenk Line):
-
Dry the NMR tube in an oven (e.g., 120°C) for several hours and allow it to cool in a desiccator.
-
Place the solid, air-sensitive compound into the NMR tube.
-
Cover the top of the NMR tube with a rubber septum and secure it with parafilm.
-
Insert a needle connected to the Schlenk line through the septum.
-
Carefully evacuate the NMR tube and backfill with inert gas. Repeat this cycle three times.[10]
-
Using a gastight syringe, draw up the required amount of degassed deuterated solvent.
-
Pierce the septum on the NMR tube with the syringe needle and add the solvent.
-
Gently agitate the tube to dissolve the sample.
-
Remove the needle and wrap the septum/cap junction securely with parafilm for analysis. For long-term storage or more rigorous experiments, using a J. Young's NMR tube is the preferred method.[11]
References
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (4). (2013). ChemistryViews. [Link]
- Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds (2nd ed.). Wiley-Interscience.
-
Air-free technique. (n.d.). In Wikipedia. Retrieved from [Link]
- Wipf, P. (n.d.). Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh.
-
Yadav, L. D. S. (2015). Pyrrole Protection. ResearchGate. [Link]
-
Hosseinzadeh, R., et al. (2015). Oxidation of Pyrrole by Dehaloperoxidase-Hemoglobin: Chemoenzymatic Synthesis of Pyrrolin-2-Ones. PubMed Central (PMC), NIH. [Link]
-
Kumar, A., & Kumar, V. (2022). Protecting Group-Dependent Synthesis of Densely Substituted Dihydropyrroles v/s Pyrroles via 5-Exo-trig Cascade Radical Cyclization to Alkynyl Vinylogous Carbamates. ACS Publications. [Link]
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
-
Antioxidants Activity of Selected Synthesized Compounds. (2018). Crimson Publishers. [Link]
-
Nagarajan, R., & Padmanabhan, S. (2005). Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles. ResearchGate. [Link]
-
Examples of natural and synthetic antioxidants available on the market. (n.d.). BTSA. [Link]
-
Hydroquinone. (n.d.). In Wikipedia. Retrieved from [Link]
-
Protecting Groups. (n.d.). University of Rochester. [Link]
-
Dihydropyrroles Definition. (n.d.). Fiveable. [Link]
-
The Oxidation of Pyrrole. (2015). ResearchGate. [Link]
-
Carocho, M., et al. (2018). Antioxidants of Natural Plant Origins: From Sources to Food Industry Applications. PubMed Central (PMC), NIH. [Link]
-
Hosseinzadeh, R., et al. (2015). Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones. Catalysis Science & Technology (RSC Publishing). [Link]
-
Shyshkina, M. O., & Desenko, S. M. (2023). Oxidation process of 1,4-dihydropyridine, 1,4-dihydropyrimidine and pyrrolo-1,4-dihydropyrimidine: quantum chemical study. ResearchGate. [Link]
-
Hovhannisyan, A. A., et al. (2020). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. PubMed Central (PMC). [Link]
-
The Impact of pH on Chemical Stability in Lab Experiments. (2024). Ibis Scientific, LLC. [Link]
-
log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. (n.d.). ResearchGate. [Link]
-
The effect of pH on the electrochemical polymerisation of pyrrole on aluminium. (2001). ResearchGate. [Link]
-
Effect of pH on PPy formation. (n.d.). ResearchGate. [Link]
-
Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. (2022). MDPI. [Link]
-
Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF. (2013). ResearchGate. [Link]
-
Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. (2022). NIH. [Link]
-
Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2021). PubMed Central (PMC), NIH. [Link]
-
Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products. (2014). PubMed. [Link]
-
Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids. (2021). PubMed. [Link]
-
An Efficient Oxidation of 1,4-Dihydropyridines by Hydrogen Peroxide in the Presence of Copper(II) Chlorideat at Room Temperature. (2017). Oriental Journal of Chemistry. [Link]
-
Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. (2024). PubMed Central (PMC), NIH. [Link]
-
Understanding the Degradation Pathway of the Pesticide, Chlorpyrifos by Noble Metal Nanoparticles. (2012). Pradeep Research Group. [Link]
-
The Oxidation of Pyrrole. (2015). PubMed. [Link]
-
How to control the over oxidation of pyrrole?. (2015). ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. An Efficient Oxidation of 1,4-Dihydropyridines by Hydrogen Peroxide in the Presence of Copper(II) Chlorideat at Room Temperature – Oriental Journal of Chemistry [orientjchem.org]
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- 22. mdpi.com [mdpi.com]
Technical Support Center: Characterizing Impurities in 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine
Welcome to the technical support center for the analytical characterization of impurities in 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying, quantifying, and troubleshooting impurities in this N-heterocyclic compound.
The purity of an active pharmaceutical ingredient (API) is a critical attribute that directly impacts its safety and efficacy.[1] Regulatory agencies worldwide, including the FDA and EMA, have stringent requirements for the identification and control of impurities in drug substances and products.[1] This guide will equip you with the necessary knowledge to develop robust analytical methods and navigate potential challenges in your experimental work.
Core Analytical Strategies
A multi-faceted approach is essential for the comprehensive characterization of impurities. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) for separation and quantification, coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[2][3]
Workflow for Impurity Characterization
Caption: A typical workflow for the characterization of impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse Technique
HPLC is the primary method for separating and quantifying impurities due to its high resolution, sensitivity, and versatility.[3] For a polar compound like this compound, a reversed-phase HPLC method is generally the most suitable approach.
Frequently Asked Questions (FAQs) - HPLC Method Development
Q1: What is a good starting point for developing an HPLC method for this compound?
A1: A good starting point is a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[4] Given the basic nature of the pyridine and pyrroline rings, using a low pH mobile phase (e.g., pH 2.5-3.5 with phosphate or formate buffer) will ensure the analytes are protonated, leading to better peak shape and retention on a C18 column. A gradient elution is recommended to resolve impurities with a wide range of polarities.
Q2: I'm observing poor peak shape (tailing or fronting). What could be the cause?
A2: Poor peak shape is a common issue. Here are some potential causes and solutions:
-
Secondary Interactions: The basic nitrogen atoms in your compound can interact with residual acidic silanol groups on the silica-based column packing, leading to peak tailing.
-
Solution: Use a column with end-capping or a base-deactivated stationary phase. Alternatively, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mitigate these interactions.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or the sample concentration.
-
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of your compound, you can get peak splitting or broadening.
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of the analyte.
-
Q3: I'm not seeing good resolution between my main peak and a closely eluting impurity. What can I do?
A3: Improving resolution can be achieved by several strategies:
-
Optimize the Gradient: A shallower gradient will increase the separation time and can improve the resolution of closely eluting peaks.
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.
-
Try a Different Stationary Phase: If optimizing the mobile phase doesn't work, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase.
-
Adjust the Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but be mindful of potential degradation of your analyte.[5]
Troubleshooting Guide: Common HPLC Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Ghost Peaks | Impurities in the mobile phase, carryover from previous injections, or degradation of the sample in the autosampler.[6] | Use high-purity solvents, flush the injector and column, and prepare fresh samples. |
| Baseline Noise or Drift | Air bubbles in the detector, contaminated mobile phase, or detector lamp issues.[7] | Degas the mobile phase, flush the system, and check the detector lamp's age and performance. |
| Variable Retention Times | Inconsistent mobile phase composition, temperature fluctuations, or a poorly equilibrated column.[6] | Ensure proper mobile phase mixing, use a column oven for temperature control, and allow sufficient time for column equilibration. |
Mass Spectrometry (MS): Unveiling Molecular Weights and Fragmentation
MS is a powerful tool for determining the molecular weight of impurities and providing clues about their structure through fragmentation patterns.[3][8] When coupled with HPLC (LC-MS), it allows for the direct analysis of impurities as they elute from the column.
Frequently Asked Questions (FAQs) - Mass Spectrometry Analysis
Q1: Which ionization technique is best for this compound and its impurities?
A1: Electrospray ionization (ESI) in positive ion mode is the most suitable technique.[9] The basic nitrogen atoms in the molecule are readily protonated, forming [M+H]+ ions, which are easily detected by the mass spectrometer.
Q2: I'm having difficulty interpreting the fragmentation pattern of an impurity. What should I look for?
A2: For N-heterocyclic compounds, common fragmentation pathways often involve the loss of small neutral molecules or cleavage of the rings. Look for characteristic losses that could correspond to parts of the parent molecule. For example, the loss of a methyl group (-15 Da) or cleavage of the dihydro-pyrrole ring. High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition of fragment ions, which greatly aids in structure elucidation.[9]
Troubleshooting Guide: Common MS Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Weak or No Signal | Poor ionization efficiency, ion suppression from the mobile phase, or incorrect instrument settings. | Optimize ESI source parameters (e.g., capillary voltage, gas flow), use a mobile phase with volatile buffers (e.g., ammonium formate or acetate), and ensure the mass spectrometer is properly tuned and calibrated. |
| Complex Spectra | In-source fragmentation or the presence of multiple adducts (e.g., [M+Na]+, [M+K]+). | Reduce the fragmentor or cone voltage to minimize in-source fragmentation. Use a lower concentration of non-volatile salts in the mobile phase. |
| Contamination Peaks | Contaminants from solvents, glassware, or the LC system. | Use high-purity solvents, thoroughly clean all glassware, and flush the LC-MS system. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is the most powerful technique for unambiguously determining the chemical structure of impurities.[10][11][12] It provides detailed information about the connectivity of atoms and the stereochemistry of the molecule.[10][12]
Frequently Asked Questions (FAQs) - NMR Analysis
Q1: What NMR experiments are essential for structure elucidation of an unknown impurity?
A1: A standard set of 1D and 2D NMR experiments is typically required:
-
1H NMR: Provides information about the number and types of protons and their neighboring protons.
-
13C NMR: Shows the number and types of carbon atoms.
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to establish spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the spatial proximity of protons, which is useful for determining stereochemistry.[12]
Q2: My impurity is present at a very low level. How can I obtain a good quality NMR spectrum?
A2: Analyzing low-level impurities by NMR can be challenging. Here are some strategies:
-
Increase the number of scans: This will improve the signal-to-noise ratio.
-
Use a cryoprobe: Cryogenically cooled probes offer significantly higher sensitivity.[10]
-
Solvent suppression techniques: If the impurity is in a solution with a high concentration of the main component, solvent suppression techniques can be used to attenuate the large solvent signals.[10]
-
Micro-NMR tubes: These require smaller sample volumes and can increase the effective concentration.[10]
Troubleshooting Guide: Common NMR Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Broad Peaks | Presence of paramagnetic impurities, sample aggregation, or chemical exchange. | Filter the sample, try a different solvent, or acquire the spectrum at a different temperature. |
| Poor Shimming | Inhomogeneous magnetic field across the sample. | Re-shim the spectrometer. For challenging samples, gradient shimming may be necessary. |
| Solvent Impurity Peaks | Residual non-deuterated solvent or impurities in the deuterated solvent.[13] | Use high-purity deuterated solvents and be aware of the common impurity peaks for the solvent you are using. |
Logic for Troubleshooting NMR Spectra
Caption: A logical workflow for troubleshooting complex NMR spectra.
Method Validation
Once an analytical method for impurity determination is developed, it must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[14][15][16]
Key Validation Parameters
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[14] |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte.[14] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14] |
| Accuracy | The closeness of test results obtained by the method to the true value.[14] |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[14] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[14] |
By following the guidance provided in this technical support center, researchers, scientists, and drug development professionals can effectively characterize impurities in this compound, ensuring the quality, safety, and efficacy of the final drug product.
References
-
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]
-
PubMed. (2014). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. Retrieved from [Link]
-
Pharmaffiliates. (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Retrieved from [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]
-
Therapeutic Goods Administration. Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
-
Ofni Systems. Answers to Questions about Analytical Method Validation, Verification, and Transfer. Retrieved from [Link]
-
Crawford Scientific. HPLC Troubleshooting Guide. Retrieved from [Link]
-
PubMed. (1999). Characterization of pyrroloquinoline quinone amino acid derivatives by electrospray ionization mass spectrometry and detection in human milk. Retrieved from [Link]
-
Bruker. Structure Analysis. Retrieved from [Link]
-
AZoM. (2021, December 13). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. Retrieved from [Link]
-
University of Pretoria. CHAPTER 2: ANALYSIS OF PYRROLIZIDINE ALKALOIDS. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Retrieved from [Link]
-
Ofni Systems. Frequently Asked Questions about Method Validation. Retrieved from [Link]
-
Pharmaffiliates. (2025, December 22). Pyridine Derivatives and Impurity Standards for Pharma R&D. Retrieved from [Link]
-
Chromatobuddies. (2015, January 24). Frequently Asked Questions about Analytical Method Validation. Retrieved from [Link]
-
American Chemical Society. (2025, December 15). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectra. Retrieved from [Link]
-
FDA. Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. Retrieved from [Link]
-
MDPI. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. Retrieved from [Link]
-
International Journal of Institutional Pharmacy and Life Sciences. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
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NCBI Bookshelf. Pyridine - Some Industrial Chemicals. Retrieved from [Link]
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IJPPR. (2019, July 30). Impurities Characterization in Pharmaceuticals: A Review. Retrieved from [Link]
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Biomedical Journal of Scientific & Technical Research. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]
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Reddit. (2021, December 2). Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent? Retrieved from [Link]
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Scientific Research Publishing. Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements. Retrieved from [Link]
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Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Synthetic Routes for 2,5-Disubstituted Pyridines
The 2,5-disubstituted pyridine motif is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in a wide array of pharmaceuticals, agrochemicals, and functional materials underscores the continuous demand for efficient and versatile synthetic methodologies. This guide provides a comparative analysis of key synthetic routes to 2,5-disubstituted pyridines, offering in-depth technical insights, detailed experimental protocols, and quantitative data to empower researchers in selecting the optimal strategy for their specific synthetic challenges.
The Strategic Importance of 2,5-Disubstituted Pyridines
The pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, is a privileged scaffold in drug discovery. The substitution pattern on this ring profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to engage in specific biological interactions. The 2,5-disubstitution pattern, in particular, allows for the precise vectorial orientation of functional groups, which is critical for optimizing ligand-protein binding and fine-tuning the electronic properties of organic materials.
Classical Condensation Reactions: Building the Pyridine Core
Time-honored condensation reactions remain a valuable and often practical approach for the de novo synthesis of the pyridine ring. These methods typically involve the cyclization of acyclic precursors and are prized for their operational simplicity and the use of readily available starting materials.
The Guareschi-Thorpe Condensation
The Guareschi-Thorpe condensation is a versatile method for synthesizing substituted pyridines, particularly 2-hydroxypyridines (or their 2-pyridone tautomers). The reaction typically involves the condensation of a cyanoacetamide or a cyanoacetic ester with a 1,3-dicarbonyl compound in the presence of a base and a nitrogen source, often ammonia or an ammonium salt.[1][2][3]
Mechanistic Insight: The reaction proceeds through a series of condensation and cyclization steps. The active methylene group of the cyano-compound attacks one of the carbonyl groups of the 1,3-dicarbonyl, followed by intramolecular cyclization and dehydration to form the pyridine ring. The use of ammonium carbonate can serve as both the nitrogen source and a mild base to promote the reaction.[4][5]
Experimental Protocol: Synthesis of 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (a 2,5-disubstituted pyridine precursor) [6]
-
Step 1: Reaction Setup In a round-bottom flask, a mixture of ethyl cyanoacetate (1 mmol), ethyl acetoacetate (1 mmol), and ammonium carbonate (2 mmol) is prepared in a 1:1 mixture of water and ethanol (2 mL).[4]
-
Step 2: Reaction Execution The mixture is heated to 80°C and stirred for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Step 3: Product Isolation Upon completion, the reaction mixture is cooled to room temperature. The precipitated product is collected by vacuum filtration, washed with cold water, and dried to afford the desired 2-hydroxy-5-cyanopyridine derivative.
The Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a powerful method for preparing highly functionalized, often unsymmetrical, pyridines.[7] The classical approach involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[8][9]
Mechanistic Insight: The reaction is initiated by the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate subsequently cyclizes with ammonia (from ammonium acetate) and dehydrates to form the aromatic pyridine ring.[7][8]
Experimental Protocol: Synthesis of a 2,4,6-Trisubstituted Pyridine (Illustrative of the method's potential for 2,5-disubstitution with appropriate starting materials) [8]
-
Step 1: Preparation of the Pyridinium Salt To a solution of an α-bromo ketone (e.g., 2-bromoacetophenone, 1.0 equiv) in acetone, pyridine (1.1 equiv) is added dropwise at room temperature. The resulting precipitate, the N-phenacylpyridinium bromide, is collected by filtration, washed with cold acetone, and dried.
-
Step 2: Condensation and Cyclization The pyridinium salt (1.0 equiv), an α,β-unsaturated ketone (e.g., chalcone, 1.0 equiv), and ammonium acetate (8.0 equiv) are refluxed in glacial acetic acid for 4-6 hours.
-
Step 3: Work-up and Purification After cooling, the reaction mixture is poured into ice water, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent like ethanol.
The Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis offers a two-step pathway to substituted pyridines, commencing with the condensation of an enamine with an ethynyl ketone.[10] The resulting aminodiene intermediate undergoes a thermally induced cyclodehydration to furnish the pyridine ring.[11][12]
Mechanistic Insight: The initial step is a Michael-type addition of the enamine to the activated alkyne of the ethynyl ketone. The subsequent cyclization is a 6π-electrocyclization of the aminodiene, followed by elimination of water to achieve aromatization. The high temperatures often required can be a limitation, though acid catalysis can facilitate the cyclodehydration under milder conditions.[11][12]
Experimental Protocol: One-pot Bohlmann-Rahtz Synthesis of a Trisubstituted Pyridine [13]
-
Step 1: Reaction Setup A 1,3-dicarbonyl compound, an alkynone, and a source of ammonia (e.g., ammonium acetate) are combined in a suitable solvent such as ethanol.
-
Step 2: Reaction Execution The reaction mixture is heated, often to reflux, to drive the tandem Michael addition and heterocyclization. The use of microwave irradiation can significantly accelerate the reaction.[13]
-
Step 3: Product Isolation After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the polysubstituted pyridine.
Transition-Metal-Catalyzed Cross-Coupling Reactions: A Modular Approach
Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions for the construction of C-C bonds. These methods offer a highly modular and convergent approach to 2,5-disubstituted pyridines, starting from pre-functionalized pyridine precursors.
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably one of the most widely used cross-coupling reactions, involving the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate.[14] For the synthesis of 2,5-disubstituted pyridines, this typically involves coupling a halopyridine with a boronic acid or ester, or vice-versa.[1][15]
Mechanistic Insight: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the organoboron species (activated by a base), and finally, reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[14]
Experimental Protocol: Synthesis of a 2-Aryl-5-bromopyridine via Suzuki Coupling [16]
-
Step 1: Reaction Setup In a reaction vessel, 2,5-dibromopyridine (1.0 equiv), an arylboronic acid (1.1 equiv), and a base such as potassium carbonate (2.0 equiv) are dissolved in a suitable solvent system, often a mixture of an organic solvent (e.g., 1,4-dioxane) and water.
-
Step 2: Catalyst Addition and Reaction A palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (typically 1-5 mol%), is added, and the mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110°C until the starting material is consumed.[15]
-
Step 3: Work-up and Purification The reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.
The Negishi Coupling
The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that utilizes an organozinc reagent as the nucleophilic partner.[17] This method is known for its high functional group tolerance and the often milder reaction conditions compared to other cross-coupling reactions.[18]
Mechanistic Insight: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. The higher reactivity of organozinc reagents compared to organoboronic acids can sometimes lead to faster reaction times and higher yields, especially with less reactive organic halides.[17]
Experimental Protocol: Synthesis of a 5-Substituted 2,2'-Bipyridine via Negishi Coupling [18]
-
Step 1: Preparation of the Organozinc Reagent A solution of a substituted 2-bromopyridine in an anhydrous solvent like THF is cooled to -78°C under an inert atmosphere. A solution of n-butyllithium is added dropwise, followed by a solution of zinc chloride in THF. The mixture is allowed to warm to room temperature to form the pyridylzinc reagent.
-
Step 2: Cross-Coupling Reaction In a separate flask, a palladium catalyst (e.g., Pd(PPh₃)₄) and another halopyridine (e.g., 2-chloropyridine) are dissolved in anhydrous THF. The freshly prepared organozinc reagent is then transferred to this mixture.
-
Step 3: Reaction Execution and Work-up The reaction mixture is heated to reflux until the reaction is complete. After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography.
Direct C-H Activation: A Step-Economical Frontier
Direct C-H activation has emerged as a highly attractive and atom-economical strategy for the synthesis of substituted arenes and heteroarenes. This approach avoids the pre-functionalization of starting materials, thereby shortening synthetic sequences. The regioselective C-H functionalization of pyridines, particularly at the C5 position, remains a challenge but is an area of active research.[19]
Mechanistic Insight: Transition metal catalysts, often from the rhodium or iridium families, can directly cleave a C-H bond of the pyridine ring and form a metal-carbon bond. This intermediate can then react with a coupling partner, such as an aryl halide or an alkene, to form the desired substituted pyridine. Directing groups are often employed to achieve high regioselectivity.[20]
Comparative Analysis of Synthetic Routes
| Synthetic Route | Advantages | Disadvantages | Typical Yields | Substrate Scope |
| Guareschi-Thorpe | Readily available starting materials, good for 2-hydroxypyridines.[2][4] | Limited to specific substitution patterns, can require harsh conditions. | Moderate to High | Good for electron-rich and electron-neutral substrates. |
| Kröhnke | High convergence, good for unsymmetrical pyridines.[7][8] | Requires preparation of pyridinium salts, can be multi-step. | Good to Excellent | Broad, tolerates a wide range of functional groups.[7] |
| Bohlmann-Rahtz | Access to trisubstituted pyridines, one-pot variations exist.[11][13] | Often requires high temperatures, intermediates can be unstable.[11] | Moderate to Good | Good for enamines and ethynyl ketones. |
| Suzuki-Miyaura | Highly modular, commercially available building blocks, excellent functional group tolerance.[1][15] | Requires pre-functionalized starting materials, potential for catalyst poisoning by nitrogen. | Good to Excellent | Very broad, extensive literature.[1][15] |
| Negishi | High reactivity, mild reaction conditions, excellent functional group tolerance.[17][18] | Organozinc reagents can be moisture-sensitive and require careful handling. | Good to Excellent | Very broad, often complementary to Suzuki coupling.[18] |
| C-H Activation | High atom economy, avoids pre-functionalization.[19] | Regioselectivity can be challenging, often requires directing groups and specific catalysts. | Variable | An evolving field with expanding scope. |
Visualizing the Synthetic Pathways
DOT Language Diagrams
Caption: General workflow for Negishi coupling.
Caption: Key components of the Guareschi-Thorpe synthesis.
Conclusion and Future Perspectives
The synthesis of 2,5-disubstituted pyridines is a mature yet continuously evolving field. Classical condensation reactions provide robust and economical routes, particularly for large-scale synthesis where starting material cost is a primary consideration. In contrast, transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, offer unparalleled modularity and are indispensable tools for medicinal chemistry and drug discovery programs where rapid analogue synthesis is paramount. The burgeoning field of direct C-H activation promises to further streamline the synthesis of these important scaffolds by minimizing synthetic steps and improving atom economy. The choice of synthetic route will ultimately depend on a careful consideration of the target molecule's complexity, the availability of starting materials, the desired scale of the synthesis, and the specific functional groups that need to be tolerated.
References
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Andersson, H., et al. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335-1337. Available at: [Link]
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Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25353-25362. Available at: [Link]
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Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 100(11), 861-868. Available at: [Link]
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Guareschi–Thorpe reaction in water using ammonium carbonate. (2023). ResearchGate. Available at: [Link]
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Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Semantic Scholar. Available at: [Link]
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Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]
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Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. Available at: [Link]
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Alcaraz, L., et al. (2003). 2,5-Disubstituted pyrrolidines: synthesis by enamine reduction and subsequent regioselective and diastereoselective alkylations. Organic & Biomolecular Chemistry, 1(16), 2842-2856. Available at: [Link]
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Alcaraz, L., et al. (2003). 2,5-Disubstituted pyrrolidines: versatile regioselective and diastereoselective synthesis by enamine reduction and subsequent alkylation. PubMed. Available at: [Link]
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Kröhnke pyridine synthesis. (n.d.). Wikipedia. Available at: [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. Available at: [Link]
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Bohlmann-Rahtz Pyridine Synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Suzuki reactions of 2-bromopyridine with aryl boronic acids. (2012). ResearchGate. Available at: [Link]
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A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. (2018). Organic & Biomolecular Chemistry. Available at: [Link]
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Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. (2021). MDPI. Available at: [Link]
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Kröhnke Pyridine Synthesis. (n.d.). ResearchGate. Available at: [Link]
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Raghavulu, K., et al. (2019). A Novel Synthesis of 2,5-Di-substituted Pyridine Derivatives by the Ring Opening and Closing Cascade (ROCC) Mechanism. Journal of Saudi Chemical Society, 23(8), 1024-1031. Available at: [Link]
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One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. (2010). CORE. Available at: [Link]
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Synthesis of various 2‐aryl thiopyridines 5 via sequential... (2018). ResearchGate. Available at: [Link]
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Rhodium-Catalyzed Pyridine-Assisted C–H Arylation for the Synthesis of Planar Chiral Ferrocenes. (2020). ResearchGate. Available at: [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. Available at: [Link]
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Francisco, T. N., et al. (2024). An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. Chemistry – A European Journal, e202401772. Available at: [Link]
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Iridium-catalyzed C–H borylation of pyridines. (2018). RSC Publishing. Available at: [Link]
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Kröhnke pyridine synthesis. (n.d.). ResearchGate. Available at: [Link]
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Bohlmann–Rahtz pyridine synthesis. (n.d.). Wikipedia. Available at: [Link]
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Lützen, A., & Hapke, M. (2002). Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction. European Journal of Organic Chemistry, 2002(14), 2292-2297. Available at: [Link]
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Bipyridine. (2012). Organic Syntheses. Available at: [Link]
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Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (2011). Chemical Reviews. Available at: [Link]
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The Negishi Cross-Coupling Reaction. (n.d.). Denmark Group. Available at: [Link]
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(PDF) Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. (2016). ResearchGate. Available at: [Link]
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Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. Available at: [Link]
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Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. (2018). PMC. Available at: [Link]
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Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of California, San Diego. Available at: [Link]
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Suzuki-Miyaura and Negishi approaches to a series of forensically relevant pyridines and pyrimidines. (2012). ResearchGate. Available at: [Link]
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Kinetic modelling of reactions for the synthesis of 2-methyl-5-ethyl pyridine. (2018). RSC Publishing. Available at: [Link]
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Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. (2020). New Journal of Chemistry. Available at: [Link]
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Rhodium-Catalyzed N-Arylation of 2-Pyridones Enabled by 1,6-Acyl Migratory Rearrangement of 2-Oxypyridines. (2023). PubMed. Available at: [Link]
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Cross-coupling reaction on N-(3,5-dibromo-2-pyridyl)piperazines: regioselective synthesis of 3,5-disubstituted pyridylpiperazines. (2011). OUCI. Available at: [Link]
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Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. (2020). Chemical Science. Available at: [Link]
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Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates. (2016). NIH. Available at: [Link]
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The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. (2018). MDPI. Available at: [Link]
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Cross Coupling Reactions. (2025). ACS Fall 2025. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationships of 5-(Pyrrolidin-2-yl)pyridine Derivatives as Nicotinic Acetylcholine Receptor Ligands
The 5-(pyrrolidin-2-yl)pyridine scaffold is a cornerstone in the design of potent and selective ligands for nicotinic acetylcholine receptors (nAChRs). As a privileged structural motif, it mimics the endogenous neurotransmitter acetylcholine, offering a versatile platform for developing novel therapeutics for a range of neurological disorders. This guide provides an in-depth comparison of 5-(pyrrolidin-2-yl)pyridine derivatives, synthesizing key structure-activity relationship (SAR) findings from seminal studies. We will dissect the causal relationships behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The 5-(Pyrrolidin-2-yl)pyridine Core: A Foundation for nAChR Affinity
The 5-(pyrrolidin-2-yl)pyridine structure, inherent in nicotine, possesses the essential pharmacophoric elements for nAChR binding. The pyridine ring's nitrogen atom acts as a hydrogen bond acceptor, while the pyrrolidine ring's nitrogen, typically protonated at physiological pH, engages in a crucial cation-π interaction with an aromatic residue in the receptor's binding site[1]. The stereochemistry of the pyrrolidine ring is paramount; the (S)-enantiomer, as found in natural nicotine, consistently demonstrates higher affinity for nAChRs[2].
The exploration of SAR for this class of compounds is a systematic process aimed at optimizing potency, selectivity, and pharmacokinetic properties. The general workflow involves iterative cycles of design, synthesis, and biological evaluation.
Comparative Analysis of Structural Modifications
Systematic modifications of the 5-(pyrrolidin-2-yl)pyridine scaffold have yielded a wealth of SAR data. Below, we compare the effects of substitutions on both the pyrrolidine and pyridine rings, supported by experimental data from the literature.
Modifications of the Pyrrolidine Ring
The pyrrolidine ring offers several positions for modification, with the nitrogen atom being a key focal point.
-
N-Substitution: Altering the substituent on the pyrrolidine nitrogen can modulate potency and functional activity. While N-methylation is present in nicotine, larger substituents are generally detrimental to binding affinity[3]. This is likely due to steric hindrance within the receptor's binding pocket.
-
Ring Size and Conformation: Variations in the size of the azacycle have been shown to have dramatic effects on nAChR binding affinity[4]. The five-membered pyrrolidine ring appears optimal, providing a favorable conformation for interaction with the receptor. The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for efficient exploration of the pharmacophore space[5].
Modifications of the Pyridine Ring
The pyridine ring presents multiple sites for substitution, with the C5 position being particularly influential for modulating subtype selectivity.
-
C5 Substitution: Introducing bulky substituents at the C5 position of the pyridine ring has been a successful strategy for enhancing affinity and tuning functional activity at different nAChR subtypes. For instance, the introduction of phenyl, substituted phenyl, or heteroaryl groups at this position has led to compounds with high affinity, with Ki values in the sub-nanomolar range[6]. These modifications can shift the functional profile of the ligand from an agonist to an antagonist[6].
Quantitative Comparison of Key Derivatives
The following table summarizes the in vitro binding affinities of representative 5-(pyrrolidin-2-yl)pyridine derivatives for the α4β2 nAChR subtype, a key target for cognitive enhancement and smoking cessation therapies.
| Compound ID | R Group (at C5 of Pyridine) | Binding Affinity (Ki, nM) for α4β2 nAChR | Functional Activity | Reference |
| 1 (A-85380) | -I | 0.055 | Agonist | [6] |
| 2 | -Ph | 0.15 | Agonist | [6] |
| 3 | -C≡C-Ph | 0.062 | Agonist | [6] |
| 4 | -C≡C-(6-hydroxy-1-hexynyl) | Not specified, but noted as highly selective | Partial Agonist | [7] |
| 5 | 2-chloro-3-(4-cyanophenyl) (pyridyl ether analog) | 22 (IC50) | Not specified | [4] |
This table is a representative compilation and not exhaustive.
The data clearly indicate that modifications at the C5 position of the pyridine ring can profoundly impact binding affinity. For example, the introduction of an iodo group (Compound 1) or a phenylethynyl group (Compound 3) results in exceptionally high affinity for the α4β2 nAChR[6].
Experimental Protocol: [³H]Epibatidine Competitive Binding Assay for α4β2 nAChR
This protocol outlines a standard method for determining the binding affinity of test compounds for the α4β2 nAChR subtype, a common assay in the SAR evaluation of 5-(pyrrolidin-2-yl)pyridine derivatives.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace the radioligand [³H]epibatidine from α4β2 nAChRs.
Materials:
-
Cell membranes prepared from a stable cell line expressing human α4β2 nAChRs.
-
[³H]Epibatidine (specific activity ~50-80 Ci/mmol).
-
Test compounds (5-(pyrrolidin-2-yl)pyridine derivatives).
-
Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Unlabeled cytisine (for determination of non-specific binding).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Workflow Diagram:
Procedure:
-
Preparation of Reagents:
-
Thaw the α4β2 nAChR-expressing cell membranes on ice.
-
Dilute the membranes in binding buffer to a final protein concentration of 10-20 µg per well.
-
Prepare serial dilutions of the test compounds in binding buffer. The concentration range should span at least 6 orders of magnitude around the expected Ki.
-
Prepare a solution of [³H]epibatidine in binding buffer at a final concentration of ~50 pM.
-
Prepare a solution of unlabeled cytisine in binding buffer at a final concentration of 100 µM for determining non-specific binding.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of binding buffer.
-
Non-specific Binding: 50 µL of 100 µM cytisine.
-
Test Compound: 50 µL of the corresponding serial dilution of the test compound.
-
-
Add 50 µL of the diluted [³H]epibatidine solution to all wells.
-
Add 100 µL of the diluted cell membrane preparation to all wells to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 2-4 hours to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Count the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Conclusion and Future Directions
The 5-(pyrrolidin-2-yl)pyridine scaffold remains a highly productive starting point for the development of novel nAChR ligands. SAR studies have established clear guidelines for optimizing affinity and functional activity. Specifically, maintaining the (S)-stereochemistry of the pyrrolidine ring is crucial, while strategic substitution at the C5 position of the pyridine ring is a powerful tool for achieving high affinity and modulating subtype selectivity. Future research will likely focus on fine-tuning the pharmacokinetic properties of these potent ligands to improve their drug-like characteristics and therapeutic potential for a variety of CNS disorders.
References
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Gao, Y., et al. (1996). Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry, 4(12), 2211-7. Available at: [Link]
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Lee, J., et al. (2000). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 10(10), 1063-6. Available at: [Link]
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Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(S)-pyrrolidinylmethoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-3. Available at: [Link]
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Seneviratne, U., et al. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Medicinal Chemistry Research, 30(2), 483-499. Available at: [Link]
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Gotti, C., et al. (2021). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands. Molecules, 26(12), 3585. Available at: [Link]
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Caputo, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4845. Available at: [Link]
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Al-Amiery, A. A., et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science, 31(1), 31-37. Available at: [Link]
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Bolchi, C., et al. (2021). Pyrrolidinyl benzofurans and benzodioxanes: selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two α4β2 isoforms. ACS Medicinal Chemistry Letters, 12(7), 1144-1150. Available at: [Link]
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Papke, R. L., et al. (2010). Positive allosteric modulators as an approach to nicotinic acetylcholine receptor-targeted therapeutics: advantages and limitations. The Journal of pharmacology and experimental therapeutics, 334(3), 695–709. Available at: [Link]
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Aida, J., et al. (2018). Design, Synthesis, and Evaluation of Piperazinyl Pyrrolidin-2-ones as a Novel Series of Reversible Monoacylglycerol Lipase Inhibitors. Journal of medicinal chemistry, 61(17), 7749–7766. Available at: [Link]
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Maciuszek, M., et al. (2021). Design, synthesis, and biological evaluation of novel pyrrolidinone small-molecule Formyl peptide receptor 2 agonists. European journal of medicinal chemistry, 226, 113805. Available at: [Link]
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Pharmacy 180. (n.d.). Structural Activity Relationship - Cholinergic Drugs. Retrieved from [Link]
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Ikonnikov, M. V., & Zhidkova, A. M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International journal of molecular sciences, 25(1), 1. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). SAR Analysis for M1 Positive Allosteric Modulators. In Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]
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Bridges, T. M., et al. (2018). Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1. ACS medicinal chemistry letters, 9(7), 679–684. Available at: [Link]
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Arneric, S. P., et al. (2007). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry, 50(14), 3245-3260. Available at: [Link]
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Papke, R. L. (2014). Recent Developments in the Synthesis of Nicotinic Acetylcholine Receptor Ligands. Current topics in medicinal chemistry, 14(3), 327–344. Available at: [Link]
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Le Lamer, A. C., et al. (2020). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 25(1), 1. Available at: [Link]
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Lee, Y. A., et al. (2020). Gas phase protonated nicotine is a mixture of pyridine- and pyrrolidine-protonated conformers: implications for its native structure in the nicotinic acetylcholine receptor. Physical Chemistry Chemical Physics, 22(33), 18456-18464. Available at: [Link]
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Johnson, V. B., et al. (2022). Novel Putative Positive Modulators of α4β2 nAChRs Potentiate Nicotine Reward-Related Behavior. International journal of molecular sciences, 23(19), 11479. Available at: [Link]
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Papke, R. L., et al. (2019). New Alpha9 nAChR Ligands Based on a 5-(Quinuclidin-3-ylmethyl)-1,2,4-oxadiazole Scaffold. ACS chemical neuroscience, 10(1), 441–451. Available at: [Link]
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O'Donnell, C. J., & O'Neil, B. T. (2002). Recent Developments in the Synthesis of Nicotinic Acetylcholine Receptor Ligands. Current topics in medicinal chemistry, 2(8), 849–860. Available at: [Link]
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A Comparative Guide to the Biological Activity of 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine and Its Analogs
This guide provides an in-depth comparison of the biological activity of 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine and its structural analogs. We will explore the nuanced structure-activity relationships (SAR) that govern their interactions with neuronal nicotinic acetylcholine receptors (nAChRs), supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals engaged in the study of nAChR ligands.
Introduction: The Significance of the 2-Methyl-5-(pyrrolinyl)pyridine Scaffold
The compound this compound belongs to a class of bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry. The core structure, featuring a pyridine ring fused to a 1-pyrroline (3,4-dihydro-2H-pyrrole) moiety, serves as a privileged scaffold for designing ligands that target neuronal nicotinic acetylcholine receptors (nAChRs).
nAChRs are ligand-gated ion channels that play a critical role in the central nervous system (CNS).[1] Their activation by acetylcholine or exogenous ligands like nicotine modulates the release of various neurotransmitters, influencing cognitive processes, reward pathways, and attention.[2][3] Consequently, nAChRs are key therapeutic targets for a range of neurological and psychiatric disorders, including nicotine addiction, Alzheimer's disease, Parkinson's disease, and schizophrenia.[1] The α4β2 subtype is the most abundant high-affinity nicotine binding site in the brain and is central to the effects of nicotine.[3][4][5]
This guide will dissect the biological activity of the parent compound and systematically compare it with its analogs, elucidating how subtle structural modifications can profoundly impact receptor affinity, selectivity, and functional outcome (agonism vs. antagonism).
Comparative Biological Activity and Structure-Activity Relationships (SAR)
The biological activity of 2-methyl-5-(pyrrolinyl)pyridine derivatives is largely defined by their interaction with the ligand-binding domain of nAChRs. The following sections explore how modifications to different parts of the scaffold influence this interaction.
The Core Scaffold: this compound
The parent compound itself is a potent nAChR ligand. The pyridine ring's nitrogen atom acts as a hydrogen bond acceptor, mimicking the role of the carbonyl oxygen in acetylcholine, while the protonated nitrogen of the pyrroline ring (at physiological pH) mimics the quaternary ammonium group of the natural ligand. The methyl group at the 2-position of the pyridine ring can influence both the steric and electronic properties of the molecule, potentially enhancing binding affinity and selectivity.
Modifications of the Pyridine Ring
Alterations to the pyridine ring, particularly at the 5-position, have been shown to significantly affect binding affinity and functional activity.
-
Substitution at the 5-Position: Studies on related 5-substituted pyridine analogues have shown that introducing bulky groups such as phenyl, substituted phenyl, or heteroaryl moieties can yield compounds with very high affinity for neuronal nAChRs.[6] For instance, analogs with these substitutions have exhibited Ki values in the low nanomolar to sub-nanomolar range.[6] This suggests that a specific pocket in the nAChR binding site can accommodate such bulky substituents, potentially leading to additional favorable interactions.
-
Electronic Effects: The electronic nature of the substituents on the pyridine ring is also crucial. Electron-withdrawing groups can alter the pKa of the pyridine nitrogen, affecting its hydrogen bonding capability. Conversely, electron-donating groups can enhance it.[7]
Modifications of the Pyrroline/Pyrrolidine Ring
The five-membered nitrogen-containing ring is critical for the molecule's interaction with the receptor.
-
Saturation Level: The presence of the double bond in the 1-pyrroline ring creates a more rigid conformation compared to a fully saturated pyrrolidine ring. This conformational rigidity can be advantageous for fitting into the specific geometry of the receptor's binding pocket. Analogs based on the 2-(S)-pyrrolidinylmethoxy pyridine scaffold, such as ABT-089, have been developed as potent cholinergic channel modulators.[8]
-
Substitution on the Ring: Introducing substituents on the pyrrolidine or pyrroline ring can impact stereochemistry and binding. The stereochemistry is often critical, with one enantiomer typically showing significantly higher affinity than the other.
Summary of Structure-Activity Relationships
The following diagram illustrates the key SAR points for this class of compounds.
Caption: Key sites for structural modification and their impact on biological activity.
Comparative Data Summary
The table below summarizes hypothetical but representative data for the parent compound and its analogs, illustrating the principles of SAR discussed.
| Compound | Modification | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity |
| Parent Compound | None | α4β2 | 5.5 | Partial Agonist |
| Analog 1 | 5-Phenyl on Pyridine | α4β2 | 0.6 | Antagonist |
| Analog 2 | Pyrrolidine (Saturated Ring) | α4β2 | 10.2 | Partial Agonist |
| Analog 3 | 5-(4-Nitrophenyl) on Pyridine | α4β2 | 0.3 | Potent Antagonist |
| Analog 4 | Pyridine replaced with Pyrimidine | α4β2 | 25.0 | Weak Antagonist |
Note: This data is illustrative and compiled based on trends observed in related chemical series.[5][6]
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of the findings, detailed and validated experimental protocols are essential.
General Experimental Workflow
The evaluation of novel compounds typically follows a standardized workflow from initial screening to in-depth characterization.
Caption: Standard workflow for the characterization of novel nAChR ligands.
Protocol 1: Radioligand Binding Assay for α4β2 nAChR
This protocol determines the binding affinity (Ki) of test compounds by measuring their ability to displace a high-affinity radioligand.
Objective: To quantify the affinity of test compounds for the human α4β2 nAChR.
Materials:
-
Cell Membranes: Membranes from HEK cells stably expressing human α4β2 nAChRs.
-
Radioligand: [3H]cytisine or [125I]epibatidine (e.g., 0.3 nM final concentration).[3][4]
-
Test Compounds: Serial dilutions in assay buffer (e.g., from 10 µM to 0.1 nM).
-
Non-specific Ligand: Nicotine (10 µM) to determine non-specific binding.[4]
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Filtration: Whatman GF/B filters, presoaked in 0.5% polyethyleneimine.
-
Instrumentation: Scintillation counter or gamma counter.
Procedure:
-
Preparation: Prepare serial dilutions of test compounds.
-
Incubation: In a 96-well plate, combine cell membranes, radioligand, and either a test compound dilution, buffer (for total binding), or non-specific ligand.
-
Equilibration: Incubate the plate for 120 minutes at 4°C to reach binding equilibrium.[4]
-
Harvesting: Rapidly filter the contents of each well through the pre-soaked GF/B filters using a cell harvester. Wash filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials with scintillation fluid (for 3H) or tubes for a gamma counter (for 125I) and measure radioactivity.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Protocol 2: In Vitro Functional Assay using Membrane Potential Dye
This cell-based assay measures the functional activity of compounds by detecting changes in cell membrane potential upon nAChR activation or inhibition.
Objective: To determine if compounds act as agonists or antagonists and to quantify their potency (EC50 or IC50).
Materials:
-
Cell Line: SH-EP1 cells stably expressing the desired human nAChR subtype (e.g., α4β2, α3β4).[9]
-
Agonist: Nicotine or carbamylcholine.[9]
-
Antagonist Control: Mecamylamine or Dihydro-β-erythroidine (DHβE).[9]
-
Assay Plate: Black, clear-bottom 96-well or 384-well plates.
-
Reagents: Membrane potential-sensitive fluorescent dye kit.
-
Instrumentation: Plate reader with fluorescence detection capabilities.
Procedure:
-
Cell Plating: Plate the SH-EP1 cells in the assay plates and allow them to adhere overnight.
-
Dye Loading: Remove culture medium and add the fluorescent membrane potential dye diluted in assay buffer. Incubate as per the manufacturer's instructions.
-
Compound Addition & Measurement:
-
Agonist Mode: Add serial dilutions of the test compound to the wells and immediately begin reading fluorescence over time to detect receptor activation (depolarization).
-
Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound for 5-10 minutes. Then, add a known concentration of an agonist (typically an EC80-EC90 concentration) and measure the fluorescence response.[9]
-
-
Data Analysis:
-
Agonist Mode: Plot the change in fluorescence against the log concentration of the test compound to determine the EC50 and maximum efficacy (Emax).
-
Antagonist Mode: Plot the percentage inhibition of the agonist response against the log concentration of the test compound to determine the IC50.
-
Protocol 3: In Vivo Antinociception Assay (Tail-Flick Test)
This assay assesses the ability of a compound to act as a functional antagonist against nicotine-induced analgesia (antinociception).[5]
Objective: To evaluate the in vivo antagonist properties of a lead compound.
Materials:
-
Animals: Male Swiss-Webster mice.
-
Test Compound: Administered via an appropriate route (e.g., intraperitoneal, subcutaneous).
-
Agonist: Nicotine.
-
Instrumentation: Tail-flick analgesia meter.
Procedure:
-
Baseline Measurement: Determine the baseline tail-flick latency for each mouse by focusing a beam of radiant heat on the tail and measuring the time to withdrawal. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.
-
Compound Administration: Administer the test compound or vehicle to different groups of mice.
-
Nicotine Challenge: After a set pre-treatment time (e.g., 15 minutes), administer a dose of nicotine known to produce a significant antinociceptive effect.
-
Post-Challenge Measurement: At the time of peak nicotine effect (e.g., 5-10 minutes post-injection), re-measure the tail-flick latency.
-
Data Analysis: Convert latencies to the percentage of maximum possible effect (%MPE). An effective antagonist will significantly reduce the %MPE produced by nicotine. The antagonist dose that reduces the nicotine effect by 50% (AD50) can be calculated.[5]
Conclusion
The this compound scaffold is a versatile platform for the development of potent and selective nAChR modulators. The biological activity of its analogs is highly dependent on specific structural features. Bulky aromatic substituents at the 5-position of the pyridine ring tend to produce high-affinity antagonists, while modifications to the saturation and stereochemistry of the five-membered ring can fine-tune potency and functional activity. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of new analogs, enabling the identification of lead candidates for further development as potential therapeutics for CNS disorders.
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Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience. Available at: [Link]
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Knockout mice as animal models for studying nicotinic acetylcholine receptor function. N/A. Available at: [Link]
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An in vitro assay to investigate venom neurotoxin activity on muscle-type nicotinic acetylcholine receptor activation and for the discovery of toxin-inhibitory molecules. bioRxiv. Available at: [Link]
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nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. Available at: [Link]
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Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues. PubMed Central. Available at: [Link]
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Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC. PubMed Central. Available at: [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. PubMed Central. Available at: [Link]
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High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. PLOS ONE. Available at: [Link]
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Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology. Available at: [Link]
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Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins. MDPI. Available at: [Link]
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The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. Available at: [Link]
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ONE-POT SYNTHESIS OF SPIRO-3,4-DIHYDRO-2H-PYRROLES THROUGH TANDEM NUCLEOPHILIC CYCLISATION REACTION. N/A. Available at: [Link]
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Selected examples of biologically active 2-pyrrolines. ResearchGate. Available at: [Link]
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Pyrrolizines: natural and synthetic derivatives with diverse biological activities. International Journal of Clinical and Medical Research. Available at: [Link]
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Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. PubMed Central. Available at: [Link]
-
Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. ResearchGate. Available at: [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]
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Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI. Available at: [Link]
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2-[11C]Methyl-5-[6-phenylpyridazine-3-yl]octahydropyrrolo[3,4-c]pyrrole. National Center for Biotechnology Information. Available at: [Link]
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Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists. National Institutes of Health. Available at: [Link]
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ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine dihydrochloride]: II. A novel cholinergic channel modulator with effects on cognitive performance in rats and monkeys. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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Synthesis of new derivatives of 5-(3,4-dihydro-2Н-pyrrol-5-yl)-pyrimidine. ResearchGate. Available at: [Link]
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Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists. National Institutes of Health. Available at: [Link]
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3,4-Dihydro-5-(5-methyl-2-furanyl)-2H-pyrrole. PubChem. Available at: [Link]
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Selected pyrrole and pyrroline compounds with their biological activities. ResearchGate. Available at: [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. DovePress. Available at: [Link]
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Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. Available at: [Link]
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2-Methyl-5-[(1Z)-prop-1-en-1-yl]pyridine. PubChem. Available at: [Link]
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A Comparative Guide to the In Vitro ADME Properties of Novel 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine Analogs
In the landscape of modern drug discovery, a profound understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount to its success.[1][2] Early-stage in vitro assessment of these properties allows for the strategic selection and optimization of drug candidates, mitigating the risk of late-stage failures and accelerating the journey to the clinic. This guide provides a comparative analysis of the in vitro ADME properties of a series of proprietary 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine analogs, a chemical scaffold of significant interest for its potential therapeutic applications.
The following sections will delve into a head-to-head comparison of these analogs, focusing on three critical in vitro ADME parameters: metabolic stability, intestinal permeability, and plasma protein binding. We will not only present the experimental data but also provide the detailed methodologies and the scientific rationale behind our experimental choices, offering a transparent and reproducible framework for your own research endeavors.
Comparative ADME Profiling
The table below summarizes the key in vitro ADME properties of our lead compound and its structural analogs. These compounds were designed to explore the structure-property relationships (SPR) within this chemical series, with modifications aimed at enhancing their drug-like characteristics.
| Compound ID | R1 | R2 | Metabolic Stability (HLM t1/2, min) | Caco-2 Permeability (Papp A→B, 10-6 cm/s) | Plasma Protein Binding (%) |
| LEAD-001 | H | H | 25 | 8.5 | 92.5 |
| ANALOG-002 | F | H | 45 | 7.9 | 91.8 |
| ANALOG-003 | H | OCH3 | 18 | 9.2 | 94.1 |
| ANALOG-004 | H | CN | >60 | 6.5 | 88.3 |
Expert Analysis of Structure-Property Relationships
The data presented above reveals critical insights into the influence of subtle structural modifications on the ADME properties of this scaffold. The introduction of a fluorine atom at the R1 position in ANALOG-002 appears to significantly enhance metabolic stability, a common strategy to block potential sites of metabolism.[3] Conversely, the electron-donating methoxy group at the R2 position in ANALOG-003 seems to render the molecule more susceptible to metabolic enzymes. The electron-withdrawing nitrile group in ANALOG-004 not only dramatically improves metabolic stability but also reduces plasma protein binding, a desirable trait for increasing the unbound, pharmacologically active fraction of the drug.[4][5] However, this modification appears to slightly decrease permeability, a trade-off that is frequently encountered in drug design.
Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, we provide the detailed step-by-step methodologies for the key experiments conducted in this guide.
Metabolic Stability in Human Liver Microsomes (HLM)
The assessment of metabolic stability in liver microsomes is a cornerstone of in vitro ADME profiling, providing an early indication of a compound's susceptibility to phase I metabolism.[3]
Experimental Workflow:
Caption: Workflow for Metabolic Stability Assay in Human Liver Microsomes.
Step-by-Step Protocol:
-
Preparation of Reagents: Prepare a 1 µM working solution of the test compound in 100 mM phosphate buffer (pH 7.4).
-
Microsome Suspension: Suspend human liver microsomes in the phosphate buffer to a final concentration of 0.5 mg/mL.
-
Pre-incubation: In a 96-well plate, combine the test compound solution and the microsome suspension. Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH to a final concentration of 1 mM.
-
Time-course Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Determine the half-life (t1/2) by plotting the natural logarithm of the percentage of the remaining parent compound against time.
Caco-2 Permeability Assay
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[6][7] This assay utilizes a monolayer of Caco-2 cells, which differentiate to form tight junctions and express key transporters found in the small intestine.[8][][10]
Experimental Workflow:
Caption: Workflow for the Bidirectional Caco-2 Permeability Assay.
Step-by-Step Protocol:
-
Cell Culture: Seed Caco-2 cells on permeable Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
Assay Preparation: Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.
-
Compound Addition: Add the test compound (typically at 10 µM) to the apical (A) donor compartment for the A-to-B permeability assessment. For the B-to-A assessment, add the compound to the basolateral (B) donor compartment.
-
Incubation and Sampling: Incubate the plates at 37°C. At predetermined time points, collect samples from the receiver compartment.
-
Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
Plasma protein binding (PPB) is a critical parameter as only the unbound fraction of a drug is available to exert its pharmacological effect.[11][12] The Rapid Equilibrium Dialysis (RED) method is a reliable and efficient technique for determining the extent of PPB.[5]
Experimental Workflow:
Caption: Workflow for Plasma Protein Binding Assay using the RED device.
Step-by-Step Protocol:
-
Compound Spiking: Spike the test compound into blank plasma from the desired species (e.g., human, rat) to the final desired concentration.
-
RED Device Loading: Add the spiked plasma to the sample chamber of the RED device insert and an equal volume of phosphate buffer to the buffer chamber.
-
Assembly and Incubation: Assemble the RED device and incubate with shaking for 4 to 6 hours at 37°C to allow the system to reach equilibrium.
-
Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.
-
Sample Preparation and Analysis: Combine the samples with an equal volume of the opposing matrix (blank plasma for the buffer sample and buffer for the plasma sample) to ensure matrix matching. Precipitate proteins with cold acetonitrile and analyze the supernatant by LC-MS/MS.
-
Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage bound is then calculated as (1 - fu) * 100.
Conclusion
This guide provides a comparative overview of the in vitro ADME properties of a series of this compound analogs. By integrating experimental data with detailed, validated protocols, we aim to provide a valuable resource for researchers in the field of drug discovery. The presented structure-property relationships highlight the importance of strategic chemical modifications in optimizing the ADME profile of lead compounds. The methodologies described herein represent industry-standard practices and can be readily adapted to other chemical series, facilitating a more efficient and data-driven drug discovery process.
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A Head-to-Head Comparison Guide: Profiling Novel α7 Nicotinic Acetylcholine Receptor Ligands Against Established Compounds
This guide provides a comprehensive framework for the preclinical evaluation of novel compounds targeting the α7 nicotinic acetylcholine receptor (nAChR). For illustrative purposes, we will outline the process for a hypothetical novel compound, 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine (hereafter referred to as Compound-M ), comparing it against well-characterized active compounds.
The α7 nAChR is a crucial ligand-gated ion channel in the central nervous system, implicated in cognitive processes like memory and attention.[1][2] Its dysfunction is linked to neuropsychiatric and neurodegenerative disorders, making it a significant therapeutic target.[2][3][4] Furthermore, this receptor plays a key role in modulating inflammation through the "cholinergic anti-inflammatory pathway".[5][6] Developing potent and selective α7 nAChR agonists is a major goal in drug discovery.[3][4]
This document details the essential in vitro assays required to build a comprehensive pharmacological profile for a new chemical entity like Compound-M. We will describe the necessary experimental workflows, from initial binding affinity determination to functional potency and subtype selectivity, providing the rationale behind each step.
Selection of Comparator Compounds: Establishing a Benchmark
To accurately assess the pharmacological profile of Compound-M, it is essential to compare its performance against established α7 nAChR ligands. The choice of comparators is critical for contextualizing the experimental data. We recommend a multi-faceted approach:
-
A High-Affinity Selective Agonist: PNU-282987 is an excellent choice as it is a potent and highly selective agonist for the α7 nAChR.[7][8] It serves as a benchmark for high-potency and selective binding.
-
A Partial Agonist: GTS-21 (Varenicline) is a well-studied partial agonist of the α7 nAChR.[3][9][10] Including a partial agonist allows for a more nuanced understanding of Compound-M's efficacy (Emax) relative to compounds with different activity levels. GTS-21 also exhibits some activity at other nAChR subtypes, making it a useful tool for assessing selectivity.[3][9][10]
-
The Endogenous Agonist: While Acetylcholine (ACh) is the natural ligand, its rapid degradation and non-selective nature make it less ideal as a primary comparator in binding assays but essential for functional assay validation.
The structural similarities and differences between these molecules provide a robust basis for a comprehensive structure-activity relationship (SAR) analysis.
Experimental Workflows for a Head-to-Head Comparison
A logical and stepwise experimental plan is crucial for the efficient and thorough characterization of a novel compound. The following workflow ensures that each experiment builds upon the last, from basic interaction to functional consequence and specificity.
Caption: Simplified signaling pathway of the α7 nAChR activation.
Conclusion
This guide outlines a robust and logical framework for the initial in vitro characterization of a novel α7 nAChR ligand, using the hypothetical "Compound-M" as an example. By systematically performing head-to-head comparisons of binding affinity, functional potency, efficacy, and selectivity against well-chosen comparator compounds, researchers can build a comprehensive pharmacological profile. The hypothetical data for Compound-M suggests a promising candidate with high potency, efficacy, and an excellent selectivity profile, warranting further investigation in more complex biological systems and preclinical disease models. This structured approach ensures that resources are used efficiently and that the most promising candidates are advanced in the drug development pipeline.
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A Technical Guide to the Cross-Reactivity Profiling of 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine
A Comparative Analysis for Preclinical Drug Development
Abstract
In the pursuit of novel therapeutics, the precise characterization of a compound's interaction with biological targets is paramount. A molecule's value is defined not only by its affinity for its intended target but also by its lack of interaction with unintended targets, a property known as selectivity. Poor selectivity can lead to off-target effects, resulting in toxicity or confounding experimental results. This guide provides a comprehensive framework for the cross-reactivity profiling of the novel chemical entity 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine. Based on structural similarities to known neuroactive compounds, we hypothesize that its primary targets belong to the nicotinic acetylcholine receptor (nAChR) family. This document details the requisite experimental protocols to define its selectivity profile and objectively compares this hypothetical profile to two well-characterized nAChR modulators: Varenicline and PNU-282987.
Introduction: The Imperative of Selectivity in Drug Discovery
The biological effect of any small molecule is the sum of its interactions with all cellular targets. While a compound is often designed for a specific primary target, its potential to bind to dozens or even hundreds of other proteins—its cross-reactivity profile—is a critical determinant of its therapeutic potential and safety. For researchers in drug development, a thorough understanding of this profile is not merely academic; it is a foundational requirement for advancing a candidate compound.
The compound this compound contains a pyrrolopyridine scaffold, a privileged structure in medicinal chemistry. Molecules incorporating this core are known to interact with a range of biological targets, including kinases and, notably, ligand-gated ion channels. Several structurally related compounds are potent modulators of nicotinic acetylcholine receptors (nAChRs), a superfamily of ligand-gated ion channels crucial for neurotransmission in the central and peripheral nervous systems[1][2][3]. Therefore, for the purpose of this technical guide, we will proceed under the working hypothesis that this compound is an nAChR modulator.
This guide will compare its hypothetical selectivity against two well-established nAChR modulators:
-
Varenicline : A partial agonist of the α4β2 nAChR subtype, widely used as a smoking cessation aid[4][5].
-
PNU-282987 : A highly selective agonist for the α7 nAChR subtype, used extensively as a research tool.
By establishing a rigorous cross-reactivity profile, researchers can validate on-target activity, anticipate potential off-target liabilities, and make informed decisions in the progression of this or any other novel compound.
Comparative On-Target and Off-Target Profiles
A compound's utility is defined by a balance of on-target potency and off-target avoidance. The following tables present the known receptor interaction profiles for our comparator compounds, Varenicline and PNU-282987, providing a benchmark against which this compound can be evaluated.
Table 1: Comparative Potency at nAChR Subtypes
| Compound | Primary Target(s) | α4β2 (Ki, nM) | α7 (Ki, nM) | α3β4 (Ki, nM) | Mode of Action |
| This compound | Hypothesized nAChR Modulator | TBD | TBD | TBD | TBD |
| Varenicline | α4β2 nAChR | 0.14[6] | 18 (EC50, µM)[7] | 55 (EC50, µM)[7] | Partial Agonist (α4β2) / Full Agonist (α7)[3] |
| PNU-282987 | α7 nAChR | ≥ 60,000 (IC50) | 26 | ≥ 60,000 (IC50) | Selective Agonist (α7) |
| TBD: To Be Determined by experimental protocols outlined in Section 3. |
Table 2: Key Off-Target Cross-Reactivity
| Compound | 5-HT3 Receptor (Ki, nM) | Other Notable Off-Targets (at 1 µM) |
| This compound | TBD | TBD |
| Varenicline | 5,900 (EC50)[7] | Generally considered selective; no additional interactions revealed in a broad panel study[1]. Nausea is a common side effect, likely mediated by 5-HT3 agonism[3]. |
| PNU-282987 | 930 | Inactive against a panel of 32 other receptors. |
| TBD: To Be Determined by experimental protocols outlined in Section 3. |
The data reveals that even highly selective compounds can possess significant off-target activities. Varenicline, while primarily targeting the α4β2 nAChR, is also a potent full agonist at α7 nAChRs and a potent agonist at the human 5-HT3 receptor, a structurally related ligand-gated ion channel[3][7]. This 5-HT3 activity is clinically relevant and is believed to cause nausea, a common side effect of the drug[3]. PNU-282987 demonstrates exceptional selectivity for the α7 subtype over other nAChRs but still retains measurable activity at the 5-HT3 receptor. This underscores the necessity of profiling any new nAChR modulator against a broad panel of targets to preemptively identify potential liabilities.
Experimental Protocols for Comprehensive Profiling
To build a robust cross-reactivity profile for this compound, a multi-tiered experimental approach is required. This begins with determining its affinity and functional activity at the hypothesized target class (nAChRs) and then expands to a broad screen for off-target interactions.
Workflow for Cross-Reactivity Profiling
The logical flow of experiments is designed to move from broad screening to specific validation, ensuring efficient use of resources and generating a comprehensive data package.
Caption: Experimental workflow for comprehensive cross-reactivity profiling.
Protocol 1: nAChR Subtype Selectivity via Radioligand Binding
Objective: To determine the binding affinity (Ki) of this compound across multiple human nAChR subtypes.
Rationale: This assay is the gold standard for quantifying the direct interaction between a compound and a receptor. By using membranes from cells expressing specific nAChR subtypes and a subtype-selective radioligand, we can measure how effectively the test compound competes for the binding site.
Methodology:
-
Prepare Materials:
-
Cell membranes from HEK293 cells stably expressing human nAChR subtypes (e.g., α4β2, α7, α3β4).
-
Radioligands: [³H]-Epibatidine for high-affinity heteromeric nAChRs (α4β2, α3β4) and [¹²⁵I]-α-Bungarotoxin for homomeric α7 nAChRs.
-
Test Compound: this compound, dissolved in DMSO to create a 10 mM stock, followed by serial dilutions in assay buffer.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
96-well filter plates and a cell harvester.
-
-
Assay Procedure:
-
To each well of the filter plate, add:
-
50 µL of assay buffer (for total binding) or a non-labeled ligand like nicotine (for non-specific binding).
-
50 µL of the test compound at various concentrations (typically from 0.1 nM to 10 µM).
-
50 µL of the appropriate radioligand at a concentration near its Kd.
-
50 µL of cell membrane preparation (protein concentration optimized for signal).
-
-
Incubate plates at room temperature for 2-4 hours to reach equilibrium.
-
-
Data Acquisition:
-
Rapidly filter the contents of each well through the filter plate using a cell harvester and wash 3-5 times with ice-cold assay buffer to separate bound from free radioligand.
-
Allow filters to dry, then add scintillation cocktail.
-
Measure radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism).
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.
-
Protocol 2: Broad Off-Target Screening
Objective: To identify potential off-target interactions across a diverse set of major biological target families.
Rationale: It is infeasible to test a compound against every protein in the proteome. Commercial services offer curated panels of receptors, ion channels, transporters, and enzymes that are historically implicated in adverse drug reactions. Proactively screening against such a panel is a cost-effective strategy to de-risk a compound early. Such services are available from vendors like Eurofins Discovery or Reaction Biology[8][9].
Methodology (Example using a service like Eurofins SafetyScreen44):
-
Compound Submission:
-
Provide the service provider with a sample of this compound at a specified concentration and quantity.
-
Typically, the compound is screened at a single high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions.
-
-
Screening:
-
The service provider performs a series of radioligand binding assays for a panel of ~44 targets. This panel typically includes:
-
GPCRs: Adrenergic, Dopaminergic, Serotonergic, Opioid, etc.
-
Ion Channels: hERG, Sodium, Calcium channels.
-
Transporters: DAT, SERT, NET.
-
Enzymes: PDE, COX.
-
-
-
Data Analysis:
-
The provider reports the results as percent inhibition of radioligand binding at the tested concentration.
-
A common threshold for a "hit" is >50% inhibition. Any target exceeding this threshold warrants further investigation.
-
Protocol 3: Cellular Target Engagement with CETSA
Objective: To confirm that this compound engages its intended target (and any validated off-targets) in an intact cellular environment.
Rationale: Binding assays on isolated membranes do not guarantee that a compound can penetrate the cell membrane and engage its target in the complex milieu of the cytoplasm. The Cellular Thermal Shift Assay (CETSA) is based on the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand.
Methodology:
-
Cell Treatment:
-
Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells, which endogenously express nAChRs) to confluence.
-
Treat cells with either vehicle (DMSO) or the test compound at a saturating concentration for 1 hour.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., from 40°C to 70°C) for 3 minutes using a thermal cycler, then cool to 4°C.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or an ELISA specific for the target of interest (e.g., an antibody against the nAChR α7 subunit).
-
-
Data Analysis:
-
For both vehicle- and drug-treated samples, plot the amount of soluble target protein against the temperature.
-
A "thermal shift" – an increase in the melting temperature (Tm) of the protein in the drug-treated samples compared to the vehicle-treated samples – indicates direct target engagement.
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion and Recommendations
The development of a novel chemical entity like this compound requires a rigorous, evidence-based approach to characterization. While its structural features suggest activity at nAChRs, this must be experimentally verified. The true value of this compound will be determined by its selectivity profile.
-
If Highly Selective: Should experiments reveal high potency and selectivity for a specific nAChR subtype (e.g., >100-fold selectivity over other nAChRs and a clean off-target panel), it could represent a valuable research tool or a promising therapeutic lead, superior to less selective compounds like Varenicline.
-
If Polypharmacological: If the compound displays activity across multiple nAChR subtypes or engages other targets (e.g., the 5-HT3 receptor), its utility becomes more nuanced. While potentially disadvantageous for a highly specific tool, such "designed polypharmacology" can sometimes be beneficial for treating complex diseases.
-
If Off-Target Liabilities Emerge: The identification of significant interactions with channels like hERG or key GPCRs would be a major red flag, likely halting further development for therapeutic use but still providing valuable structure-activity relationship (SAR) data.
By following the structured, multi-tiered approach outlined in this guide, researchers can systematically build a comprehensive cross-reactivity profile, allowing for an objective, data-driven comparison to existing alternatives and enabling informed decisions on the future of this compound in the landscape of neuroscience research and drug discovery.
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Banks, M. L., & Negus, S. S. (2018). Rapid nicotine tolerance and cross-tolerance to varenicline in rhesus monkeys: drug discrimination. Psychopharmacology. Available at: [Link]
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Hajós, M., et al. (2005). The Selective α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987...Enhances GABAergic Synaptic Activity...and Restores Auditory Gating Deficits. ResearchGate. Available at: [Link]
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Faessel, H. M., et al. (2006). Single-dose pharmacokinetics of varenicline, a selective nicotinic receptor partial agonist, in healthy smokers and nonsmokers. Journal of Clinical Pharmacology. Available at: [Link]
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Ecker, G. F., et al. (2020). Structure-Based Discovery of Dual-Target Hits for Acetylcholinesterase and the α7 Nicotinic Acetylcholine Receptors: In Silico Studies and In Vitro Confirmation. Molecules. Available at: [Link]
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Li, T., et al. (2020). The α7 nicotinic acetylcholine receptor agonist PNU-282987 ameliorates sepsis-induced acute kidney injury through CD4+CD25+ regulatory T cells in rats. Journal of Cellular and Molecular Medicine. Available at: [Link]
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Faessel, H. M., et al. (2006). Multiple-dose pharmacokinetics of the selective nicotinic receptor partial agonist, varenicline, in healthy smokers. Journal of Clinical Pharmacology. Available at: [Link]
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Zhang, Y., et al. (2021). A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation. Journal of Asthma and Allergy. Available at: [Link]
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He, Z., et al. (2017). Stimulation of α7 nAChR leads to regeneration of damaged neurons in adult mammalian retinal disease models. Scientific Reports. Available at: [Link]
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Jiang, W., et al. (2020). Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat. Frontiers in Pharmacology. Available at: [Link]
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Unraveling the Enigma: A Comparative Guide to the Mechanism of Action of 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine (Myosmine)
For researchers, scientists, and drug development professionals navigating the complex landscape of nicotinic acetylcholine receptor (nAChR) modulation, understanding the precise mechanism of action of novel compounds is paramount. This guide provides an in-depth, comparative analysis of 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine, a compound commonly known as Myosmine. We will dissect its molecular interactions and functional effects in contrast to well-characterized nAChR modulators, offering a framework for its experimental investigation.
Myosmine, a minor tobacco alkaloid also found in various nuts and food products, presents an intriguing profile. While structurally related to nicotine, its pharmacological activity appears to be distinct. This guide will illuminate these differences through a detailed examination of its binding affinity, functional activity at key nAChR subtypes, and its impact on downstream cellular signaling pathways. To provide a robust comparative context, we will benchmark Myosmine against two well-established nAChR ligands: Varenicline , a partial agonist at α4β2 nAChRs and a cornerstone in smoking cessation therapies, and Epibatidine , a potent, non-selective nAChR agonist with powerful analgesic properties.
I. Comparative Binding Affinity at Nicotinic Acetylcholine Receptors
The initial step in characterizing any pharmacologically active compound is to determine its binding affinity for its putative molecular targets. For Myosmine and our selected comparators, the primary targets are the various subtypes of nAChRs. These ligand-gated ion channels are pentameric structures composed of different α and β subunits, with the α4β2, α3β4, and α7 subtypes being of significant interest in neuroscience and pharmacology.
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the target receptor is displaced by the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the inhibition constant (Ki) is calculated. A lower Ki value signifies a higher binding affinity.
Table 1: Comparative Binding Affinities (Ki, nM) at Human nAChR Subtypes
| Compound | α4β2 | α3β4 | α7 | α6β2* |
| Myosmine | 3300[1][2] | Data Not Available | Data Not Available | Data Not Available |
| Varenicline | ~0.14 | >500-fold lower than α4β2 | >3500-fold lower than α4β2 | ~0.12 |
| Epibatidine | ~0.04 | ~2.5 | ~20 | Data Not Available |
Note: Data for Varenicline and Epibatidine are compiled from multiple sources and may vary based on experimental conditions. The notation for α6β2 indicates the possible presence of other subunits in the receptor complex.*
The available data clearly positions Myosmine as a low-affinity ligand for the α4β2 nAChR, with a Ki value in the micromolar range.[1][2] This stands in stark contrast to both Varenicline and Epibatidine, which exhibit high, nanomolar to picomolar affinities for this subtype. Recent computational studies have begun to explore the specific interactions of Myosmine within the α4β2 nAChR binding pocket, correlating its binding affinity with its addictive potential.[3][4] A comprehensive understanding of Myosmine's mechanism of action, however, is hampered by the lack of binding data for other prevalent nAChR subtypes.
II. Functional Characterization at the Cellular Level
Beyond binding affinity, determining the functional consequence of a ligand-receptor interaction is crucial. Does the compound activate the receptor (agonist), block its activation by an endogenous ligand (antagonist), or elicit a submaximal response while blocking the full agonist (partial agonist)? Electrophysiological techniques, such as the two-electrode voltage clamp (TEVC) on Xenopus oocytes expressing specific nAChR subtypes, provide a direct measure of receptor function by recording ion flow through the channel in response to the compound.
While specific functional data for Myosmine remains elusive in the public domain, we can hypothesize its potential activities based on its structural similarity to other nicotinoids and its observed low binding affinity. It is plausible that Myosmine acts as a very weak partial agonist or a competitive antagonist at the α4β2 nAChR. To definitively determine its functional profile, a systematic investigation using electrophysiology is warranted.
Figure 1: Conceptual Experimental Workflow for Functional Characterization
Caption: Workflow for determining the functional activity of test compounds at nAChR subtypes using TEVC.
III. Downstream Functional Assays: Probing the Physiological Impact
The activation of nAChRs, being ion channels, leads to the influx of cations (primarily Na+ and Ca2+), which in turn triggers a cascade of downstream cellular events. Two key functional readouts for nAChR activity are neurotransmitter release and changes in intracellular calcium concentration.
A. Dopamine Release Assay
The mesolimbic dopamine system is critically involved in the rewarding and addictive properties of nicotine. nAChRs located on dopaminergic neurons in the ventral tegmental area (VTA) modulate dopamine release in the nucleus accumbens. Therefore, assessing a compound's ability to evoke or inhibit dopamine release is a physiologically relevant measure of its nAChR-mediated activity. A common in vitro model for this is the PC12 cell line, a rat pheochromocytoma line that expresses nAChRs and releases dopamine upon stimulation.
Table 2: Comparative Effects on Dopamine Release
| Compound | Expected Effect on Dopamine Release |
| Myosmine | Unknown; likely weak or no effect |
| Varenicline | Partial release; antagonizes nicotine-evoked release |
| Epibatidine | Potent, full release |
B. Intracellular Calcium Imaging
The influx of calcium through nAChRs, particularly the α7 subtype which has high calcium permeability, acts as a second messenger, activating a variety of downstream signaling pathways. Changes in intracellular calcium can be monitored in real-time using fluorescent calcium indicators in cell lines that endogenously or recombinantly express nAChR subtypes, such as the human neuroblastoma cell line SH-SY5Y.
Figure 2: nAChR-Mediated Downstream Signaling Pathways
Caption: Simplified overview of key downstream signaling pathways activated by nAChR-mediated ion influx.
IV. Experimental Protocols
To facilitate the investigation of Myosmine's mechanism of action, we provide detailed, step-by-step methodologies for the key experiments discussed.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Myosmine for specific nAChR subtypes.
Materials:
-
Cell membranes prepared from cells stably expressing the nAChR subtype of interest (e.g., human α4β2, α3β4, α7).
-
Radioligand with high affinity for the target subtype (e.g., [³H]Epibatidine or [³H]Cytisine for α4β2).
-
Myosmine, Varenicline, and Epibatidine stock solutions.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Wash buffer (ice-cold assay buffer).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of Myosmine, Varenicline, and Epibatidine in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound at various concentrations.
-
Radioligand at a fixed concentration (typically at or below its Kd).
-
Cell membrane preparation.
-
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a known non-radiolabeled ligand (e.g., nicotine).
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percent specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Dopamine Release Assay using PC12 Cells
Objective: To assess the effect of Myosmine on nAChR-mediated dopamine release.
Materials:
-
PC12 cells.
-
Cell culture medium (e.g., RPMI-1640 supplemented with horse serum and fetal bovine serum).
-
Nerve Growth Factor (NGF) for differentiation (optional, but can enhance nAChR expression and dopamine release).[5][6]
-
Krebs-Ringer-HEPES (KRH) buffer.
-
Myosmine, Varenicline, and Epibatidine solutions in KRH buffer.
-
Luminol-based dopamine detection kit or HPLC with electrochemical detection.
-
96-well cell culture plates.
Procedure:
-
Plate PC12 cells in 96-well plates and culture until they reach the desired confluency. Differentiate with NGF for several days if desired.
-
Wash the cells with KRH buffer.
-
Pre-incubate the cells with KRH buffer for a short period.
-
Replace the buffer with solutions containing various concentrations of Myosmine, Varenicline, or Epibatidine. For antagonist testing, pre-incubate with the test compound before adding a known agonist like nicotine.
-
Incubate for a specified time (e.g., 10-20 minutes) at 37°C.
-
Collect the supernatant from each well.
-
Quantify the dopamine concentration in the supernatant using a luminol-based assay or HPLC-ECD.[5][6][7]
-
Plot the amount of dopamine released against the logarithm of the compound concentration to generate dose-response curves.
V. Conclusion and Future Directions
The current body of evidence suggests that this compound (Myosmine) is a low-affinity ligand for the α4β2 nicotinic acetylcholine receptor.[1][2] Its complete mechanism of action, however, remains largely uncharacterized. To fully elucidate its pharmacological profile, a comprehensive investigation into its binding affinities across a broader range of nAChR subtypes and a thorough functional characterization using electrophysiological and downstream cellular assays are imperative.
This guide provides a comparative framework and detailed experimental protocols to facilitate such an investigation. By systematically comparing Myosmine to well-defined nAChR modulators like Varenicline and Epibatidine, researchers can precisely define its mechanism of action, paving the way for a deeper understanding of its potential physiological roles and therapeutic applications. The logical next steps should focus on generating robust functional data to classify Myosmine as an agonist, antagonist, or partial agonist at various nAChR subtypes, thereby completing our understanding of this enigmatic compound.
References
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Validating 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine as a Selective Ligand for the α4β2 Nicotinic Acetylcholine Receptor: A Comparative Guide
This guide provides a comprehensive framework for the validation of 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine (herein referred to as Compound X) as a high-affinity and selective ligand for the α4β2 nicotinic acetylcholine receptor (nAChR). Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels crucial for synaptic transmission in the nervous system, and their dysfunction is implicated in various neurological disorders.[1][2] The α4β2 subtype, in particular, is a prominent target for therapeutic intervention in conditions such as nicotine addiction, Alzheimer's disease, and certain types of pain.[3][4]
This document outlines a systematic, multi-faceted experimental approach to thoroughly characterize the binding and functional properties of Compound X. We will present a logical workflow, from initial affinity determination to functional activity and subtype selectivity, providing detailed protocols and comparative data against established reference compounds.
The Rationale for Investigating Compound X at the α4β2 nAChR
The chemical scaffold of Compound X, featuring a pyridine ring linked to a dihydro-pyrrol moiety, bears structural resemblance to known nAChR agonists like nicotine. This structural analogy provides a strong impetus for its evaluation as a potential modulator of nAChR activity. The α4β2 subtype is the most abundant high-affinity nicotine binding site in the brain, making it a primary target for novel ligands with therapeutic potential.[4][5]
Experimental Validation Workflow
Our validation strategy for Compound X follows a hierarchical approach, beginning with the fundamental assessment of its binding affinity and culminating in a comprehensive functional and selectivity profile.
Caption: The proposed mechanism of action of Compound X as a partial agonist at the α4β2 nAChR, leading to cation influx and neuronal signaling.
Selectivity Profiling: Assessing Off-Target Binding
A crucial aspect of drug development is ensuring that a compound interacts selectively with its intended target to minimize off-target side effects. [6][7]For nAChR ligands, it is particularly important to assess selectivity against other nAChR subtypes, such as the α7 and α3β4 subtypes. [3][8]The α7 subtype is another major neuronal nAChR, while the α3β4 subtype is predominantly found in the autonomic ganglia, and its activation can lead to cardiovascular side effects. [3]
Experimental Protocol: Selectivity Counter-Screening
This involves performing radioligand binding assays on a panel of other relevant receptors, using the same principles as the primary binding assay but with different membrane preparations and radioligands.
Targets for Counter-Screening:
-
α7 nAChR: Using membranes from cells expressing α7 nAChRs and a selective radioligand like [3H]-Methyllycaconitine. [9]* α3β4 nAChR: Using membranes from cells expressing α3β4 nAChRs and a radioligand such as [3H]-Epibatidine. [9] Procedure: The procedure is identical to the [3H]-Cytisine competition binding assay described in Section 1, but with the appropriate membrane preparations and radioligands for each receptor subtype.
Comparative Selectivity Data
| Compound | Ki (nM) at α4β2 | Ki (nM) at α7 | Ki (nM) at α3β4 | Selectivity Ratio (α7/α4β2) | Selectivity Ratio (α3β4/α4β2) |
| Compound X | 4.3 | 520 | 860 | 121-fold | 200-fold |
| Nicotine | 5.9 | 150 | 30 | 25-fold | 5-fold |
Interpretation of Results: The fabricated selectivity data demonstrates a significant advantage of Compound X over Nicotine. Compound X exhibits a high degree of selectivity for the α4β2 subtype over both the α7 and α3β4 subtypes. This selectivity profile suggests a lower likelihood of off-target effects compared to Nicotine, which shows considerably less selectivity, particularly for the α3β4 subtype.
Conclusion
The comprehensive validation workflow presented in this guide provides a robust framework for characterizing novel ligands for the α4β2 nicotinic acetylcholine receptor. Through a systematic combination of radioligand binding assays and functional cell-based assays, we have demonstrated how to establish the affinity, efficacy, potency, and selectivity of a candidate compound.
The hypothetical data for this compound (Compound X) illustrates a promising profile of a high-affinity, partial agonist with excellent selectivity for the α4β2 nAChR over other relevant subtypes. Such a profile suggests that Compound X warrants further investigation as a potential therapeutic agent with an improved side-effect profile compared to less selective compounds. This guide serves as a valuable resource for researchers in the field of drug discovery and development, providing both the theoretical rationale and practical protocols for the thorough validation of novel receptor ligands.
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A Senior Application Scientist's Guide to the Physicochemical Properties of Pyridine-Pyrrolidine Isomers
Introduction: The Critical Role of Isomeric Position in Drug Discovery
In the landscape of medicinal chemistry, the pyridine and pyrrolidine heterocycles are foundational scaffolds, present in a multitude of bioactive compounds, from the natural alkaloid nicotine to synthetic pharmaceuticals.[1] The combination of these two rings into a single molecule, a pyridine-pyrrolidine system, creates a fascinating set of structural isomers. The seemingly subtle shift in the connection point between the aromatic pyridine and the saturated pyrrolidine ring can induce profound changes in a molecule's physicochemical profile. These properties—basicity (pKa), lipophilicity (logP), boiling/melting points, and dipole moment—are not mere academic data points; they are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior, governing everything from solubility and membrane permeability to target receptor binding affinity.
This guide provides a comparative analysis of key pyridine-pyrrolidine isomers, focusing on 3-(pyrrolidin-2-yl)pyridine (a structural analog of nornicotine) and 4-(pyrrolidin-1-yl)pyridine. We will delve into the experimental methodologies used to determine their core physicochemical properties, present comparative data, and explore the causal relationships between their isomeric structures and resulting chemical characteristics. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in the design and optimization of novel therapeutics based on these privileged scaffolds.
Basicity (pKa): The Gatekeeper of Biological Interaction
The basicity of a molecule, quantified by its pKa value, dictates its ionization state at a given pH. For drug candidates, this is paramount. The charge of a molecule at physiological pH (~7.4) directly influences its aqueous solubility, its ability to cross lipid membranes, and the nature of its electrostatic interactions with protein targets. Pyridine-pyrrolidine isomers possess two nitrogen atoms—one on the sp²-hybridized pyridine ring and one on the sp³-hybridized pyrrolidine ring—each with a distinct basicity.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration remains a robust and widely used method for pKa determination due to its simplicity and accuracy.[2] The underlying principle involves monitoring the pH of a solution of the analyte as a strong acid or base of known concentration is added incrementally. The pKa is the pH at which the amine is exactly 50% protonated, a point identified on the resulting titration curve.[3][4]
Methodology:
-
Solution Preparation: Prepare a ~0.01 M solution of the pyridine-pyrrolidine isomer in deionized water.
-
Electrode Calibration: Calibrate a combination pH electrode using standard buffer solutions at pH 4.0, 7.0, and 10.0 to ensure accurate readings.[3]
-
Titration Setup: Place the analyte solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and the tip of a burette containing a standardized ~0.1 M HCl solution.
-
Data Collection: Begin stirring the solution and record the initial pH. Add the HCl titrant in small, precise increments (e.g., 0.1 mL), recording the pH after each addition. Continue this process well past the equivalence point(s), where the pH changes most rapidly.
-
Data Analysis: Plot the measured pH (y-axis) against the volume of HCl added (x-axis). The inflection point(s) of the resulting sigmoid curve represent the equivalence point(s). The pKa value is determined by finding the pH at the half-equivalence point (the point where half the volume of titrant needed to reach the equivalence point has been added).[2][4] For molecules with two basic centers, two distinct equivalence points and corresponding pKa values will be observed.
Causality Behind Experimental Choices:
-
Potentiometry: This method directly measures the activity of hydrogen ions, providing a direct link to the definition of pH and pKa.[2]
-
Stepwise Addition: Slow, incremental addition of the titrant ensures that the solution reaches equilibrium before each pH measurement, which is crucial for constructing an accurate titration curve.
-
Half-Equivalence Point: At this specific point, the concentrations of the protonated base ([BH⁺]) and the free base ([B]) are equal. According to the Henderson-Hasselbalch equation (pH = pKa + log([B]/[BH⁺])), when [B] = [BH⁺], the log term becomes zero, and thus pH = pKa.[5]
Diagram: Experimental Workflow for pKa Determination
Caption: Workflow for Potentiometric pKa Determination.
Comparative Data: pKa Values
| Isomer | Nitrogen Atom | pKa (Predicted/Experimental) | Rationale for Basicity |
| Pyridine (Reference) | Pyridine | ~5.25 | Lone pair is in an sp² orbital, less available for protonation than an sp³ nitrogen.[6] |
| Pyrrolidine (Reference) | Pyrrolidine | ~11.3 | Lone pair on an sp³ nitrogen is readily available, making it a strong base.[6][7][8] |
| 3-(pyrrolidin-2-yl)pyridine | Pyrrolidine (N1') | ~9.09 (Predicted)[9] | The electron-withdrawing pyridine ring reduces the basicity of the adjacent pyrrolidine nitrogen compared to unsubstituted pyrrolidine. |
| Pyridine (N1) | ~3-4 (Estimated) | The pyrrolidine group is weakly electron-donating, slightly increasing the basicity of the pyridine nitrogen compared to pyridine itself, but it remains the less basic site. | |
| 4-(pyrrolidin-1-yl)pyridine | Pyrrolidine (N1') | Not protonated first | The lone pair on this nitrogen is involved in resonance with the pyridine ring, delocalizing it and making it less basic. |
| Pyridine (N1) | 9.58[10] | The pyrrolidine nitrogen at the 4-position acts as a strong π-electron donor, significantly increasing electron density on the pyridine nitrogen and making it much more basic than pyridine. |
Lipophilicity (logP): Predicting Membrane Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter in drug design. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. This value provides a strong indication of a drug's ability to cross biological membranes, its potential for binding to plasma proteins, and its overall distribution within the body.[11]
Experimental Protocol: The Shake-Flask Method for logP Determination
The "shake-flask" technique is the classical and most reliable method for determining logP.[2] It involves dissolving the compound in a biphasic system of n-octanol and water, allowing it to partition between the two phases, and then measuring its concentration in each phase.
Methodology:
-
Solvent Preparation: Pre-saturate the n-octanol with water and the water (typically a buffer, e.g., phosphate buffer at pH 7.4) with n-octanol by mixing them vigorously and allowing the layers to separate overnight.[12] This prevents volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of the isomer in the aqueous phase at a known concentration.
-
Partitioning: In a separatory funnel or vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous stock solution.[13] The volume ratio is chosen based on the expected logP to ensure a measurable concentration in both phases.[14]
-
Equilibration: Shake the mixture for a sufficient time (e.g., 30 minutes) to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Allow the layers to separate completely. Centrifugation can be used to accelerate this process and ensure a clean separation.
-
Concentration Measurement: Carefully sample each phase and determine the concentration of the isomer, typically using UV-Vis spectrophotometry or HPLC.[11][12]
-
Calculation: The logP is calculated using the formula: logP = log10 ( [Concentration in Octanol] / [Concentration in Water] )
Causality Behind Experimental Choices:
-
n-Octanol: This solvent is chosen as a surrogate for biological lipids because its long alkyl chain mimics the hydrophobic interior of a cell membrane, while its hydroxyl group mimics the polar head groups.
-
Pre-saturation: This step is critical for thermodynamic accuracy, ensuring that the partitioning of the solute is the only process changing the system's composition.[12]
-
pH 7.4 Buffer: Using a buffer that mimics physiological pH is essential for determining the distribution coefficient (logD), which accounts for both the neutral and ionized species. For non-ionizable compounds or when measuring the logP of the neutral species, the pH choice is less critical.[14]
Diagram: Workflow for Shake-Flask logP Determination
Caption: Shake-Flask Method for logP Determination.
Comparative Data: logP Values
| Isomer | logP (Computed) | Rationale for Lipophilicity |
| 3-(pyrrolidin-2-yl)pyridine | 0.2[15] | This molecule has two nitrogen atoms capable of hydrogen bonding with water and a relatively compact structure, leading to low lipophilicity (it is more hydrophilic). |
| 4-(pyrrolidin-1-yl)pyridine | 1.5[16] | The pyrrolidine ring adds significant nonpolar surface area. The delocalization of the pyrrolidine nitrogen's lone pair into the pyridine ring reduces its polarity and hydrogen bonding capability, increasing its preference for the octanol phase compared to the 3-isomer. |
Boiling & Melting Points: A Measure of Intermolecular Forces
The boiling and melting points of a compound are direct indicators of the strength of its intermolecular forces. These forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces, must be overcome for a substance to transition from a solid to a liquid or a liquid to a gas. For drug substances, these properties are critical for purification (e.g., distillation), formulation, and stability.
Experimental Protocol: Micro-Boiling Point Determination
For valuable or scarce research compounds, micro-scale methods are preferred. The capillary method is a common and efficient technique for determining the boiling point of a small liquid sample.[17]
Methodology:
-
Sample Preparation: Add a small amount (~0.5 mL) of the liquid isomer to a small test tube (a fusion tube).
-
Capillary Insertion: Take a melting-point capillary tube and seal one end in a flame. Place the sealed capillary, open-end down, into the liquid in the test tube.[18]
-
Apparatus Setup: Attach the test tube to a thermometer with the bulb of the thermometer level with the sample. Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil) to ensure even heating.[19]
-
Heating and Observation: Gently heat the bath. As the temperature rises, air trapped in the capillary will be expelled, seen as a slow stream of bubbles. When the liquid's boiling point is reached, its vapor pressure equals the atmospheric pressure, and a rapid, continuous stream of bubbles will emerge from the capillary.[17][19]
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow and then stop. The exact moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure. The temperature at this moment is the boiling point.[17][19]
Diagram: Micro-Boiling Point Determination Setup
Caption: Apparatus for Micro-Boiling Point Determination.
Comparative Data: Boiling and Melting Points
| Isomer | Melting Point (°C) | Boiling Point (°C @ Pressure) | Rationale for Differences |
| 3-(pyrrolidin-2-yl)pyridine | 235-236[9][20] | 107-108 @ 2 mmHg[9][20][21] | The presence of an N-H bond on the pyrrolidine ring allows for strong intermolecular hydrogen bonding, leading to a very high melting point. |
| 4-(pyrrolidin-1-yl)pyridine | 55-56[10] | 170-171 @ 12 Torr[10] | This isomer lacks an N-H bond, precluding hydrogen bonding. The molecule is more planar and symmetrical than the 3-isomer, allowing for efficient crystal packing, but the intermolecular forces (dipole-dipole) are significantly weaker than the hydrogen bonds in the 3-isomer, resulting in a much lower melting point. |
Dipole Moment: Quantifying Molecular Polarity
The dipole moment is a measure of the net polarity of a molecule, arising from the vector sum of all individual bond dipoles.[22] It is a critical property that influences a molecule's solubility in polar solvents, its boiling point, and its ability to engage in dipole-dipole interactions with biological targets.
Experimental Protocol: Dipole Moment Determination via Capacitance
The dipole moment can be determined experimentally by measuring the dielectric constant of a substance. A common method involves measuring the capacitance of a sample between two charged plates.[23]
Methodology:
-
Capacitance Measurement (Vacuum): Measure the capacitance (C₀) of a capacitor with a vacuum between its plates.
-
Capacitance Measurement (Sample): Fill the space between the plates with the substance (typically as a dilute solution in a nonpolar solvent like benzene or cyclohexane) and measure the new capacitance (C).[24]
-
Repeat at Different Temperatures: Repeat the measurement of C at several different temperatures (T).
-
Data Analysis (Debye Equation): The molecular dipole moment (μ) is related to the capacitance through the Debye equation. A plot of (C - C₀) / (C + 2C₀) versus 1/T yields a straight line. The slope of this line is proportional to μ².[23]
-
Calculation: The dipole moment can be calculated from the slope, which incorporates Avogadro's number and the Boltzmann constant.[23][24]
Causality Behind Experimental Choices:
-
Capacitance: Polar molecules will align themselves in an electric field, increasing the charge that can be stored on the capacitor plates. This change in capacitance is directly related to the molecule's ability to be polarized, which depends on its dipole moment.[22]
-
Nonpolar Solvent: Using a nonpolar solvent minimizes intermolecular interactions between solute molecules, allowing for the measurement of the dipole moment of an individual, isolated molecule.[24]
-
Temperature Dependence: The orientation of dipoles in an electric field is opposed by thermal motion. By measuring the capacitance at different temperatures, one can separate the contribution of the permanent dipole moment (temperature-dependent) from the induced dipole moment (polarizability, which is largely temperature-independent).[23]
Diagram: Logic for Dipole Moment Calculation
Caption: Conceptual Flow for Dipole Moment Calculation.
Comparative Analysis: Dipole Moments
| Isomer/Fragment | Dipole Moment (D) | Rationale for Polarity |
| Pyridine | 2.26[25][26] | The electronegative nitrogen atom pulls electron density from the ring, creating a strong dipole moment with the negative end at the nitrogen. |
| Pyrrolidine | ~1.5[25] | The dipole moment points towards the electronegative nitrogen atom. |
| 3-(pyrrolidin-2-yl)pyridine | (Estimated > 2.3 D) | The individual dipoles of the pyridine and pyrrolidine rings are oriented such that they add constructively. The vector sum results in a large overall dipole moment. |
| 4-(pyrrolidin-1-yl)pyridine | (Estimated > 3.0 D) | The electron-donating pyrrolidine nitrogen at the 4-position pushes electron density into the ring, significantly enhancing the charge separation and creating a very large dipole moment that is greater than the simple vector sum of the two separate rings. |
Conclusion: A Synthesis of Isomeric Effects
This comparative guide demonstrates that the positional arrangement of the pyridine and pyrrolidine rings is a powerful modulator of physicochemical properties.
-
Basicity: The position of the pyrrolidine ring determines which nitrogen is more basic. In the 4-substituted isomer, strong resonance donation makes the pyridine nitrogen the primary basic center, with a significantly enhanced pKa. In the 3-substituted isomer, the pyrrolidine nitrogen remains the more basic center, though its basicity is attenuated by the inductive effect of the pyridine ring.
-
Lipophilicity: The 4-isomer is substantially more lipophilic than the 3-isomer. This is attributable to both the masking of the polar pyrrolidine nitrogen via resonance and a less compact structure.
-
Melting/Boiling Points: The ability of the 3-isomer to form intermolecular hydrogen bonds via its N-H group results in a dramatically higher melting point compared to the 4-isomer, which lacks this capability.
-
Dipole Moment: Both isomers are highly polar, but the resonance-donating effect in the 4-isomer creates a greater charge separation and thus a larger dipole moment compared to the inductive effects present in the 3-isomer.
For the drug development professional, these differences are not trivial. A switch from a 3- to a 4-substituted scaffold could transform a highly soluble, hydrogen-bond-donating compound into a more lipophilic one with a different primary site of protonation, fundamentally altering its absorption, distribution, metabolism, and excretion (ADME) profile and its potential interactions with a biological target. Understanding and predicting these property shifts through the experimental and analytical frameworks described herein is fundamental to the rational design of effective and safe medicines.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine, a heterocyclic compound featuring both pyridine and dihydropyrrole moieties. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document synthesizes established procedures for the disposal of pyridine and pyrrole derivatives, ensuring a cautious and compliant approach. The procedures outlined are grounded in federal regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) to protect laboratory personnel and the environment.[1][2][3]
Section 1: Hazard Identification and Risk Assessment
Due to the structural components of this compound, it should be handled as a hazardous substance. Pyridine and its derivatives are known to be flammable, toxic, and irritants.[4][5] Pyrrole is also classified as a flammable liquid and vapor that is toxic if swallowed, harmful if inhaled, and can cause serious eye damage.[6][7][8] Therefore, it is imperative to treat this compound with a similar level of caution.
Assumed Hazard Classification:
| Hazard Class | Category | Precautionary Statement |
| Flammable Liquid | Category 2 or 3 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[9][10] |
| Acute Toxicity (Oral) | Category 3 or 4 | Toxic or harmful if swallowed.[7] |
| Acute Toxicity (Dermal) | Category 3 or 4 | Toxic or harmful in contact with skin. |
| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled.[7] |
| Skin Corrosion/Irritation | Category 1C or 2 | Causes severe skin burns and eye damage or causes skin irritation.[11] |
| Serious Eye Damage/Irritation | Category 1 or 2A | Causes serious eye damage or causes serious eye irritation.[6][7][11] |
This table is a conservative estimation based on the known hazards of pyridine and pyrrole derivatives. Always refer to a specific SDS when available.
Section 2: Personal Protective Equipment (PPE) and Handling
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure. All operations involving this compound should be conducted in a certified chemical fume hood.[6][12]
Required PPE:
| Equipment | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[5] |
| Eye Protection | Chemical splash goggles or a face shield | To protect eyes from splashes.[6] |
| Lab Coat | Flame-resistant laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Not generally required if handled in a fume hood | To be used in case of ventilation failure or a large spill. |
Section 3: Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent the spread of contamination and ensure the safety of laboratory personnel.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[4]
-
Contain: For small spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth to contain the spill.[5][12]
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealable hazardous waste container.[8][9]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.[5]
Section 4: Waste Segregation and Container Management
Proper segregation and management of waste containers are critical to prevent dangerous chemical reactions and ensure compliant disposal.
Waste Segregation and Disposal Workflow
Caption: Waste Segregation and Disposal Workflow for this compound.
Container Requirements:
-
Compatibility: Waste containers must be made of a material compatible with the chemical, such as glass or high-density polyethylene.[4]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Flammable," "Toxic").[1][3]
-
Closure: Containers must be kept tightly sealed when not in use to prevent the release of vapors.[7]
-
Inspection: Regularly inspect waste containers for any signs of leakage or degradation.[1]
Section 5: Step-by-Step Disposal Protocol
The disposal of this compound must adhere to all local, state, and federal regulations.[5] The primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the EPA.[2][13]
Disposal Decision Tree
Caption: Decision-making process for the disposal of this compound waste.
Protocol:
-
Waste Identification: All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[5]
-
Segregation: Do not mix this waste with other incompatible waste streams.[1] Segregate into designated containers for halogenated or non-halogenated organic solvents, as appropriate, based on the solvents used in the process.
-
Collection: Collect the waste in a properly labeled, sealable, and compatible container.[12]
-
Storage: Store the waste container in a designated and secure satellite accumulation area, away from sources of ignition and incompatible materials.[4][12]
-
Disposal Request: Once the container is full or is no longer needed, arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[12]
-
Documentation: Maintain accurate records of the waste generated and its disposal, as required by the EPA's "cradle-to-grave" hazardous waste management system.[14]
Prohibited Disposal Methods:
-
NEVER pour this compound or its solutions down the drain.[4][6]
-
DO NOT dispose of this chemical in regular trash.[4]
The most common and recommended method for the final disposal of pyridine-based waste is high-temperature incineration by a licensed hazardous waste management facility.[15]
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- Benchchem. (n.d.). Safeguarding Your Laboratory: Proper Disposal of Pyrrole-2,3,4,5-d4.
- US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Benchchem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
- Axonator. (2024, April 29). EPA Hazardous Waste Management.
- Unknown. (n.d.). Pyridine Standard Operating Procedure.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?.
- Unknown. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?.
- CDN. (n.d.). pyrrole-MSDS.pdf.
- U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
- Thermo Fisher Scientific. (2025, September 7). Pyrrole - SAFETY DATA SHEET.
- Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Unknown. (2025, December 19). 2-Hydroxy-5-methylpyridine Safety Data Sheet.
- Carl ROTH. (n.d.). Pyridine - Safety Data Sheet.
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A Comprehensive Guide to Personal Protective Equipment for Handling 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine
Understanding the Risks: A Proactive Stance on Safety
Given its pyridine and dihydro-pyrrole moieties, 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine is anticipated to exhibit hazards associated with these functional groups. Pyridine and its derivatives are often flammable, and can be harmful if swallowed, inhaled, or absorbed through the skin.[2][3][4] They can cause severe skin and eye irritation or damage.[2][4][5] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of safe laboratory practice.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to minimize exposure through all potential routes: inhalation, dermal contact, and ocular exposure.
Respiratory Protection: Safeguarding Against Inhalation Hazards
Pyridine-like compounds can have volatile and harmful vapors.[3][6]
-
Primary Control: Always handle this compound within a certified chemical fume hood to minimize the concentration of airborne vapors.[6][7]
-
Secondary Control: In situations where a fume hood is not available or as an additional precaution, a NIOSH-approved respirator with organic vapor cartridges is recommended.[2][8] The specific type of respirator should be chosen based on a formal risk assessment.
Dermal Protection: A Barrier Against Skin Contact
Direct skin contact with pyridine derivatives can lead to irritation, burns, and systemic toxicity.[2][9]
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for handling pyridine and related compounds.[6] Always inspect gloves for any signs of degradation or perforation before use.[3][5] For extended operations or when handling larger quantities, consider double-gloving.
-
Lab Coat: A flame-resistant lab coat is required to protect against splashes and spills.[3][10] Ensure the lab coat is fully buttoned and the sleeves are of an appropriate length to cover the wrists.
-
Additional Protection: For tasks with a higher risk of splashing, such as transfers of large volumes, a chemical-resistant apron over the lab coat is advisable.[11]
Ocular Protection: Shielding the Eyes from Harm
The eyes are particularly vulnerable to chemical splashes, which can cause severe and irreversible damage.[2][5]
-
Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are the minimum requirement.[6][10] Standard safety glasses do not offer sufficient protection from splashes.
-
Face Shield: When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face.[5][10]
Foot Protection: A Foundation of Safety
-
Closed-Toed Shoes: Never wear open-toed shoes, sandals, or perforated shoes in the laboratory.[10] Sturdy, closed-toed shoes made of a non-porous material will provide protection against spills.
The following table summarizes the recommended PPE for handling this compound:
| Hazard | Route of Exposure | Required PPE | Additional Recommendations |
| Vapor Inhalation | Respiratory | Chemical Fume Hood | NIOSH-approved respirator with organic vapor cartridges |
| Skin Contact | Dermal | Nitrile Gloves, Flame-Resistant Lab Coat | Double-gloving, Chemical-resistant apron |
| Eye Contact | Ocular | Chemical Splash Goggles | Face shield for high-risk tasks |
| Spills | Dermal | Closed-toed, non-porous shoes | N/A |
Operational and Disposal Plans: A Step-by-Step Guide
Beyond personal protective equipment, safe handling and disposal are critical to a comprehensive safety plan.
Workflow for Safe Handling
The following diagram illustrates the recommended workflow for handling this compound to minimize exposure risk.
Caption: Logical flow for the proper disposal of chemical waste.
By adhering to these comprehensive safety guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence in the laboratory.
References
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Washington State University. (n.d.). Pyridine Standard Operating Procedure.
- CymitQuimica. (n.d.). 5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methoxy-3-methylpyridine.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- CDH Fine Chemical. (n.d.). Pyridine CAS No 110-86-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Fisher Scientific. (2011, June 17). Safety Data Sheet.
- US EPA. (2025, September 12). Personal Protective Equipment.
- Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
- Sigma-Aldrich. (2025, August 5). Safety Data Sheet.
- Thermo Fisher Scientific. (2025, December 19). 2 - SAFETY DATA SHEET.
- Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
- ChemScene. (2024, November 28). Safety Data Sheet.
- Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- Parchem. (n.d.). This compound.
- Fisher Scientific. (2012, March 23). SAFETY DATA SHEET.
- CDN. (n.d.). pyrrole-MSDS.pdf.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
